molecular formula C5H3F9O3 B1333612 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol CAS No. 330562-43-1

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Cat. No.: B1333612
CAS No.: 330562-43-1
M. Wt: 282.06 g/mol
InChI Key: MRBIEXKSTURAOV-UHFFFAOYSA-N
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Description

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is a useful research compound. Its molecular formula is C5H3F9O3 and its molecular weight is 282.06 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F9O3/c6-2(7,1-15)16-3(8,9)4(10,11)17-5(12,13)14/h15H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBIEXKSTURAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381087
Record name 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330562-43-1
Record name 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical properties of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol?

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering physical property data for 1H,1H- Nonafluoro-3,6-dioxaheptan-1-ol, aiming for its formula, weight, density, boiling/melting points, refractive index, and solubility data. I'm prioritizing accuracy and completeness in this initial phase.

Expanding Data Scope

I'm now expanding my search to include safety data like flash points and hazard classifications for 1H,1H- Nonafluoro-3,6-dioxaheptan-1-ol. I'm also looking for experimental protocols used to determine these physical properties. After compiling the data, I will structure the technical guide to first introduce the compound and its relevance, then present a detailed table of its physical properties, with citations, also including a Graphviz diagram of its molecular structure, and finally a comprehensive "References" section.

Gathering Physical Data

I've successfully gathered a solid foundation of physical property data for 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol. I have confirmed molecular formula, weight, density, boiling point, flash point, and refractive index from multiple sources, providing a good base for further research.

Analyzing Discrepancies and Gaps

I've reviewed the collected physical property data for 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol. While a good foundation exists, I've identified discrepancies in reported values, particularly for boiling point and density, necessitating verification. My focus shifts to sourcing authoritative information to resolve these conflicts and find the missing melting point. Gathering solubility details and experimental methods is now a priority, too. A definitive molecular structure is now required.

Confirming Key Data Points

I've been meticulously reviewing the second round of searches. The data is becoming remarkably consistent now for the physical properties of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol. Multiple sources confirm the molecular formula as C5H3F9O3 and the molecular weight around 282.06 g/mol . This increased consistency is bolstering the reliability of my understanding.

Refining Physical Property Values

I've got more consistent findings now. Density is about 1.654 g/cm³, boiling point 117° C, and refractive index is approximately 1.296. The flash point is consistently around 79.9° C, and I've got a predicted pKa value around 13.11. I still need to get solubility data, and I'm missing the melting point. I will be looking for a clearer 2D or 3D structure representation.

Collecting Material Properties

I've successfully compiled a solid set of physical properties for 1H, 1H-Nonafluoro-3,6-dioxaheptan-1-ol. Molecular formula, weight, density, boiling and flash points, and refractive index are all robustly sourced. Now, I'm digging into its solubility data.

Refining Data Acquisition

I've confirmed the CAS number, molecular weight, formula, and physical properties. A predicted pKa value is also in hand. The structure is deducible, and I'll proceed without a specific melting point, focusing on solubility and structural representations in the diagram.

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Introduction

Per- and polyfluoroalkyl substances (PFAS) represent a broad class of synthetic compounds characterized by the presence of multiple carbon-fluorine bonds, which are among the strongest in organic chemistry. This structural feature imparts unique physicochemical properties, including high thermal and chemical stability, and both hydrophobic and oleophobic characteristics. Within this extensive family, fluorinated ethers and alcohols are of significant interest to researchers in materials science, specialty chemicals, and drug development. 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is one such molecule, offering a unique combination of a hydrophilic alcohol functional group with a highly fluorinated, ether-containing backbone. This guide provides a detailed technical overview of its chemical structure, identity, and key properties for professionals engaged in research and development.

Chemical Identity and Structure

Accurate identification is paramount in scientific research and chemical procurement. 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is unequivocally identified by its Chemical Abstracts Service (CAS) number.

  • CAS Number: 330562-43-1[1][2][3][4][5]

  • Molecular Formula: C₅H₃F₉O₃[1][2][6]

  • Synonym: 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol[1]

The structure of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol consists of a seven-atom main chain (counting the carbons and oxygens), with two ether linkages creating the "dioxa" feature. The "nonafluoro" designation indicates the presence of nine fluorine atoms, which saturate the carbon atoms, except for the methylene group adjacent to the terminal hydroxyl group. The "1H,1H-" prefix specifies that the two hydrogen atoms are on the first carbon, which bears the alcohol functional group. This arrangement, with a non-fluorinated CH₂ group next to the hydroxyl, is a common feature in fluorotelomer alcohols.

The combination of the electron-withdrawing fluorinated segments and the polar alcohol group creates a molecule with distinct regional properties, making it suitable for applications requiring specific interfacial behavior.

Caption: Chemical structure of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems and are crucial for designing experiments and applications. The available data for 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol are summarized below.

PropertyValueSource
Molecular Weight 282.06 g/mol [2][6]
Density 1.654 g/cm³[1]
Boiling Point 117 °C[1]
Flash Point 79.9 °C[1]
Refractive Index 1.296[1][6]
PSA (Polar Surface Area) 38.69 Ų[1]
XLogP3 2.31[1]

The relatively high density is characteristic of highly fluorinated compounds. The boiling point of 117 °C indicates that it is a liquid at room temperature with moderate volatility. Its positive XLogP3 value suggests a degree of lipophilicity, despite the presence of polar ether and alcohol groups. This amphiphilic nature is a key feature, driving its potential utility as a surfactant or emulsifier.

Potential Applications and Research Context

While detailed, peer-reviewed application studies for this specific molecule are not broadly available in the public domain, its structural features place it within a class of chemicals with established uses. Supplier information points to its potential roles as an emulsifier and in antibacterials.[1]

  • Specialty Surfactants and Emulsifiers: The molecule's design, with a hydrophilic alcohol "head" and a fluorinated, lipophobic "tail," is classic for a surfactant. Fluorosurfactants are known for their exceptional ability to lower surface tension and are used in applications where conventional hydrocarbon-based surfactants fail, such as in coatings, fire-fighting foams, and electronics manufacturing.

  • Advanced Materials and Coatings: Fluorinated alcohols serve as reactive intermediates for creating fluorinated polymers and surface coatings. These coatings are valued for their durability, low friction, and oleophobicity (oil-repellency), making them ideal for creating self-cleaning or anti-fouling surfaces.

  • Pharmaceutical and Agrochemical Intermediates: The introduction of fluorinated moieties is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. A molecule like 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol could serve as a specialized building block for synthesizing more complex active pharmaceutical ingredients.

The causality behind these applications lies in the carbon-fluorine bond. Its high strength and the electronegativity of fluorine create a stable and non-polar fluorocarbon chain, while the terminal alcohol group provides a reactive site for further chemical modification or for interaction with polar media.

Conclusion

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (CAS No. 330562-43-1) is a specialty fluorochemical with a well-defined structure that combines a hydrophilic alcohol function with a stable, hydrophobic, and oleophobic fluoroether backbone. Its physicochemical properties, particularly its density and boiling point, are consistent with its highly fluorinated nature. While its primary applications are noted in the realms of specialty emulsifiers and as a potential component in antibacterial formulations, its true value for researchers may lie in its utility as a versatile building block for the synthesis of advanced materials, coatings, and complex molecules for life sciences. The unique combination of properties conferred by its distinct structural motifs ensures its continued interest for scientific and industrial innovation.

References

  • Fluoropharm. (n.d.). 330562-43-1 | 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Purification of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, a fluorinated alcohol of significant interest in various fields, including materials science and as a building block in the synthesis of complex molecules. This document outlines a robust synthetic protocol involving the reduction of perfluoro-3,6-dioxaheptanoyl fluoride, followed by a detailed purification procedure using fractional distillation. The guide is designed to provide researchers and drug development professionals with the necessary technical details, safety protocols, and analytical characterization methods to confidently and safely produce high-purity 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol.

Introduction: The Significance of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (CAS No. 330562-43-1) is a polyfluorinated ether alcohol. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, often imparting desirable characteristics such as enhanced thermal stability, chemical resistance, and unique solubility profiles. These properties make fluorinated compounds like 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol valuable intermediates in the synthesis of surfactants, lubricants, and advanced materials.[1][2] In the pharmaceutical and agrochemical industries, the introduction of fluorinated moieties can influence a molecule's metabolic stability and binding affinity.

This guide presents a detailed methodology for the laboratory-scale synthesis and purification of this important fluorinated alcohol, emphasizing safety, efficiency, and the production of high-purity material.

Synthesis of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol: A Mechanistic Approach

The synthesis of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is most effectively achieved through the reduction of the corresponding perfluoroacyl fluoride, perfluoro-3,6-dioxaheptanoyl fluoride. This transformation is a cornerstone of organofluorine chemistry, allowing for the selective conversion of a reactive acyl fluoride to a primary alcohol.

The Reaction: Reduction of a Perfluoroacyl Fluoride

The chosen synthetic route involves the reduction of perfluoro-3,6-dioxaheptanoyl fluoride with sodium borohydride (NaBH₄), a mild and selective reducing agent. The overall reaction is as follows:

Reaction Scheme:

CF₃O(CF₂)₂O(CF₂)COF + NaBH₄ → CF₃O(CF₂)₂O(CF₂)CH₂OH

Perfluoro-3,6-dioxaheptanoyl fluoride1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydride ion (H⁻), delivered from the borohydride, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl fluoride. This is followed by the departure of the fluoride ion, a good leaving group. A subsequent reduction of the intermediate aldehyde yields the desired primary alcohol. The use of a solvent such as tetrahydrofuran (THF) is crucial for solubilizing the reactants and facilitating the reaction.

DOT Diagram: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Crude Product PFF Perfluoro-3,6-dioxaheptanoyl fluoride in THF ReactionVessel Reaction Vessel (0°C to RT) PFF->ReactionVessel NaBH4 Sodium Borohydride suspension in THF NaBH4->ReactionVessel Quench Quenching (Acidic water) ReactionVessel->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying (e.g., MgSO₄) Extraction->Drying Filtration Filtration Drying->Filtration CrudeProduct Crude 1H,1H-Nonafluoro- 3,6-dioxaheptan-1-ol Filtration->CrudeProduct Fractional_Distillation_Workflow Start Crude Product (in Distillation Flask) Heating Heating to Boiling Point (with Stirring) Start->Heating Vaporization Vaporization and Ascent through Fractionating Column Heating->Vaporization Fractionation Separation based on Boiling Point in Column Vaporization->Fractionation Condensation Condensation of Purified Vapor Fractionation->Condensation Collection Collection of Pure Fractions (at specific boiling range) Condensation->Collection FinalProduct Pure 1H,1H-Nonafluoro- 3,6-dioxaheptan-1-ol Collection->FinalProduct

Caption: Workflow for the purification of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol by fractional distillation.

Detailed Experimental Protocol: Purification

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Vacuum source (if vacuum distillation is required)

Procedure:

  • Apparatus Setup: The crude 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is placed in a round-bottom flask with a magnetic stir bar. The fractional distillation apparatus is assembled, ensuring all joints are properly sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. [2]2. Distillation: The flask is gently heated in a heating mantle or oil bath. The mixture is stirred to ensure smooth boiling.

  • Fraction Collection: The temperature is monitored closely. The first fraction, which may contain low-boiling impurities and residual solvent, is collected and discarded. The fraction that distills at a constant temperature corresponding to the boiling point of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (approximately 117°C at atmospheric pressure) is collected in a clean, pre-weighed receiving flask.

  • Completion: The distillation is stopped when the temperature begins to rise or fall significantly, or when only a small amount of residue remains in the distillation flask.

  • Analysis: The purity of the collected fractions should be assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Characterization

The identity and purity of the synthesized 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol must be confirmed through appropriate analytical methods.

Property Value
CAS Number 330562-43-1
Molecular Formula C₅H₃F₉O₃
Molecular Weight 282.06 g/mol
Boiling Point ~117 °C
Density ~1.654 g/cm³

Note: Physical properties are approximate and can vary slightly based on purity and measurement conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity of the final product and identifying any volatile impurities. The retention time in the gas chromatogram is characteristic of the compound, and the mass spectrum provides information about its molecular weight and fragmentation pattern, confirming its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the -CH₂OH group. The chemical shift and multiplicity of these protons will be influenced by the adjacent highly fluorinated carbon.

  • ¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The spectrum will show distinct signals for the different fluorine environments within the molecule (CF₃, OCF₂, CF₂), and the coupling between them can provide valuable structural information. [3][4]* ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

Safety and Handling

Working with highly fluorinated compounds and reactive reagents requires strict adherence to safety protocols.

Handling of Perfluoroacyl Fluorides

Perfluoroacyl fluorides are corrosive and can react with moisture to release hydrogen fluoride (HF). [5]HF is extremely hazardous and can cause severe burns that may not be immediately painful. [5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical splash goggles with a face shield. * Ventilation: All manipulations should be carried out in a well-ventilated fume hood.

  • Emergency Preparedness: An HF-specific first aid kit, including calcium gluconate gel, must be readily available. [5]

Handling of Sodium Borohydride

Sodium borohydride is a flammable solid that reacts violently with water and acids to produce flammable hydrogen gas. [1][6][7]

  • Storage: Store in a cool, dry place away from water and acids.

  • Handling: Handle under an inert atmosphere (argon or nitrogen) to prevent contact with moisture.

  • Quenching: Quenching of the reaction must be done slowly and at a low temperature to control the rate of hydrogen evolution.

Conclusion

This technical guide provides a comprehensive and practical framework for the successful synthesis and purification of high-purity 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol. By following the detailed protocols and adhering to the stringent safety precautions outlined, researchers can confidently produce this valuable fluorinated building block for a wide range of applications in research and development. The emphasis on understanding the underlying chemical principles behind each step ensures that the procedures can be adapted and optimized as needed for specific laboratory settings.

References

  • New Jersey Department of Health. (n.d.). Sodium Borohydride Hazard Summary. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Dalvit, C., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(3), 735-743. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Chemguide. (n.d.). Fractional distillation. Retrieved from [Link]

  • Analytical Methods. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • Tower Packing Manufacturer. (2024). The Ultimate Guide to Fractional Distillation. Retrieved from [Link]

  • Penta chemicals. (n.d.). Sodium borohydride Safety Data Sheet. Retrieved from [Link]

  • University of New Mexico, Department of Chemistry. (n.d.). Standard Operating Procedure - Hydrofluoric Acid. Retrieved from [Link]

Sources

Solubility of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, a partially fluorinated alcohol, is a compound of increasing interest in various scientific and industrial fields. Its unique structure, combining a hydrophilic alcohol functional group with a fluorinated, lipophobic chain, imparts distinct physicochemical properties. Understanding the solubility of this compound in common organic solvents is paramount for its application in areas such as specialty coatings, advanced materials, and as a unique solvent or reagent in organic synthesis and pharmaceutical formulations. The presence of both ether linkages and a terminal alcohol group on a fluorinated backbone creates a complex solubility profile that deviates significantly from simple hydrocarbon or perfluorinated analogues.

This technical guide provides a comprehensive overview of the solubility characteristics of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol. We will delve into a theoretical prediction of its solubility using Hansen Solubility Parameters (HSP) and provide a detailed, step-by-step experimental protocol for the accurate determination of its solubility. This guide is intended to be a practical resource for researchers, enabling them to make informed decisions regarding solvent selection and to design and execute robust solubility studies.

Physicochemical Properties of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol
PropertyValue
Molecular Formula C₅H₃F₉O₃
Molecular Weight 282.06 g/mol
Appearance Colorless liquid
Density 1.654 g/cm³
Boiling Point 117 °C
Flash Point 79.9 °C
Refractive Index 1.296

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a fundamental concept in solubility. Hansen Solubility Parameters (HSP) provide a more nuanced and quantitative approach to this principle by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1][2] The HSP of a substance can be represented as a point in a three-dimensional "Hansen space." The distance between the HSP coordinates of a solute and a solvent in this space is a predictor of their miscibility; a smaller distance implies a higher likelihood of dissolution.[1]

Estimating the Hansen Solubility Parameters of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Based on the structure of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (CF₃CF₂OCF₂CF₂OCH₂CH₂OH), we can dissect it into the following contributing groups: -CF₃, -CF₂-, -O- (ether), -CH₂-, and -OH. By utilizing established group contribution values from various sources, with a particular focus on those derived for fluorinated compounds, we arrive at the following estimated HSP values:

  • δD (Dispersion): ~15.5 MPa½

  • δP (Polar): ~7.0 MPa½

  • δH (Hydrogen Bonding): ~9.5 MPa½

It is crucial to acknowledge that these are estimated values and should be used as a predictive tool to guide solvent selection, with experimental verification being essential.

Predicted Solubility in Common Organic Solvents

Using the estimated HSP for 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, we can calculate the Hansen distance (Ra) to a range of common organic solvents. The smaller the Ra value, the higher the predicted solubility.

Ra = [4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]½

The following table presents the calculated Hansen distances and a qualitative prediction of solubility.

SolventδD (MPa½)δP (MPa½)δH (MPa½)Hansen Distance (Ra)Predicted Solubility
Acetone 15.510.47.04.3High
Ethanol 15.88.819.410.1Moderate
Methanol 15.112.322.313.9Low to Moderate
Isopropanol 15.86.116.47.1Moderate to High
Ethyl Acetate 15.85.37.22.1High
Toluene 18.01.42.09.8Low
Hexane 14.90.00.012.2Very Low
Dichloromethane 17.07.37.13.5High
Tetrahydrofuran (THF) 16.85.78.02.2High
Acetonitrile 15.318.06.111.6Low
Dimethyl Sulfoxide (DMSO) 18.416.410.210.2Low to Moderate
N,N-Dimethylformamide (DMF) 17.413.711.37.2Moderate to High

This predictive table serves as a valuable starting point for solvent screening. Solvents with a smaller Hansen distance, such as ethyl acetate, tetrahydrofuran, and dichloromethane, are predicted to be good solvents for 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To validate the theoretical predictions and obtain quantitative solubility data, the shake-flask method is the gold standard. This method involves equilibrating an excess of the solute with the solvent until a saturated solution is formed.

Materials and Equipment
  • 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with PTFE-lined screw caps (e.g., 4 mL or 10 mL)

  • Orbital shaker or wrist-action shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solute into vial B Add known volume of solvent A->B   C Seal vial and place on shaker B->C   D Equilibrate at constant temperature (e.g., 24-72 h) C->D   E Allow to stand for undissolved solid to settle D->E   F Centrifuge to pellet remaining solid E->F   G Withdraw supernatant F->G   H Filter supernatant G->H   I Dilute aliquot for analysis H->I   J Quantify concentration (GC, HPLC, etc.) I->J   caption Figure 1. Experimental workflow for solubility determination.

Caption: Figure 1. Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Samples:

    • Accurately weigh an excess amount of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol into a series of vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solute after equilibration. A starting point could be approximately 100 mg of solute for every 1 mL of solvent.

    • To each vial, add a precise volume of the chosen organic solvent.

    • Prepare at least three replicate samples for each solvent to ensure the reproducibility of the results.

  • Equilibration:

    • Tightly seal the vials with PTFE-lined caps to prevent solvent evaporation.

    • Place the vials on an orbital or wrist-action shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. For many systems, 24 to 48 hours is adequate, but for some solute-solvent pairs, 72 hours or longer may be necessary. Preliminary experiments should be conducted to determine the time required to reach a constant concentration.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed for 20-30 minutes.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic solid particles. The filter material should be compatible with the solvent being used.

    • Accurately weigh the filtered aliquot.

    • Prepare a series of standard solutions of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol of known concentrations in the same solvent.

    • Analyze both the filtered sample and the standard solutions using a suitable analytical technique (e.g., GC-FID, HPLC, or NMR).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in the saturated solution.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L).

Safety Precautions

As a Senior Application Scientist, it is imperative to emphasize the importance of laboratory safety. When handling 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol and organic solvents, the following safety precautions must be observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, especially when handling volatile organic solvents.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol and all solvents before commencing any experimental work to be aware of all potential hazards.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide has provided a dual approach to understanding the solubility of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in common organic solvents. The theoretical framework based on Hansen Solubility Parameters offers a powerful predictive tool for initial solvent screening, saving valuable experimental time and resources. The detailed experimental protocol for the shake-flask method provides a robust and reliable means to obtain accurate quantitative solubility data.

By combining theoretical predictions with rigorous experimental validation, researchers can gain a comprehensive understanding of the solubility behavior of this unique fluorinated alcohol. This knowledge is crucial for unlocking its full potential in a wide range of scientific and industrial applications.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • Stefanis, E., & Panayiotou, C. (2008). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Pure Organic Compounds. International Journal of Thermophysics, 29(2), 568–585. [Link]

  • Wikipedia. (2023, October 29). Hansen solubility parameter. [Link]

  • Pirika. (n.d.). Hansen Solubility Parameters(HSP) Application Notes. Retrieved from [Link]

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course in the Absence of a Detailed Map

As scientists and researchers, we often work with novel or specialized compounds for which comprehensive safety data may not be readily available in public-facing documents. This is the case for 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (CAS: 330562-43-1), a fluorinated ether alcohol with potential applications in various fields, including as an antibacterial agent or emulsifier. While a complete, official Safety Data Sheet (SDS) is not publicly accessible at the time of this writing, this guide has been meticulously compiled to provide a robust framework for its safe handling.

This document synthesizes available physicochemical data from suppliers, draws upon established safety protocols for structurally related fluorinated compounds, and adheres to the fundamental principles of laboratory safety. It is imperative to treat this compound with the caution afforded to any chemical with an incomplete toxicological profile. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a substance is the bedrock of its safe handling.

PropertyValueSource
Chemical Name 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol[1]
Synonyms 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol[1][2]
CAS Number 330562-43-1[1][3]
Molecular Formula C₅H₃F₉O₃[2][3]
Molecular Weight 282.06 g/mol [3]
Boiling Point 117 °C[2]
Density 1.654 g/cm³[2]
Flash Point 79.9 °C[2]
Refractive Index 1.296[2]

The provided flash point of 79.9 °C indicates that this substance is a combustible liquid. While not highly flammable, it can ignite with a source of ignition at or above this temperature. Its high density means it is significantly heavier than water.

Section 2: Hazard Identification and GHS Classification (Inferred)

A formal GHS classification for this specific compound is not available. However, based on the properties of fluorinated alcohols and ethers, a conservative approach to hazard identification is warranted.

Potential Hazards:

  • Eye Irritation: Many organic solvents and alcohols can cause serious eye irritation.

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation or dermatitis.

  • Respiratory Tract Irritation: Inhalation of vapors may irritate the respiratory system.

  • Unknown Systemic Effects: Due to the lack of toxicological data, the potential for long-term or systemic effects upon exposure is unknown. Fluorinated compounds can be persistent in the body.

Given the lack of specific data, it is prudent to handle this chemical as if it possesses the following hazards, necessitating the display of appropriate warnings in the laboratory.

GHS_Pictograms cluster_0 Inferred Hazard Communication node_warning GHS07 Warning node_health GHS08 Health Hazard (Precautionary)

Caption: Inferred GHS Pictograms for Precautionary Labeling.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is essential.

Engineering Controls
  • Fume Hood: All handling of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to control ambient vapor concentrations.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and tested regularly.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment. The following provides a baseline recommendation.

  • Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Wear chemically resistant gloves. Given the fluorinated nature of the compound, gloves made of butyl rubber or neoprene are recommended for extended contact. Always inspect gloves for tears or holes before use and dispose of them properly after handling.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a significant risk of splashing, a chemically resistant apron and sleeves should be worn.

  • Respiratory Protection: Under normal working conditions within a fume hood, respiratory protection should not be necessary. If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a full-face respirator with an appropriate organic vapor cartridge should be used.

PPE_Workflow cluster_workflow Personal Protective Equipment Protocol start Risk Assessment of Procedure fume_hood Work in Fume Hood start->fume_hood goggles Wear Chemical Safety Goggles fume_hood->goggles gloves Wear Chemically Resistant Gloves goggles->gloves lab_coat Wear Lab Coat gloves->lab_coat additional_ppe Consider Face Shield & Apron for Splash Risk lab_coat->additional_ppe proceed Proceed with Experiment lab_coat->proceed Low Risk additional_ppe->proceed High Risk

Caption: Decision workflow for selecting appropriate PPE.

Section 4: Safe Handling and Storage Protocols

Handling
  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Ignition Sources: Although it has a relatively high flash point, keep the compound away from heat, sparks, and open flames.

  • Incompatible Materials: Keep away from strong oxidizing agents.

  • Aerosol Generation: Avoid procedures that could generate aerosols or mists.

Storage
  • Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.

  • Location: Store away from incompatible materials. Do not store under sinks.

  • Segregation: Store with other organic liquids, but ensure segregation from strong acids, bases, and oxidizers.

Section 5: Emergency Procedures

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Accidental Release Measures
  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Prevent the spill from entering drains or waterways.

    • Contact your institution's environmental health and safety department.

Section 6: Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not dispose of it down the drain.

References

  • Fluoropharm. (n.d.). 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Safe handling and storage of chemicals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Reddit. (2023). Fluoroinated alcohols. Retrieved from [Link]

  • Wellington Laboratories. (2022). Perfluoro-3,6-dioxaheptanoic acid (3,6-OPFHpA). Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Thermal Stability and Degradation of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Thermal Landscape of a Unique Fluorinated Compound

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, a member of the broad class of per- and polyfluoroalkyl substances (PFAS), presents a unique combination of a partially fluorinated alkyl chain, ether linkages, and a terminal alcohol group. This structure imparts desirable properties, such as surfactant-like behavior and chemical resistance, making it a compound of interest in various specialized applications. However, the very stability of the carbon-fluorine bond, which confers these advantageous characteristics, also raises critical questions about its behavior at elevated temperatures. Understanding the thermal stability and degradation pathways of this molecule is paramount for its safe handling, predicting its environmental fate, and ensuring its suitability in high-temperature applications.

This technical guide provides a comprehensive overview of the thermal stability and degradation of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol. In the absence of extensive direct studies on this specific molecule, this guide synthesizes information from analogous fluorinated alcohols and ethers to present a scientifically grounded perspective on its expected thermal behavior, degradation mechanisms, and the analytical methodologies required for its characterization.

Molecular Structure and Physicochemical Properties

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol possesses the chemical formula C5H3F9O3 and a molecular weight of 282.06 g/mol .[1] Its structure features a trifluoromethoxy group, a tetrafluoroethyl ether moiety, and a terminal difluoroethanol group.

Caption: Molecular Structure of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol.

Table 1: Physicochemical Properties of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

PropertyValueSource
CAS Number330562-43-1[1]
Molecular FormulaC5H3F9O3[1]
Molecular Weight282.06 g/mol [1]
Boiling Point117 °C
Density1.654 g/cm³
Flash Point79.9 °C

Expected Thermal Stability

The thermal stability of fluorinated compounds is primarily dictated by the strength of the C-F bond. However, the presence of hydrogen atoms and ether linkages in 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol introduces potential sites for thermal degradation at temperatures lower than what would be required to cleave the C-F bonds in a perfluorinated compound.

Based on studies of analogous fluorinated alcohols and ethers, the initial decomposition of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is likely to be initiated at the C-H bonds of the ethyl group or the O-H bond of the alcohol, as these are generally weaker than the C-F, C-C, and C-O bonds within the fluorinated backbone. The ether linkages, while generally stable, can also be susceptible to cleavage at elevated temperatures. The thermal stability of some perfluoropolyethers has been observed to be up to 270 °C, after which decomposition begins.[2]

Postulated Thermal Degradation Pathways

A probable initiation step is the cleavage of a C-C or C-O bond in the non-fluorinated or partially fluorinated part of the molecule, or the loss of the hydroxyl radical. Subsequent reactions could involve intramolecular hydrogen transfer followed by fragmentation, or direct fragmentation of the initial radical.

start 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (CF3OCF2CF2OCH2CF2OH) initiation Thermal Initiation (Heat) start->initiation rad1 Radical Intermediate A (CF3OCF2CF2OCH2CF2O• + H•) initiation->rad1 O-H Cleavage rad2 Radical Intermediate B (CF3OCF2CF2O• + •CH2CF2OH) initiation->rad2 C-O Cleavage frag1 Fragmentation Products (e.g., CF3OCF2•, •CF2OCH2CF2OH) rad1->frag1 rad2->frag1 rearrangement Intramolecular Rearrangement frag1->rearrangement elimination HF Elimination rearrangement->elimination pfc_formation Formation of Perfluorinated Carboxylic Acids (PFCAs) and other smaller molecules elimination->pfc_formation end_products Final Degradation Products (e.g., COF2, HF, CO2, shorter-chain PFCAs) pfc_formation->end_products sample Sample of 1H,1H-Nonafluoro- 3,6-dioxaheptan-1-ol tga Thermogravimetric Analysis (TGA) sample->tga py_gc_ms Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC-MS) sample->py_gc_ms tga_data TGA Data: - Onset of decomposition - Temperature of max weight loss - Residual mass tga->tga_data pyrolysis Pyrolysis Chamber (Controlled Heating) py_gc_ms->pyrolysis gc Gas Chromatograph (Separation of Products) pyrolysis->gc ms Mass Spectrometer (Identification of Products) gc->ms gc_ms_data GC-MS Data: - Chromatogram of degradation products - Mass spectra for identification ms->gc_ms_data

Sources

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol as a per- and polyfluoroalkyl substance (PFAS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol: A Per- and Polyfluoroalkyl Substance (PFAS) for Advanced Research

Executive Summary

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is a fluorinated ether alcohol belonging to the vast and environmentally significant class of per- and polyfluoroalkyl substances (PFAS). Characterized by a short carbon chain, multiple ether linkages, and a terminal alcohol functional group, this compound possesses unique physicochemical properties that make it a subject of interest in specialized research applications, particularly within the fields of proteomics and drug development. However, its classification as a PFAS necessitates a thorough understanding of its environmental and toxicological profile. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical properties, definitive classification as a PFAS, plausible synthetic routes, potential applications, and robust analytical methodologies. Furthermore, it contextualizes its environmental and toxicological profile based on current knowledge of related short-chain, functionalized PFAS.

Chemical Identity and Physicochemical Properties

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, with the CAS Number 330562-43-1, is a distinct molecule whose structure dictates its function and classification.[1] Its chemical formula is C₅H₃F₉O₃, and it has a molecular weight of approximately 282.06 g/mol .[2] The structure features a trifluoromethoxy group (CF₃O-), a tetrafluoroethyl ether moiety (-CF₂CF₂O-), and a difluoroethanol group (-CF₂CH₂OH). This combination of ether linkages and fluorine content imparts high chemical stability and unique solvency characteristics.

Diagram 1: Chemical Structure of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Caption: Molecular structure of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol.

A summary of its key physicochemical properties, derived from predictive models and supplier data, is presented below.

PropertyValueSource
CAS Number 330562-43-1[1]
Molecular Formula C₅H₃F₉O₃[2]
Molecular Weight 282.06 g/mol [2]
Synonym 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol[3]
Boiling Point 117 °C (Predicted)[3][4]
Density 1.654 g/cm³ (Predicted)[3][4]
Form Clear Liquid[4]
pKa 13.11 (Predicted)[4]

Classification as a Per- and Polyfluoroalkyl Substance (PFAS)

The classification of a chemical as a PFAS is determined by its molecular structure. The Organisation for Economic Co-operation and Development (OECD) provides a widely accepted, authoritative definition.[4] A substance is classified as a PFAS if it contains "at least one fully fluorinated methyl or methylene carbon atom (without any H/Cl/Br/I atom attached to it)".[5][6] This means any chemical with at least a perfluorinated methyl group (–CF₃) or a perfluorinated methylene group (–CF₂–) is a PFAS.[5][7]

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol unequivocally meets this definition. Its structure contains:

  • A perfluorinated methyl group (CF₃–)

  • Multiple perfluorinated methylene groups (–CF₂–)

Diagram 2: PFAS Structural Qualification

cluster_molecule 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol Structure cluster_criteria OECD PFAS Definition Criteria CF3 CF₃ O1 O CF3->O1 Crit1 Contains a perfluorinated methyl group (–CF₃) CF3->Crit1 Meets Criterion CF2_1 CF₂ O1->CF2_1 CF2_2 CF₂ CF2_1->CF2_2 Crit2 Contains a perfluorinated methylene group (–CF₂–) CF2_1->Crit2 Meets Criterion O2 O CF2_2->O2 CF2_2->Crit2 CF2_3 CF₂ O2->CF2_3 CH2OH CH₂OH CF2_3->CH2OH CF2_3->Crit2

Caption: How the molecule's structure meets OECD PFAS criteria.

This classification is significant because PFAS as a class are characterized by the strength of the carbon-fluorine bond, which leads to high persistence in the environment.[3][8] While this molecule is a polyfluoroalkyl substance (due to the non-fluorinated -CH₂OH group), its perfluorinated moieties dominate its chemical nature.

Plausible Synthesis Pathway

A likely two-step synthesis could involve:

  • Step 1: Formation of a fluoroalkoxide. Reaction of 2,2-difluoro-2-(1,1,2,2-tetrafluoroethoxy)ethan-1-ol with a strong base (e.g., sodium hydride, NaH) to deprotonate the alcohol, forming the corresponding sodium alkoxide.

  • Step 2: Nucleophilic Substitution. The resulting alkoxide acts as a nucleophile, attacking a perfluorinated methylating agent, such as trifluoromethyl iodide (CF₃I) or another suitable electrophile, to form the final ether linkage.

Diagram 3: Proposed Williamson Ether Synthesis Pathway

Reactant1 Precursor Fluoroalcohol (HO-CH₂-CF₂-O-CF₂-CF₂-OH based) Intermediate Fluoroalkoxide Intermediate (Na⁺ ⁻O-CH₂-...) Reactant1->Intermediate Step 1: Deprotonation Base Strong Base (e.g., NaH) Base->Intermediate Reagent2 Perfluoromethylating Agent (e.g., CF₃I) Product 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol Reagent2->Product Intermediate->Product Step 2: Nucleophilic Attack Byproduct Byproduct (e.g., NaI) Product->Byproduct

Caption: A plausible two-step synthesis route.

Causality and Control: The choice of a strong, non-nucleophilic base like NaH is critical in Step 1 to ensure complete deprotonation without side reactions. The solvent for this reaction must be aprotic (e.g., tetrahydrofuran, THF) to prevent it from reacting with the base. In Step 2, reaction conditions such as temperature must be controlled to manage the reactivity of the perfluoromethylating agent and optimize yield.

Applications in Research and Development

The specific applications of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol are not extensively documented in peer-reviewed literature, but it is marketed as a specialty chemical for proteomics research.[2] Its unique structure suggests several potential roles in advanced scientific applications.

Potential Roles in Proteomics and Drug Development:

  • Specialized Solubilizing Agent: The fluorinated segments create a fluorous domain, while the ether and alcohol groups provide polarity. This amphiphilic nature could be leveraged to solubilize complex, poorly soluble proteins or drug candidates for analysis.

  • Fluorous Phase Separations: In "fluorous chemistry," fluorinated tags are used to label molecules, which can then be easily separated from non-fluorinated reactants and byproducts using a fluorous solid-phase extraction (SPE) cartridge or a liquid-liquid extraction with a fluorous solvent. The terminal alcohol on this molecule provides a reactive handle to attach it to proteins or small molecules as a fluorous tag.

  • Drug Delivery and Formulation: The unique properties of fluorinated compounds are explored in drug development for enhancing stability, bioavailability, and targeted delivery. The combination of ether linkages (for flexibility and stability) and a reactive alcohol group makes it a potential building block for novel drug conjugates or excipients. Proteomics is a key tool for evaluating the efficacy and off-target effects of such novel formulations.[11][12][13]

Rationale for Use: The value of proteomics in drug development lies in its ability to provide a global view of protein expression changes in response to a drug candidate, identifying both efficacy and toxicity biomarkers.[11][14] A compound like 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol could be instrumental in the sample preparation or analytical stages of these complex studies, enabling cleaner separations or better solubilization of target analytes.

Analytical Methodologies: Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the ultra-trace quantification of PFAS in various matrices.[15] The following protocol is a self-validating system for the analysis of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, adapted from established EPA methods and best practices for similar PFAS compounds.[16]

Diagram 4: LC-MS/MS Analytical Workflow

cluster_lcms LC-MS/MS System Sample 1. Sample Preparation (e.g., 500 mL aqueous sample) Spike 2. Isotope Spike (Add labeled internal standard) Sample->Spike SPE 3. Solid Phase Extraction (SPE) (WAX/GCB Cartridge) Spike->SPE Elute 4. Elution (Methanol w/ base) SPE->Elute Concentrate 5. Concentration (Under Nitrogen stream) Elute->Concentrate Inject 6. LC-MS/MS Injection Concentrate->Inject Delay PFAS Delay Column Inject->Delay Analytical Analytical Column (C18) Delay->Analytical MS Tandem Mass Spec (ESI-, MRM mode) Analytical->MS Data 7. Data Analysis (Quantification vs. Cal Curve) MS->Data

Caption: Step-by-step workflow for PFAS sample analysis.

Detailed Experimental Protocol:

1. Sample Preparation and Extraction:

  • Objective: To isolate the analyte from the sample matrix and remove interferences.

  • Method:

    • Measure 500 mL of the aqueous sample into a polypropylene container. Rationale: Polypropylene is used to minimize adsorption of PFAS, a common issue with glass containers.

    • Spike the sample with a known amount of a mass-labeled internal standard (e.g., ¹³C- or ¹⁸O-labeled analog). Rationale: The internal standard corrects for variations in extraction efficiency and matrix effects during MS analysis, ensuring accuracy.

    • Adjust the sample pH to 6.5 ± 0.5.[16]

    • Condition a dual-phase Weak Anion Exchange/Graphitized Carbon Black (WAX/GCB) SPE cartridge according to the manufacturer's instructions. Rationale: WAX retains acidic PFAS, while GCB removes non-polar interferences.

    • Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with a buffered water solution to remove hydrophilic interferences.

    • Dry the cartridge thoroughly under a stream of nitrogen. Rationale: Residual water can interfere with the subsequent elution and MS analysis.

    • Elute the analyte from the cartridge using 5-10 mL of a basic methanolic solution (e.g., methanol with ammonium hydroxide). Rationale: The basic pH neutralizes the anionic analyte, releasing it from the WAX sorbent.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 40-50°C.

2. LC-MS/MS Analysis:

  • Objective: To separate the analyte from other compounds and perform sensitive, selective detection.

  • Method:

    • LC System: Use an HPLC/UHPLC system where all PEEK and stainless steel tubing has been replaced with PFAS-free components to minimize background contamination.

    • PFAS Delay Column: Install a delay column between the solvent mixer and the injector. Rationale: This chromatographically separates background PFAS contamination originating from the LC solvents or tubing from the analytes injected with the sample, preventing co-elution and false positives.

    • Analytical Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is typically used.

    • Mobile Phase:

      • A: 10 mM Ammonium acetate in water.

      • B: Methanol.

    • Gradient Elution: A typical gradient would start at ~30% B, increasing to >90% B over 10-15 minutes to elute the analytes.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Electrospray Ionization Negative mode (ESI-).

    • Detection: Use Multiple Reaction Monitoring (MRM) mode. For 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, a likely precursor ion would be the deprotonated molecule [M-H]⁻. Product ions would be determined by fragmentation of the precursor in the collision cell. Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

3. Quantification:

  • Objective: To determine the concentration of the analyte in the original sample.

  • Method:

    • Prepare a calibration curve using standards of known concentrations.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration by interpolating this ratio against the calibration curve.

Environmental Fate and Toxicological Profile

Direct environmental and toxicological studies on 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol are limited. Therefore, its profile must be inferred from data on structurally similar short-chain PFAS, such as fluorotelomer alcohols (FTOHs) and perfluoroether carboxylic acids (PFECAs).

Environmental Persistence and Transformation:

  • Persistence: As a PFAS, the compound is expected to be highly persistent in the environment due to the strength of its C-F bonds.[8]

  • Biotransformation: Polyfluoroalkyl substances like FTOHs are known "precursors" that can biotransform in the environment into more stable and often more mobile terminal degradation products, such as perfluoroalkyl carboxylic acids (PFCAs).[8] The -CH₂OH group of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is a likely site for microbial oxidation, potentially leading to the formation of the corresponding carboxylic acid, Nonafluoro-3,6-dioxaheptanoic acid (NFDHA). This transformation is a critical consideration, as the resulting acid is highly persistent.

  • Degradation of Ether Linkage: The ether C-O bonds are potential weak points compared to the C-F and C-C backbone of traditional PFCAs. Studies on PFECAs have shown that cleavage of ether bonds can occur under certain reductive degradation conditions, which may lead to smaller fluorinated fragments.[17] However, these conditions are not typical in most natural environments.

Toxicological Considerations: The shift from long-chain (C8) PFAS to short-chain (C4-C6) alternatives was driven by the observation that shorter chains are less bioaccumulative and are eliminated from the body more rapidly.[18][19] However, "less bioaccumulative" does not mean non-toxic.

  • Emerging Concerns: Recent studies, including those by the FDA, indicate that the health risks of some short-chain PFAS, like 6:2 FTOH, may have been underestimated.[2][20] These compounds can still accumulate in certain tissues and persist for significant periods in laboratory animals.[2]

  • Potential Health Effects: Toxicological studies on various short-chain PFAS have shown effects on the liver, including the modulation of genes related to metabolism and transport of xenobiotics (e.g., CYP enzymes).[1] Given its structural similarities, 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol could potentially elicit similar biological responses. A comprehensive toxicological assessment of this specific compound is a significant data gap.

Conclusion and Future Research Directions

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is a functionalized fluoroether that meets the definitive structural criteria to be classified as a PFAS. Its unique properties position it as a potentially valuable tool in specialized research areas like proteomics and advanced materials science. However, the very stability that makes it useful also makes it a persistent environmental contaminant.

For professionals in research and drug development, it is imperative to handle this compound with the awareness and containment protocols appropriate for all PFAS. The lack of specific toxicological and environmental data underscores the need for future research in the following areas:

  • Definitive Toxicological Studies: In vitro and in vivo studies to determine its specific toxicological endpoints, including hepatic effects and potential for endocrine disruption.

  • Biotransformation Pathway Analysis: Elucidating the precise environmental degradation pathway and the rate of transformation to its corresponding carboxylic acid (NFDHA).

  • Application Validation: Peer-reviewed studies demonstrating and validating its specific utility in proteomics or other fields to substantiate current marketing claims.

By integrating robust analytical oversight and a cautious approach grounded in the principles of green chemistry, the scientific community can explore the potential benefits of such unique molecules while responsibly managing their lifecycle.

References

  • Food Packaging Forum. (2021, July 14). OECD report reconciles PFAS terminology. [Link]

  • Kwiatkowski, C. F., et al. (2021, November 9). A New OECD Definition for Per- and Polyfluoroalkyl Substances. Environmental Science & Technology. [Link]

  • Kwiatkowski, C. F., et al. (2021, November 10). A New OECD Definition for Per- and Polyfluoroalkyl Substances. ResearchGate. [Link]

  • Chemsigma. (n.d.). 1H,1H-NONAFLUORO-3,6-DIOXAHEPTAN-1-OL [330562-43-1]. [Link]

  • PubChem. (n.d.). Perfluoro-3,6-dioxaheptanoic acid. [Link]

  • Vershilova, S.V., et al. (2021, June 4). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes. [Link]

  • ResearchGate. (2014, December). Proteomics in Alcohol Research. [Link]

  • Restek Corporation. (n.d.). Simplified SPE for PFAS Analysis of Non-Potable Waters. [Link]

  • Wang, Y., et al. (2020, January). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. Environmental Science and Technology. [Link]

  • U.S. Food and Drug Administration. (2024, April 12). Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • ResearchGate. (2004, January). Synthesis of Polyfluorinated Ethers. [Link]

  • Brieflands. (n.d.). Application of Proteomics Technologies in the Drug Development Process. [Link]

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  • Shimadzu. (2019, January 10). Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples. [Link]

  • DuPont. (2015, December 9). The extensive toxicology data behind alternative short-chain fluorinated products. [Link]

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  • ABC NEWS (Australia). (2023, September 8). Researchers develop powder they say can degrade PFAS [Video]. YouTube. [Link]

  • Environmental Defense Fund. (2019, February 20). The elephant in the room: potential biopersistence of short-chain PFAS. [Link]

  • MACHEREY-NAGEL. (2024, January). Analysis of PFAS in aqueous samples by SPE and LC-MS/MS according to EPA Method 1633. [Link]

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  • Advanced Materials Technology. (2023, March 10). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. [Link]

  • Enspired Solutions. (2023, August 10). PFAS Reductive Defluorination: A Scalable Solution for Permanent Destruction [Video]. YouTube. [Link]

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Navigating the Frontier of Fluorinated Molecules: A Technical Brief and Sourcing Guide for 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical research, particularly in drug discovery and material science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for fine-tuning physicochemical and biological properties. 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (CAS No. 330562-43-1) emerges as a specialized building block within this domain. Its structure, featuring a partially fluorinated polyether chain terminating in a primary alcohol, suggests its potential utility as a modifier to impart unique characteristics such as altered lipophilicity, enhanced metabolic stability, and unique solvency properties.

This technical brief serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in procuring and utilizing 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol. While this compound is commercially available, it is important to note that its specific applications and detailed experimental protocols are not extensively documented in peer-reviewed literature. Therefore, this guide will focus on providing a thorough overview of its commercial availability, known properties, inferred applications based on the broader class of fluorinated compounds, and general guidelines for its safe handling and characterization.

Commercial Sourcing for Research Applications

For researchers and drug development professionals, securing a reliable supply of high-purity starting materials is a critical first step. 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is available from a number of reputable chemical suppliers that specialize in providing materials for research and development. The following table provides a non-exhaustive list of commercial sources.

SupplierWebsiteNotes
Santa Cruz Biotechnology, Inc.Offers the compound for proteomics research applications.[1]
Apollo ScientificA UK-based supplier of fine chemicals for research.[2]
Fluoropharm[Link]Specializes in fluorinated pharmaceutical intermediates.[3]
EchemiA platform listing multiple suppliers, including those offering industrial and pharmaceutical grades.[4]
ChemicalBookAn online database that aggregates information and suppliers for a wide range of chemicals.[5]
Oakwood Products, Inc.[Link]A US-based supplier of fluorine compounds and other specialty chemicals.
BOC SciencesA global supplier of a wide range of chemicals for research and development.[6]

Physicochemical Properties of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Understanding the fundamental physicochemical properties of a compound is essential for its effective application in research. The following table summarizes the key properties of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, compiled from various supplier databases.

PropertyValue
CAS Number 330562-43-1[1][2][4]
Molecular Formula C5H3F9O3[1][4]
Molecular Weight 282.06 g/mol [1][4]
Boiling Point 117 °C[4]
Density 1.654 g/cm³[4]
Flash Point 79.9 °C[4]
Refractive Index 1.296[4]
XLogP3 2.31010[4]

Potential Areas of Application (Inferred)

While specific, documented applications of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol are sparse in the scientific literature, its structure allows for informed speculation on its potential uses in several key research areas.

Drug Discovery and Medicinal Chemistry

The introduction of fluorinated moieties is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The perfluoroether chain in 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol can be expected to:

  • Enhance Metabolic Stability: The strong carbon-fluorine bonds can block sites of oxidative metabolism, potentially increasing the half-life of a drug molecule.

  • Modulate Lipophilicity: The fluorinated segment can increase the lipophilicity of a parent molecule, which can influence its absorption, distribution, and ability to cross cell membranes.

  • Alter Acidity/Basicity: The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can affect drug-target interactions.

The terminal hydroxyl group provides a reactive handle for incorporating this fluorinated tail into a larger molecule through standard chemical transformations such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution.

***dot graph TD { A[Drug Candidate Scaffold] --> B{Derivatization Reaction}; C[1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol] --> B; B --> D[Modified Drug Candidate]; D --> E[Enhanced Metabolic Stability]; D --> F[Modulated Lipophilicity]; D --> G[Altered pKa]; }

Caption: Conceptual workflow for modifying a drug candidate.

Proteomics Research

One supplier, Santa Cruz Biotechnology, lists this compound for use in proteomics research.[1] While the exact application is not specified, its properties are suggestive of a role in sample preparation. Perfluorinated compounds, such as perfluorooctanoic acid (PFOA), have been investigated as surfactants for the solubilization of membrane proteins prior to mass spectrometry analysis. The amphipathic nature of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, with its polar alcohol head and nonpolar fluorinated tail, could potentially aid in protein solubilization and denaturation, steps that are crucial for effective enzymatic digestion.

Material Science

Fluorinated polyethers are known for their unique properties, including high thermal stability, chemical inertness, and low surface energy. As a monomer or an additive, 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol could be used in the synthesis of novel fluorinated polymers and coatings. The hydroxyl group allows for its incorporation into polymer backbones, such as polyurethanes or polyesters. The resulting materials could exhibit properties such as:

  • Hydrophobicity and Oleophobicity: Leading to applications in water- and oil-repellent coatings.

  • Low Friction Surfaces: Useful in the development of specialized lubricants or non-stick coatings.

  • Chemical Resistance: For use in harsh chemical environments.

General Laboratory Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (consult manufacturer's compatibility charts), safety glasses or goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and sources of ignition.

  • Waste Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Analytical Characterization (General Methods)

For researchers who procure this compound, it is crucial to verify its identity and purity. The following analytical techniques are standard for the characterization of such molecules:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be used to identify the protons in the molecule, particularly the methylene group adjacent to the hydroxyl and the terminal hydroxyl proton.

    • ¹⁹F NMR is essential for characterizing the nine fluorine atoms and would provide a distinct spectral fingerprint.

    • ¹³C NMR would confirm the carbon backbone of the molecule.

  • Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This would be used to identify the presence of key functional groups, notably the O-H stretch of the alcohol.

Conclusion

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is a commercially available, specialized fluorinated alcohol with significant potential as a building block in drug discovery, a reagent in proteomics, and a monomer in material science. While detailed, publicly available research on its specific applications is currently limited, its chemical structure provides a strong basis for its utility in these fields. Researchers interested in this compound should procure it from a reputable supplier and conduct thorough analytical characterization and adhere to stringent safety protocols for handling fluorinated chemicals. As research in fluorination chemistry continues to expand, the applications of such unique building blocks are likely to become more widespread and well-documented.

References

  • LookChem. FLUORINATED DIETHYLENE GLYCOL MONOMETHYL ETHER. [Link]

  • ChemBuyersGuide.com, Inc. Oakwood Products, Inc.[Link]

  • Fluoropharm. 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol. [Link]

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Spectral data (NMR, IR, MS) of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Introduction

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is a highly fluorinated organic compound of significant interest in materials science and as a specialty chemical intermediate. Its unique properties, imparted by the extensive fluorination, necessitate precise analytical characterization for quality control, reaction monitoring, and research applications. This guide provides a comprehensive analysis of the expected spectral data—Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), and Mass Spectrometry (MS)—for this molecule. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of how the molecule's structure dictates its spectral signature, providing researchers with the tools for unambiguous identification and interpretation.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture is paramount to predicting and interpreting its spectral output.

Chemical Structure: CF₃-O-CF₂-CF₂-O-CF₂-CH₂-OH

Key Physicochemical Data:

Property Value Reference
CAS Number 330562-43-1 [1][2][3][4]
Molecular Formula C₅H₃F₉O₃ [1][2]
Molecular Weight 282.06 g/mol [1][2]
Boiling Point 117 °C [1]
Density 1.654 g/cm³ [1]

| Refractive Index | 1.296 |[1] |

The structure reveals several key features that will dominate the spectral analysis: a primary alcohol (-CH₂OH), two ether linkages (-O-), and three distinct types of fluorinated carbon environments (-CF₃, -CF₂-O-, and -CF₂-CH₂-).

C1 C H1a H C1->H1a H1b H C1->H1b O1 O C1->O1 C2 C C1->C2 H_O1 H O1->H_O1 F2a F C2->F2a F2b F C2->F2b O2 O C2->O2 C3 C O2->C3 F3a F C3->F3a F3b F C3->F3b C4 C C3->C4 F4a F C4->F4a F4b F C4->F4b O3 O C4->O3 C5 C O3->C5 F5a F C5->F5a F5b F C5->F5b F5c F C5->F5c p1 p2

Caption: Molecular structure of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol will be characterized by the vibrations of its O-H, C-H, C-O, and C-F bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a single drop of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Spectral Interpretation

The IR spectrum is expected to show several strong, characteristic absorption bands:

Wavenumber (cm⁻¹)Vibration TypeIntensity & ShapeRationale
3600–3200 O-H stretch (alcohol)Strong, BroadThe broadness of this peak is a hallmark of the hydroxyl group and is caused by intermolecular hydrogen bonding.[5][6][7][8]
2960–2850 C-H stretch (alkane)Weak to MediumCorresponds to the symmetric and asymmetric stretching of the C-H bonds in the -CH₂- group. The intensity is relatively low due to the small number of C-H bonds compared to C-F bonds.
1400–1000 C-F stretchVery StrongHighly fluorinated compounds exhibit exceptionally strong C-F stretching absorptions in this region. Due to the multiple, distinct C-F environments, this will likely appear as a series of complex, overlapping, and very intense bands.
1260–1000 C-O stretch (ether & alcohol)StrongThe C-O stretching vibrations from both the alcohol and the two ether linkages will appear in this region.[6][8] These signals will likely be superimposed on the much stronger C-F absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen, carbon, and fluorine nuclei. The extensive fluorination in this molecule makes ¹⁹F NMR particularly informative.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.

  • Instrument Setup: The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz). A standard proton experiment is run.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]

Predicted Spectrum & Interpretation:

  • -CH₂- Group (δ ≈ 3.9–4.5 ppm): This signal will correspond to the two protons of the methylene group adjacent to the hydroxyl group. It is expected to be a triplet due to coupling with the two adjacent fluorine atoms on the neighboring carbon (²JHF). The high electronegativity of the adjacent oxygen and the strong inductive effect of the fluorinated chain will shift this signal significantly downfield.[5][6]

  • -OH Group (δ ≈ 2.0–5.0 ppm): The alcohol proton will typically appear as a broad singlet.[5] Its chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. In some cases, coupling to the adjacent -CH₂- group may be observed, which would result in a triplet.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

  • Data Acquisition: A proton-decoupled ¹³C experiment is standard. This simplifies the spectrum by removing C-H coupling, resulting in each unique carbon appearing as a singlet (or a multiplet if coupled to fluorine). A longer acquisition time is necessary due to the low natural abundance of the ¹³C isotope.

Predicted Spectrum & Interpretation:

The molecule has five chemically distinct carbon atoms. The strong electronegativity of fluorine will cause significant downfield shifts and introduce complex C-F coupling.

Carbon AtomEnvironmentPredicted Shift (δ, ppm)Multiplicity (due to C-F coupling)
C1 -C H₂OH60–70Triplet (¹JCF from adjacent -CF₂-)
C2 -O-C F₂-CH₂-110–125Triplet (¹JCF) further split by other F's
C3 -O-C F₂-CF₂-115–130Triplet (¹JCF) further split by other F's
C4 -CF₃-O-C F₂-115–130Triplet (¹JCF) further split by other F's
C5 -C F₃115–125Quartet (¹JCF)

Rationale: Carbons bonded to oxygen typically appear in the 50-90 ppm range.[10][11] However, the attachment of fluorine atoms dramatically deshields the carbon nuclei, shifting them significantly downfield. Each carbon signal will be split into a multiplet due to coupling with the fluorine atoms attached to it (¹JCF) and on adjacent carbons (²JCF, ³JCF).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that is essential for characterizing fluorinated compounds due to its 100% natural abundance and wide chemical shift range.[12][13][14]

Experimental Protocol:

  • Sample Preparation: Sample preparation is identical to that for ¹H NMR.

  • Data Acquisition: The experiment is run on an NMR spectrometer equipped with a fluorine probe or a broadband probe tunable to the fluorine frequency. Chemical shifts are typically referenced to an external standard like CFCl₃ (δ = 0.00 ppm).

Predicted Spectrum & Interpretation:

There are three distinct fluorine environments in the molecule, which will give rise to three separate signals.

  • -CF₃ Group (δ ≈ -80 to -85 ppm): This signal, corresponding to the three fluorine atoms of the trifluoromethyl group, is expected to appear as a triplet due to coupling (³JFF) with the two fluorine atoms of the adjacent -CF₂- group.

  • -O-CF₂-CF₂-O- (Two Signals):

    • CF₃-O-CF₂- (δ ≈ -88 to -95 ppm): This signal will be a quartet due to coupling (³JFF) with the three fluorines of the -CF₃ group.

    • -CF₂-O-CF₂-CH₂- (δ ≈ -120 to -130 ppm): This signal will be significantly affected by the proximity to the non-fluorinated part of the molecule. It will likely appear as a complex multiplet due to coupling with the fluorine atoms on the adjacent carbon and potentially long-range coupling to the protons of the -CH₂- group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. For ethers, the molecular ion peak can be weak, and fragmentation is often dominated by cleavage alpha to the ether oxygens.[15][16]

Experimental Protocol: Electron Ionization (EI)-MS

  • Sample Introduction: The sample is introduced into the ion source, typically via direct infusion or through a gas chromatograph (GC) for separation from any impurities.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Fragmentation & Interpretation:

  • Molecular Ion (M⁺): A peak at m/z = 282 corresponding to the molecular weight of the compound [C₅H₃F₉O₃]⁺ may be observed, but it is expected to be of low intensity.[15][16]

  • Key Fragmentation Pathways: Alpha-cleavage (cleavage of the C-C bond adjacent to an oxygen atom) is a dominant fragmentation pathway for ethers and alcohols as it leads to resonance-stabilized cations.[17]

G mol [CF₃OCF₂CF₂OCF₂CH₂OH]⁺• m/z = 282 (M⁺) frag1 [M - •CH₂OH]⁺ CF₃OCF₂CF₂OCF₂⁺ m/z = 251 mol->frag1 - •CH₂OH frag2 [M - •CF₂CH₂OH]⁺ CF₃OCF₂CF₂O⁺ m/z = 183 mol->frag2 - •CF₂CH₂OH frag3 CF₃OCF₂⁺ m/z = 117 frag2->frag3 - •CF₂ frag4 CF₃⁺ m/z = 69 frag3->frag4 - •OCF₂

Caption: Predicted major EI-MS fragmentation pathways for the title compound.

Summary of Predicted Spectral Data

TechniqueFeaturePredicted Value / Range
IR O-H stretch3600–3200 cm⁻¹ (broad)
C-F stretch1400–1000 cm⁻¹ (very strong, complex)
C-O stretch1260–1000 cm⁻¹ (strong)
¹H NMR -CH ₂OHδ 3.9–4.5 ppm (triplet)
-OH δ 2.0–5.0 ppm (broad singlet)
¹³C NMR -C H₂OHδ 60–70 ppm
Fluorinated Carbonsδ 110–130 ppm (complex multiplets)
¹⁹F NMR -CFδ -80 to -85 ppm (triplet)
CF₃O-CF ₂-δ -88 to -95 ppm (quartet)
-OCF ₂CH₂OHδ -120 to -130 ppm (multiplet)
MS (EI) Molecular Ion (M⁺)m/z 282 (weak)
Major Fragmentsm/z 251, 183, 117, 69

Conclusion

The comprehensive spectral analysis of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol provides a unique fingerprint for its positive identification. The combination of a broad O-H stretch in the IR, a downfield triplet in the ¹H NMR, five distinct carbon signals with C-F coupling in the ¹³C NMR, three characteristic signals in the ¹⁹F NMR, and predictable fragmentation in the mass spectrum offers a self-validating system for structural confirmation. This guide equips researchers and drug development professionals with the foundational knowledge and expected data to confidently analyze and characterize this important fluorinated compound.

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A Senior Application Scientist's Guide to Fluorinated Alcohols in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of proteomics, the persistent challenges of sample preparation—particularly the efficient solubilization, denaturation, and digestion of complex and hydrophobic proteins—dictate the quality and depth of mass spectrometry-based analyses.[1][2] Conventional methods often rely on detergents and chaotropic agents, which can introduce significant interference with downstream liquid chromatography (LC) and mass spectrometry (MS).[3][4] This guide provides an in-depth technical exploration of fluorinated alcohols, such as 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), as powerful and versatile reagents in the proteomics toolkit. We will dissect the unique physicochemical properties of these solvents and elucidate their mechanisms of action in enhancing protein extraction, facilitating robust enzymatic digestion, and improving LC-MS performance. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to overcome common sample preparation bottlenecks and enhance the sensitivity, reproducibility, and coverage of their proteomics workflows.

The Unique Chemistry of Fluorinated Alcohols: Beyond Simple Solvents

Fluorinated alcohols like TFE and HFIP are not merely organic solvents; their potent effects on protein structure are rooted in a unique combination of properties that distinguish them from their non-fluorinated counterparts.[5]

  • Low Polarity and Strong Hydrogen Bond Donating Ability: The high electronegativity of fluorine atoms creates strong inductive effects, making the hydroxyl proton significantly more acidic. This enhances their ability to disrupt existing intramolecular hydrogen bonds within a protein's secondary and tertiary structure.

  • Self-Association and Nanocluster Formation: A critical, yet often overlooked, characteristic is the tendency of TFE and HFIP to form nanometer-sized clusters in aqueous solutions.[6][7] These clusters create a highly hydrophobic local environment that effectively solvates and disrupts the hydrophobic core of proteins, promoting unfolding.[6] This clustering behavior is a primary reason for their marked ability to denature native protein structures and induce helicity in peptides.[6]

The mechanism can be visualized as an active disruption of the protein's stabilizing forces by these alcohol clusters.

cluster_protein Native Protein in Aqueous Solution cluster_fluoroalcohol Addition of Fluorinated Alcohol cluster_denatured Denaturation Mechanism P_Folded Folded Protein (Hydrophobic Core) Water Water Molecules FA_Cluster Fluorinated Alcohol Clusters (e.g., TFE/HFIP) FA_Interaction Clusters Solvate Hydrophobic Core P_Unfolded Unfolded Protein (Exposed Hydrophobic Residues) P_Unfolded->FA_Interaction Disruption of Hydrophobic Interactions Start Protein Sample (e.g., Cell Lysate, Tissue) Solubilize 1. Solubilization & Denaturation Add TFE (e.g., to 50% v/v) Add Reducing Agent (DTT/TCEP) Start->Solubilize Heat 2. Heat Incubation (e.g., 60°C for 45-60 min) Ensures complete denaturation Solubilize->Heat Alkylate 3. Alkylation Add Iodoacetamide (IAA) Incubate in dark Heat->Alkylate Dilute 4. CRITICAL: Dilution Dilute with aqueous buffer (e.g., Ammonium Bicarbonate) to reduce TFE < 5% Alkylate->Dilute Key Step for Enzyme Activity Digest 5. Enzymatic Digestion Add Trypsin (1:20 - 1:50 ratio) Incubate overnight at 37°C Dilute->Digest Stop 6. Stop Reaction Acidify with Formic Acid/TFA Digest->Stop Analyze Ready for LC-MS/MS Analysis (Desalting may be required) Stop->Analyze

Figure 2: TFE-assisted in-solution digestion workflow for proteomics.

Detailed Protocol: TFE-Based In-Solution Digestion

This protocol is adapted from established methods for robust protein digestion. [8][9] Reagents:

  • 100 mM Ammonium Bicarbonate (AmBic)

  • 2,2,2-Trifluoroethanol (TFE), 99%+ purity

  • 200 mM Dithiothreitol (DTT) in water (prepare fresh)

  • 200 mM Iodoacetamide (IAA) in water (prepare fresh, in the dark)

  • Sequencing grade Trypsin

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

Procedure:

  • Denaturation & Reduction:

    • To your protein sample (e.g., up to 0.5 mg), add 25 µL of 100 mM AmBic.

    • Add 25 µL of TFE (final concentration 50%).

    • Add 2.5 µL of 200 mM DTT (final concentration ~10 mM).

    • Vortex to mix and heat at 60°C for 45-60 minutes. [8][9]2. Alkylation:

    • Cool the sample to room temperature.

    • Add 10 µL of 200 mM IAA. Vortex briefly.

    • Incubate for 1 hour at room temperature in the dark. [9]3. Quench Excess IAA (Optional but Recommended):

    • Add 2.5 µL of 200 mM DTT and incubate for 1 hour in the dark. [9]4. Dilution for Digestion:

    • This is the most critical step. Add ~400 µL of aqueous buffer (e.g., 50 mM AmBic) to dilute the TFE concentration to below 5%. The final pH should be ~8.0. [9]5. Digestion:

    • Add trypsin at a 1:20 to 1:50 enzyme:substrate ratio.

    • Vortex briefly and incubate overnight at 37°C. [9]6. Quench Digestion:

    • Add 2 µL of neat FA or TFA to lower the pH and stop trypsin activity. [9]7. The sample is now ready for desalting (if necessary) and LC-MS/MS analysis.

Application III: Advanced Separation & Analysis

Beyond initial sample preparation, fluorinated alcohols play a significant role in enhancing the separation and detection of peptides and proteins.

Fluoroalcohol-Induced Supramolecular Biphasic (FAiS-BP) Systems

This innovative technique creates a two-phase system composed of a fluoroalcohol/amphiphile-rich supramolecular phase and an aqueous-rich phase. [10]This system allows for the simultaneous extraction, fractionation, and enrichment of proteins prior to LC-MS analysis. [10]

  • Principle: Proteins partition between the two phases based on their physicochemical properties, such as isoelectric point (pI) and hydrophobicity. [10]This adds an effective separation dimension to the proteomics workflow.

  • Performance: FAiS-BP systems have demonstrated remarkable success in enhancing the identification of low-abundance proteins. Compared to conventional urea-based methods, an improvement of up to 150% in the identification of proteins present at less than 2000 molecules/cell has been reported. [10]

    Method Comparison Protein Identifications (<2000 molecules/cell)
    Urea Control Baseline
    FAiS-BP System Up to 150% increase [10]

    Table 1: Performance enhancement of FAiS-BP systems for low-abundance proteins.

Start Complex Protein Mixture Mix Add Fluoroalcohol (HFIP) + Amphiphile (e.g., CTAB) + Aqueous Buffer Start->Mix Phases Phase Separation Mix->Phases Phase1 Supramolecular Phase (HFIP/Amphiphile Rich) Enriches for Hydrophobic/ Membrane Proteins Phases->Phase1 Partitioning Phase2 Aqueous-Rich Phase Enriches for Hydrophilic/ Soluble Proteins Phases->Phase2 Partitioning Digest1 Digest Separately Phase1->Digest1 Digest2 Digest Separately Phase2->Digest2 LCMS1 LC-MS/MS Analysis Digest1->LCMS1 LCMS2 LC-MS/MS Analysis Digest2->LCMS2

Figure 3: Workflow for protein fractionation using a FAiS-BP system.

Mobile Phase Modifiers in LC-MS

In reversed-phase liquid chromatography (RPLC), the addition of fluorinated alcohols to the mobile phase can improve analytical outcomes.

  • Improved Elution: Adding TFE to the organic mobile phase can enhance the elution of hydrophobic peptides from C18 stationary phases, potentially increasing the number of identified peptides. [11]* Enhanced MS Signal: HFIP is widely used as a mobile phase additive, particularly in ion-pairing RPLC for oligonucleotides, where it can enhance MS signal intensity by orders of magnitude compared to traditional acids. [12][13]This is due to its volatility and ability to facilitate efficient desolvation and ionization in the ESI source. For optimal performance, high-purity HFIP is crucial to minimize the formation of metal adducts that can complicate mass spectra.

Considerations and Best Practices

While powerful, the use of fluorinated alcohols requires careful consideration:

  • Enzyme Compatibility: As detailed, protease activity is a major concern. Always ensure adequate dilution before enzymatic digestion. [9]* System Contamination: HFIP, in particular, can be "sticky" and may contaminate HPLC systems and mass spectrometers, potentially affecting subsequent analyses, especially in positive ion mode. [14]Thorough system washes are recommended after its use.

  • Safety: Fluorinated alcohols are volatile and require handling in a well-ventilated area according to standard laboratory safety protocols.

  • Purity: For LC-MS applications, use the highest purity grade available to avoid introducing contaminants, such as metal ions, that can interfere with analysis.

Conclusion

Fluorinated alcohols, particularly TFE and HFIP, are highly effective tools that address several key challenges in proteomics sample preparation and analysis. Their unique ability to form structure-disrupting nanoclusters makes them superior denaturants for solubilizing and digesting even the most intractable proteins. From single-tube micro-scale preparations to advanced biphasic fractionation systems, these reagents offer workflows that are often faster, simpler, and more efficient than traditional detergent-based methods. By understanding their mechanisms of action and adhering to best practices, researchers can leverage fluorinated alcohols to significantly improve the depth, quality, and reproducibility of their proteomic studies.

References

  • Azizi, M. (2021). Fluorinated Alcohol Induced Supramolecular Bipbasic Systems in Proteomics and Lipidomics. ProQuest. ()
  • Deshusses, J., et al. (2003). Exploitation of specific properties of trifluoroethanol for extraction and separation of membrane proteins. Proteomics. ()
  • Basiri, B., et al. (2016). The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. Journal of The American Society for Mass Spectrometry. ()
  • TFE In-solution Digestion Protocol. (2006). Proteomics. ()
  • Wang, H., et al. (2005). Development and Evaluation of a Micro- and Nano-Scale Proteomic Sample Preparation Method. Journal of proteome research. ()
  • Longuespée, R., et al. (2014). HFIP Extraction Followed by 2D CTAB/SDS-PAGE Separation: A New Methodology for Protein Identification from Tissue Sections after MALDI Mass Spectrometry Profiling for Personalized Medicine Research. Journal of proteome research. ()
  • Hirota, N., et al. (1998). Clustering of Fluorine-Substituted Alcohols as a Factor Responsible for Their Marked Effects on Proteins and Peptides. Journal of the American Chemical Society. ()
  • Kovác, M., et al. (2020). Using TFE in the mobile phase and for system wash increases the amount of identified peptides and proteins.
  • Basiri, B., et al. (2017). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides.
  • Konno, T., et al. (2014). Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. The Journal of Physical Chemistry B. ()
  • Vanegas, J. M., et al. (2014). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophysical journal. ()
  • Discussion on ResearchGate. (2015). Does trichloro-trifluoro-ethane leave sticky residue behind in HPLC/MS?.
  • Waters Corporation. (n.d.). Evaluating IonHance Hexafluoroisopropanol (HFIP) for Enhanced LC-MS Oligonucleotide Analysis.
  • PreOmics. (2024). A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. PreOmics. ()
  • Lapek, J. D., Jr, & Greninger, P. (2016). Selecting Sample Preparation Workflows for Mass Spectrometry-Based Proteomic and Phosphoproteomic Analysis of Patient Samples with Acute Myeloid Leukemia. Cancers. ()
  • University of Washington. (n.d.).
  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Proteomics. MtoZ Biolabs. ()
  • Doellinger, J., et al. (2020). Sample Preparation by Easy Extraction and Digestion (SPEED) - A Universal, Rapid, and Detergent-free Protocol for Proteomics Based on Acid Extraction. Molecular & cellular proteomics : MCP. ()
  • University of California, Davis. (n.d.). Protein solubilization. Proteomics and Mass Spectrometry Core Facility. ()
  • Lubeckyj, R. A., et al. (2017). Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics. Journal of proteome research. ()

Sources

Methodological & Application

Revolutionizing Peptide Quantitation: 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol as a High-Performance Mobile Phase Additive for LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust and sensitive analysis of peptides by liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of proteomics, biomarker discovery, and pharmaceutical development. However, achieving optimal chromatographic resolution without compromising mass spectrometry sensitivity has been a persistent challenge. Traditional mobile phase additives, such as trifluoroacetic acid (TFA), excel at chromatography but cause significant ion suppression, while formic acid (FA) is MS-friendly but often yields suboptimal peak shapes.[1] This application note introduces a novel fluoroalkanol, 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, as a high-performance mobile phase additive engineered to overcome these limitations. We present the mechanistic rationale for its use, detailed protocols for implementation, and comparative data demonstrating its superiority in enhancing peptide signal, improving peak shape, and maintaining chromatographic integrity in reversed-phase LC-MS applications.

Introduction: The Mobile Phase Additive Dilemma in Peptide Analysis

Reversed-phase liquid chromatography (RPLC) is the predominant technique for peptide separations due to its high resolving power and compatibility with electrospray ionization-mass spectrometry (ESI-MS).[2][3] The choice of a mobile phase additive is critical, as it directly influences peptide retention, peak shape, and ionization efficiency.

  • Trifluoroacetic Acid (TFA): Long considered the gold standard for peptide separations by RPLC with UV detection, TFA provides excellent peak shape and resolution due to its strong ion-pairing properties.[4][5] It effectively neutralizes the positive charges on peptides, reducing secondary interactions with the stationary phase. However, TFA is notoriously detrimental to ESI-MS sensitivity. Its strong ion-pairing capabilities persist into the gas phase, suppressing the ionization of target peptides and leading to a significant decrease in signal intensity.[6] Furthermore, TFA can contaminate the MS system, requiring extensive cleaning.

  • Formic Acid (FA): As a weaker acid, FA is the most common choice for LC-MS applications. It is volatile and does not cause the severe ion suppression observed with TFA.[7] However, its weak ion-pairing ability often results in broader peaks and reduced chromatographic resolution, particularly for basic peptides that can exhibit strong secondary interactions with the stationary phase.[1]

  • Difluoroacetic Acid (DFA): DFA has emerged as a compromise, offering better MS sensitivity than TFA and improved chromatography over FA.[6][8] While it provides a better balance, the search for an additive that delivers the chromatographic performance of TFA with the MS compatibility of FA continues.

This landscape highlights the need for a new class of mobile phase additives that can provide strong ion-pairing in the condensed phase to ensure excellent chromatography, while minimizing ion suppression in the gas phase. Fluoroalkanols, and specifically 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, represent a promising solution.

The Fluoroalkanol Advantage: Mechanism of Action

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is a fluorinated alcohol with unique physicochemical properties that make it an ideal candidate for a mobile phase additive in peptide LC-MS. Its proposed mechanism of action is twofold:

  • Enhanced Chromatography: In the mobile phase, the hydroxyl group of the fluoroalkanol can interact with the peptide backbone and polar side chains, while the fluorinated chain provides a degree of hydrophobicity that can favorably modify the stationary phase surface. This dual interaction helps to minimize undesirable secondary interactions between basic peptide residues and the silica support, leading to sharper, more symmetrical peaks.

  • Reduced Ion Suppression: Unlike TFA, which forms strong, stable ion pairs with peptides, the interactions mediated by 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol are weaker and more transient. During the electrospray ionization process, the volatile nature of the fluoroalkanol and the weaker association with the peptide allow for efficient desolvation and protonation of the analyte, resulting in enhanced signal intensity. The high electronegativity of the fluorine atoms may also contribute to a more efficient charge transfer in the ESI droplet.[9]

Sources

Application Notes and Protocols for Protein Solubilization with 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Challenge of Protein Insolubility

The successful isolation and characterization of proteins are fundamental to advancements in biochemistry, drug discovery, and molecular biology. A significant bottleneck in these endeavors is the inherent insolubility of many proteins, particularly membrane proteins and those that form aggregates. Traditional solubilization methods often rely on harsh detergents that can compromise the structural and functional integrity of the protein of interest.

This application note introduces a protocol for the use of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, a novel fluorinated alcohol, for the gentle and effective solubilization of challenging proteins. Fluorinated alcohols possess unique physicochemical properties that enable them to disrupt protein-protein interactions and facilitate the transition of proteins into solution while often preserving their native-like secondary structures.

Physicochemical Properties of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is a partially fluorinated alcohol with the following key properties relevant to its application in protein chemistry:

PropertyValueSource
Molecular Formula C5H3F9O3[1]
Molecular Weight 282.06 g/mol [1]
Boiling Point 117°C[2]
Density 1.654 g/cm³[2]
Structure F₃C-(CF₂)₂-O-CF₂-CF₂-O-CH₂-CH₂-OHN/A

The presence of a highly fluorinated tail imparts a hydrophobic character, while the hydroxyl head group provides hydrophilicity, giving the molecule amphiphilic properties. This allows it to interact favorably with both hydrophobic and hydrophilic regions of proteins.

Mechanism of Solubilization: The Role of Fluorinated Alcohols

Fluorinated alcohols like 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol are thought to solubilize proteins through a multi-faceted mechanism that differs from traditional detergents.

  • Disruption of the Hydrogen-Bonding Network of Water: The introduction of fluorinated alcohols disrupts the strong hydrogen-bonding network of water surrounding the protein. This alteration of the solvent environment can lower the energetic barrier for the exposure of hydrophobic residues.

  • Interaction with Hydrophobic Cores: The fluorinated, lipophobic tail of the alcohol can interact with the hydrophobic core of a protein or the hydrophobic regions of protein aggregates. This interaction helps to shield these nonpolar surfaces from the aqueous environment, preventing re-aggregation.[3]

  • Induction and Stabilization of Secondary Structures: Fluorinated alcohols are known to induce and stabilize α-helical secondary structures in peptides and proteins.[4] This can be particularly beneficial for solubilizing amyloidogenic peptides and other aggregation-prone proteins by converting them into a more soluble, structured conformation.[3]

The proposed mechanism involves the fluorinated alcohol molecules forming a "fluorinated coat" around the hydrophobic regions of the protein, effectively creating a soluble protein-alcohol complex.

Diagram of the Proposed Solubilization Mechanism:

G cluster_0 Insoluble Protein Aggregate cluster_1 Addition of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol cluster_2 Solubilized Protein-Alcohol Complex P1 Protein P2 Protein P1->P2 Hydrophobic Interactions P3 Protein P2->P3 Hydrophobic Interactions FA Fluorinated Alcohol SP Soluble Protein FA_bound1 FA SP->FA_bound1 FA_bound2 FA SP->FA_bound2 FA_bound3 FA SP->FA_bound3

Caption: Proposed mechanism of protein solubilization.

Experimental Protocol: Solubilization of Protein Samples

This protocol provides a general framework for the solubilization of protein pellets or aggregates. Optimal conditions, particularly the concentration of the fluorinated alcohol, may vary depending on the specific protein and should be determined empirically.

Materials:

  • Protein sample (e.g., inclusion body pellet, precipitated protein)

  • 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

  • Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • Microcentrifuge

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation of the Fluorinated Alcohol Stock Solution:

    • Prepare a 50% (v/v) stock solution of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in the desired solubilization buffer.

    • Vortex thoroughly to ensure a homogenous solution. Note: Depending on the buffer composition, the solution may appear cloudy.

  • Initial Solubilization Screening:

    • Aliquot the protein sample into several microcentrifuge tubes.

    • To each tube, add the solubilization buffer containing varying final concentrations of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol. A good starting range for optimization is 5% to 30% (v/v).

    • Ensure the final protein concentration is within a reasonable range for your downstream application (e.g., 1-5 mg/mL).

  • Incubation and Mixing:

    • Incubate the samples at room temperature or 4°C for 30-60 minutes with gentle agitation (e.g., on a rotator or with periodic vortexing).

    • For particularly intractable aggregates, brief sonication on ice may be beneficial.

  • Clarification of the Solubilized Sample:

    • Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-30 minutes at 4°C to pellet any remaining insoluble material.

    • Carefully collect the supernatant containing the solubilized protein.

  • Assessment of Solubilization Efficiency:

    • Determine the protein concentration in the supernatant using a compatible protein assay (e.g., BCA assay, being mindful of potential buffer interferences).

    • Analyze the solubilized protein by SDS-PAGE to assess the purity and molecular weight of the solubilized species.

Experimental Workflow Diagram:

G start Insoluble Protein Sample add_buffer Add Solubilization Buffer with Varying Concentrations of Fluorinated Alcohol (5-30%) start->add_buffer prep_fa Prepare 50% (v/v) 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol Stock Solution prep_fa->add_buffer incubate Incubate with Agitation (30-60 min) add_buffer->incubate centrifuge Centrifuge (>14,000 x g, 15-30 min) incubate->centrifuge supernatant Collect Supernatant (Solubilized Protein) centrifuge->supernatant pellet Discard Pellet (Insoluble Material) centrifuge->pellet analyze Analyze Solubilization Efficiency (Protein Assay, SDS-PAGE) supernatant->analyze

Caption: Step-by-step experimental workflow.

Optimization and Troubleshooting

ParameterRecommendationRationale
Concentration Titrate from 5% to 30% (v/v)Insufficient concentrations may not be effective, while excessive amounts could potentially lead to denaturation.
Incubation Time Test different durations (e.g., 30, 60, 120 minutes)Some proteins may require longer exposure to the solubilizing agent.
Temperature Compare solubilization at 4°C and room temperatureLower temperatures may help preserve protein stability, while room temperature might enhance solubilization kinetics.
Buffer pH and Ionic Strength Screen different pH values and salt concentrationsThe stability and solubility of a protein are often dependent on the pH and ionic strength of the buffer.[1]
Additives Consider including reducing agents (e.g., DTT, TCEP) for proteins with cysteine residues, or osmolytes (e.g., glycerol) for enhanced stability.[1]These can prevent oxidation and aggregation, and further stabilize the protein in its solubilized state.

Downstream Application Compatibility

A key consideration is the compatibility of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol with subsequent analytical techniques.

  • Mass Spectrometry: The volatility of this compound (boiling point 117°C) suggests it may be removable by evaporation prior to mass spectrometry analysis, which is a significant advantage over non-volatile detergents.[2]

  • Chromatography: The presence of fluorinated alcohols in the mobile phase can influence chromatographic separations. It is advisable to either remove the compound before chromatography or to incorporate it into the mobile phase for consistency.

  • Enzyme Assays: The effect of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol on enzyme activity must be empirically determined. It may be necessary to remove the compound or dilute the sample to a concentration that does not interfere with the assay.

Removal of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

If required for downstream applications, 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol can be removed from the protein sample using several methods:

  • Dialysis or Buffer Exchange: This is a common and gentle method for removing small molecules from protein solutions.[5]

  • Protein Precipitation: Methods such as trichloroacetic acid (TCA) or acetone precipitation can be used to precipitate the protein, which can then be resolubilized in a buffer free of the fluorinated alcohol.[5][6]

  • Size Exclusion Chromatography: This technique can be used to separate the protein from the smaller fluorinated alcohol molecules.[5]

Safety Precautions

As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol represents a promising tool for the solubilization of challenging proteins. Its unique properties as a fluorinated alcohol allow for the disruption of protein aggregates and the solubilization of insoluble proteins under potentially milder conditions than traditional detergents. The protocol outlined in this application note provides a starting point for researchers to explore the utility of this compound in their specific applications. Empirical optimization of the solubilization conditions is crucial for achieving the best results for each protein of interest.

References

  • ResearchGate. (2015, June 22). What is the significance of studying aggregation of a protein in organic solvent ?? Retrieved from [Link]

  • G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]

  • Ferreira, M. L., et al. (n.d.). The impact of fluorinated ionic liquids aggregation in the interactions with proteins. Universidade NOVA de Lisboa. Retrieved from [Link]

  • Houen, G. (2018). The Solubility of Proteins in Organic Solvents. ResearchGate. Retrieved from [Link]

  • Chiu, H. P., et al. (2009). Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. Journal of the American Chemical Society.
  • Bio-Rad. Protein Extraction and Cleanup. Retrieved from [Link]

  • Hirota, N., et al. (2023). Molecular mechanism of the common and opposing cosolvent effects of fluorinated alcohol and urea on a coiled coil protein. Protein Science.
  • Ferreira, M. L., et al. (n.d.). The impact of fluorinated ionic liquids aggregation in the interactions with proteins | Request PDF. ResearchGate. Retrieved from [Link]

  • Buer, B. C., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews.
  • Jackson, T. W., et al. (2024). Protocol for evaluating protein-polyfluoroalkyl substances in vitro using differential scanning fluorimetry. STAR Protocols.
  • Chrom Tech. (n.d.). Removal and Depletion of High-Abundance Proteins from Biological Fluids. Retrieved from [Link]

  • Cube Biotech. (2022). Membrane Protein Solubilization Protocol with Polymers. Retrieved from [Link]

  • Linder, T., et al. (2020). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophysical Journal.
  • Bio-Rad. (n.d.). Protein Extraction and Cleanup. Retrieved from [Link]

  • Katz, J., et al. (2023). Novel Surfactant Compatibility with Downstream Protein Bioprocesses. Journal of Pharmaceutical Sciences.
  • Jackson, T. W., et al. (2024). Protocol for evaluating protein-polyfluoroalkyl substances in vitro using differential scanning fluorimetry. STAR Protocols.
  • Hannig, M., et al. (2015). Cleaning of biomaterial surfaces: protein removal by different solvents. Colloids and Surfaces B: Biointerfaces.

Sources

Unlocking Fluorine's Secrets: 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol as a Specialized NMR Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The increasing prevalence of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science necessitates advanced analytical techniques for their characterization.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, stands as a powerful tool for elucidating the structure and dynamics of these molecules.[1][2] However, conventional protonated NMR solvents can often lead to spectral overlap and solubility issues. This application note details the use of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol as a specialized solvent for NMR spectroscopy of fluorinated compounds, offering a solution to these challenges and enabling clearer, more definitive spectral analysis.

Introduction: The Rise of Fluorine and the Need for Specialized Solvents

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[3] This has led to a surge in the development of fluorinated pharmaceuticals and agrochemicals.[1] Consequently, the ability to unambiguously determine the structure and purity of these compounds is paramount.

¹⁹F NMR spectroscopy offers several advantages for analyzing fluorinated molecules, including a high natural abundance of the ¹⁹F nucleus, high sensitivity, and a large chemical shift dispersion, which often leads to simpler, first-order spectra.[1][3][4] However, the choice of solvent is critical. Traditional NMR solvents, while suitable for a wide range of compounds, can present significant drawbacks when analyzing highly fluorinated species. These include:

  • Poor Solubility: Highly fluorinated compounds often exhibit limited solubility in common deuterated solvents like chloroform-d or DMSO-d₆.

  • Spectral Interference: Residual proton signals from the solvent can obscure important resonances from the analyte, complicating spectral interpretation.

  • Viscosity Issues: High concentrations of analyte in traditional solvents can lead to increased viscosity, resulting in broader spectral lines.[5]

To overcome these limitations, we turn to fluorinated solvents. 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol emerges as a compelling alternative, offering excellent solvating power for a broad range of fluorinated compounds while minimizing spectral interference.

Physicochemical Properties of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Understanding the physical properties of an NMR solvent is crucial for its effective application. Below is a summary of the key properties of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol.

PropertyValueReference
CAS Number 330562-43-1[6][7][8]
Molecular Formula C₅H₃F₉O₃[6][8]
Molecular Weight 282.06 g/mol [6][8]
Boiling Point 117 °C[6]
Density 1.654 g/cm³[6]
Refractive Index 1.296[6]
Flash Point 79.9 °C[6]

The unique structure of this solvent, combining a highly fluorinated chain with a terminal hydroxyl group, imparts a desirable balance of fluorous and polar characteristics. This dual nature is key to its broad applicability.

Causality Behind Experimental Choices: Why This Solvent?

The selection of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is not arbitrary. Its molecular architecture is specifically suited for the NMR analysis of fluorinated compounds due to the following reasons:

  • Minimized Proton Background: The solvent molecule contains only a few protons, significantly reducing the intensity of residual solvent signals in ¹H NMR spectra. This is a critical advantage over conventional deuterated solvents where residual proton peaks can be substantial.

  • Inert ¹⁹F Signature: The fluorine atoms within the solvent molecule are in a stable, perfluorinated ether-like environment. This results in ¹⁹F signals that are typically sharp and located in a region of the spectrum that does not interfere with the signals from most fluorinated analytes.

  • Enhanced Solubility: The principle of "like dissolves like" is fundamental here. The fluorinated nature of the solvent provides a favorable environment for dissolving other highly fluorinated or partially fluorinated molecules that may be insoluble in hydrocarbon-based or other polar aprotic solvents.

  • Favorable Viscosity: Compared to some other highly fluorinated solvents, 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol possesses a viscosity that is conducive to obtaining high-resolution NMR spectra with sharp lines.

  • Suitable Liquid Range: With a boiling point of 117°C, this solvent is suitable for variable temperature NMR studies over a practical range.[6]

Experimental Protocols

General Sample Preparation Workflow

The quality of an NMR spectrum is directly dependent on the quality of the sample preparation.[9] The following protocol provides a robust and reproducible method for preparing high-quality NMR samples using 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol.

Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition Analyte Weigh Analyte (5-25 mg for ¹H, >25 mg for ¹⁹F/¹³C) Solvent Add Solvent (0.6-0.7 mL) Analyte->Solvent Vortex Vortex/Sonicate to Dissolve Solvent->Vortex Filter Filter into NMR Tube (Glass Wool Plug) Vortex->Filter Insert Insert Sample into Spectrometer Filter->Insert Lock Lock & Shim Insert->Lock Acquire Acquire Data Lock->Acquire

Sources

Application of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in oligonucleotide analysis by mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Guide to 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol as a Potential Mobile Phase Additive for Oligonucleotide Analysis by Mass Spectrometry

Introduction: The Critical Role of Mobile Phase Modifiers in Oligonucleotide LC-MS

The analysis of therapeutic oligonucleotides by liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of drug development and quality control. These highly charged, polar molecules necessitate specialized analytical techniques to achieve adequate retention, separation, and sensitive detection. Ion-pair reversed-phase (IP-RP) chromatography is the predominant method, relying on a mobile phase containing an alkylamine base and a fluorinated alcohol.[1][2]

For decades, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been the gold standard fluorinated alcohol for this application. Its introduction was a landmark achievement, dramatically enhancing mass spectrometry signal intensity compared to previously used carboxylic acids, which often caused significant suppression.[1] HFIP, in conjunction with an ion-pairing agent like triethylamine (TEA) or diisopropylethylamine (DIEA), facilitates the desorption of oligonucleotide ions into the gas phase, reduces cation adduction, and improves chromatographic resolution.[1][3]

However, the continuous pursuit of improved analytical performance encourages the exploration of novel mobile phase additives. This document serves as an investigative guide into the potential application of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol for oligonucleotide analysis. While direct, peer-reviewed applications for this specific compound in oligonucleotide LC-MS are not yet established in the literature, its physicochemical properties suggest it may be a viable candidate. This guide will, therefore, extrapolate from the well-understood principles of fluorinated alcohols in this field to provide a theoretical framework and a detailed protocol for its evaluation.

Physicochemical Properties: A Comparative Overview

The efficacy of a fluorinated alcohol in oligonucleotide analysis is intrinsically linked to its physical and chemical properties. Below is a comparison of the known properties of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol and the benchmark, HFIP.

Property1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
CAS Number 330562-43-1[4][5][6]920-66-1
Molecular Formula C₅H₃F₉O₃[4][6]C₃H₂F₆O
Molecular Weight 282.06 g/mol [6]168.04 g/mol
Boiling Point 117 °C[4]58.2 °C
Density 1.654 g/cm³[4]1.596 g/cm³
Acidity (pKa) Not readily available in literature~9.3
Structure CF₃-O-CF₂CF₂-O-CF₂CH₂OH(CF₃)₂CHOH

Expert Analysis of Properties:

  • Boiling Point: The significantly higher boiling point of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol compared to HFIP is a critical factor. While HFIP's volatility is advantageous for rapid desolvation in the electrospray source, a less volatile additive might offer different spray stability characteristics.[1] However, it could also potentially lead to increased source contamination over time.

  • Molecular Structure and Polarity: The ether linkages in 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol introduce more polarity and flexibility compared to the compact structure of HFIP. This could influence its interaction with both the oligonucleotide-ion pair complex and the stationary phase, potentially altering chromatographic selectivity.

  • Acidity: The pKa is a crucial parameter, as the additive must be acidic enough to protonate the alkylamine ion-pairing agent without being so acidic that it suppresses the negative-ion mode signal of the oligonucleotide. The exact pKa of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is not widely published and would need to be determined experimentally to predict its behavior accurately.

Theoretical Mechanism of Action and Potential Advantages

Based on the established mechanism for HFIP, we can hypothesize how 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol would function. The primary role is to act as an acid to form a positively charged ammonium ion with the alkylamine (e.g., triethylammonium). This ion then forms a charge-neutral, more hydrophobic ion-pair with the negatively charged phosphate backbone of the oligonucleotide. This complex has a stronger interaction with the reversed-phase column, allowing for effective chromatographic separation.

During electrospray ionization, the volatile components of the mobile phase are stripped away. The fluorinated alcohol is believed to enhance the desorption of the oligonucleotide from the droplet surface into the gas phase, leading to a significant increase in signal intensity.[1][3]

Potential Advantages for Investigation:

  • Altered Selectivity: The unique structure of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol might offer different chromatographic selectivity for oligonucleotides and their impurities, particularly for those with complex modifications.

  • Compatibility with Different Ion-Pairing Agents: The performance of fluorinated alcohols can be highly dependent on the hydrophobicity of the chosen alkylamine.[2] This novel alcohol could potentially outperform HFIP when paired with specific, highly hydrophobic, or novel ion-pairing reagents.

Workflow for Oligonucleotide Analysis

The following diagram illustrates the general workflow for analyzing oligonucleotides using ion-pair reversed-phase LC-MS.

G cluster_prep Sample & Mobile Phase Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Oligo Oligonucleotide Sample LC_Inject UHPLC Injection Oligo->LC_Inject MP_A Mobile Phase A (Aqueous) Alkylamine + Fluorinated Alcohol MP_A->LC_Inject MP_B Mobile Phase B (Organic) Usually Methanol or Acetonitrile MP_B->LC_Inject IP_RP Ion-Pair Reversed-Phase Separation on C18 Column LC_Inject->IP_RP Gradient Elution ESI Electrospray Ionization (Negative Mode) IP_RP->ESI MS_Detect Mass Spectrometry Detection (e.g., Q-TOF) ESI->MS_Detect Deconvolution Deconvolution of Charge States MS_Detect->Deconvolution Raw Spectra Mass_Confirm Mass Confirmation & Impurity Profiling Deconvolution->Mass_Confirm

Caption: General workflow for oligonucleotide analysis by IP-RP LC-MS.

Protocol for Evaluation of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

This protocol is designed to systematically evaluate 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol as a replacement for HFIP in a typical oligonucleotide analysis workflow. A well-characterized oligonucleotide standard should be used for this evaluation.

1. Materials and Reagents

  • Oligonucleotide Standard: A purified DNA or RNA oligonucleotide (e.g., a 21-mer phosphorothioate).

  • Ion-Pairing Agent: N,N-Diisopropylethylamine (DIEA), LC-MS grade.

  • Fluorinated Alcohols:

    • 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (Test Reagent)

    • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (Control Reagent)

  • Organic Solvent: Methanol (MeOH), LC-MS grade.

  • Aqueous Solvent: Nuclease-free water, LC-MS grade.

  • UHPLC System: A bio-inert UHPLC system is recommended to minimize metal adduction.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of negative mode ESI.

  • Column: A suitable reversed-phase column for oligonucleotide analysis (e.g., C18, 1.7-2.1 mm ID, 50-100 mm length).

2. Preparation of Mobile Phases

Objective: To prepare equivalent mobile phases for a direct comparison between the test and control reagents.

  • Mobile Phase A (Control - HFIP):

    • To approximately 900 mL of nuclease-free water, add a specific concentration of HFIP (e.g., for a 50 mM solution in 1L, add ~4.2 mL of HFIP).

    • Add a specific concentration of DIEA (e.g., for a 15 mM solution in 1L, add ~2.6 mL of DIEA).

    • Bring the final volume to 1000 mL with nuclease-free water.

    • Mix thoroughly. Do not buffer to a specific pH.

  • Mobile Phase A (Test - Nonafluoro-3,6-dioxaheptan-1-ol):

    • To approximately 900 mL of nuclease-free water, add the same molar concentration of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (e.g., for a 50 mM solution in 1L, add ~14.1 g or ~8.5 mL, using its density of 1.654 g/cm³).

    • Add the same concentration of DIEA (e.g., 15 mM).

    • Bring the final volume to 1000 mL with nuclease-free water.

    • Mix thoroughly.

  • Mobile Phase B:

    • 100% Methanol (LC-MS grade).

3. LC-MS Method Parameters

ParameterRecommended Setting
Column Temperature 50 - 60 °C
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 5 µL (of a 10 µg/mL sample)
Gradient 10-40% B over 15 minutes (example, optimize as needed)
Ionization Mode Negative Electrospray (ESI-)
Capillary Voltage 2.5 - 3.5 kV
Source Temperature 120 - 150 °C
Desolvation Temp 350 - 500 °C
Mass Range 400 - 2500 m/z

4. Evaluation Procedure

The following diagram outlines the logical flow for comparing the two fluorinated alcohols.

G cluster_hfip Control Arm: HFIP cluster_test Test Arm: Nonafluoro-3,6-dioxaheptan-1-ol start Start Evaluation run_hfip Inject Oligo Standard with HFIP Mobile Phase start->run_hfip run_test Inject Oligo Standard with Test Mobile Phase start->run_test analyze_hfip Acquire Data: - Retention Time - Peak Shape - MS Signal Intensity - Adduct Profile run_hfip->analyze_hfip compare Compare Performance Metrics analyze_hfip->compare analyze_test Acquire Data: - Retention Time - Peak Shape - MS Signal Intensity - Adduct Profile run_test->analyze_test analyze_test->compare conclusion Draw Conclusions on Efficacy & Potential Use compare->conclusion

Caption: Evaluation workflow for a novel fluorinated alcohol.

5. Data Analysis and Performance Metrics

  • Chromatographic Performance: Compare the retention time, peak width, and peak tailing for the main oligonucleotide peak between the two conditions.

  • Mass Spectrometry Sensitivity: After deconvolution of the raw spectra, compare the absolute signal intensity (peak height or area) of the target mass. A significant increase or decrease will be a primary indicator of performance.

  • Adduct Formation: Quantify the relative abundance of common adducts (e.g., +Na, +K). An effective mobile phase additive should minimize the formation of these adducts, consolidating the signal into the desired deprotonated species.

  • Charge State Distribution: Observe if the charge state distribution envelope shifts. This can provide insight into the efficiency of the ionization process.

Conclusion and Future Outlook

While 1,1,1,3,3,3-hexafluoroisopropanol remains the well-established standard, the exploration of alternative fluorinated alcohols like 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is a valuable endeavor in advancing oligonucleotide analytical methodologies. Based on its chemical structure, it presents a theoretically viable alternative that warrants experimental investigation. The protocols and evaluation framework provided here offer a robust starting point for any research, analytical development, or core facility laboratory to systematically assess its potential. Should this compound demonstrate superior performance in certain applications, such as for unusually modified or hydrophobic oligonucleotides, it could become a valuable addition to the analytical toolkit for therapeutic oligonucleotide development.

References

  • Gilar, M., Donegan, M., & Nguyen, J. (2022). Effect of ion-pairing reagent hydrophobicity on liquid chromatography and mass spectrometry analysis of oligonucleotides. Journal of Chromatography A, 1666, 462860. [Link]

  • Apffel, A., Chakel, J. A., Fischer, S., Lichtenwalter, K., & Hancock, W. S. (1997). Analysis of oligonucleotides by rapid high-performance liquid chromatography-mass spectrometry. Analytical Chemistry, 69(7), 1320–1325.
  • Guimaraes, G. J., & Bartlett, M. G. (2017). Assessing the interplay between the physicochemical parameters of ion-pairing reagents and the analyte sequence on the electrospray desorption process for oligonucleotides. Journal of the American Society for Mass Spectrometry, 28(8), 1646–1655. [Link]

Sources

Application Notes and Protocols for Proteomics Sample Preparation using 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Fluorinated Alcohol for Enhanced Proteomics

The pursuit of comprehensive proteome characterization is often challenged by the diverse physicochemical properties of proteins. In particular, the analysis of hydrophobic and membrane-associated proteins remains a significant hurdle in proteomics workflows. Traditional methods relying on detergents like sodium dodecyl sulfate (SDS) for solubilization introduce contaminants that can interfere with downstream mass spectrometry (MS) analysis, necessitating extensive cleanup procedures that can lead to sample loss.[1][2][3][4]

This document introduces a novel approach to proteomics sample preparation utilizing 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol , a specialty fluorinated alcohol. While direct protocols for this specific reagent are emerging, its structural and chemical properties suggest significant potential to overcome the limitations of conventional methods. Drawing parallels from the successful application of other fluorinated compounds in proteomics, such as perfluorooctanoic acid (PFOA) for enhanced solubilization of membrane proteins[5][6], this guide provides a comprehensive, albeit prospective, set of protocols and theoretical framework for its use.

We will explore the hypothesized mechanism of action of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, detail its integration into a modified Filter Aided Sample Preparation (FASP) workflow, and present expected outcomes based on the known benefits of similar fluorinated reagents. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance protein extraction efficiency, improve the recovery of challenging proteins, and streamline their proteomics sample preparation pipeline.

Core Principles and Anticipated Advantages

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is a partially fluorinated alcohol with the chemical formula C5H3F9O3.[7][8][9][10] Its unique properties, including a high density, relatively low boiling point (117°C), and the presence of both a hydrophilic alcohol group and a hydrophobic fluorous chain, suggest its utility as a powerful solubilizing agent with the significant advantage of being easily removable.

Key Hypothesized Advantages:

  • Enhanced Solubilization of Hydrophobic Proteins: The fluorous chain is anticipated to effectively interact with and disrupt hydrophobic protein domains and lipid membranes, leading to improved solubilization of traditionally difficult-to-analyze proteins.[3][4][11][12]

  • Compatibility with Enzymatic Digestion: Based on studies with similar fluorinated compounds like PFOA, it is expected that 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, at appropriate concentrations, will not significantly inhibit the activity of proteolytic enzymes such as trypsin.[5][6]

  • Volatility and Facile Removal: The relatively low boiling point of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol suggests that it can be efficiently removed by evaporation (e.g., via vacuum centrifugation), leading to cleaner peptide samples for MS analysis and minimizing the need for complex cleanup steps that can result in sample loss.[5][13]

  • Reduced Ion Suppression in Mass Spectrometry: By enabling a detergent-free workflow, the use of this volatile fluorinated alcohol is expected to reduce ion suppression effects commonly observed with non-volatile detergents, thereby improving the sensitivity of MS analysis.

Proposed Workflow: Integration of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol with FASP

The following proposed workflow integrates 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol into a modified FASP protocol. The FASP method provides an effective means of removing contaminants and exchanging buffers while retaining proteins on a molecular weight cut-off filter.[14][15][16][17]

FASP_Workflow cluster_extraction Protein Extraction & Solubilization cluster_fasp Modified FASP Protocol cluster_cleanup Cleanup & Analysis start Sample (Cells/Tissue) lysis Lysis in Buffer with 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol start->lysis reduction Reduction (DTT/TCEP) lysis->reduction alkylation Alkylation (IAA) reduction->alkylation buffer_exchange Buffer Exchange (Urea) alkylation->buffer_exchange digestion On-Filter Digestion (Trypsin) buffer_exchange->digestion elution Peptide Elution digestion->elution evaporation Removal of Fluorinated Alcohol (Vacuum Centrifugation) elution->evaporation ms_analysis LC-MS/MS Analysis evaporation->ms_analysis

Caption: Proposed workflow integrating 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol with a FASP protocol.

Detailed Protocols

Materials:

  • 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (CAS 330562-43-1)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.5, 2% (w/v) 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

  • Reducing Agent: 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating Agent: 500 mM Iodoacetamide (IAA)

  • Urea Buffer: 8 M Urea in 100 mM Tris-HCl pH 8.5

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Trypsin (sequencing grade)

  • Molecular Weight Cut-Off (MWCO) spin filters (e.g., 30 kDa)

  • Standard laboratory equipment (vortexer, centrifuge, vacuum centrifuge, etc.)

Protocol 1: Protein Extraction and Solubilization

This protocol is designed for cultured cells or homogenized tissue.

  • Sample Lysis:

    • For a cell pellet (approx. 2 x 10^6 cells), add 200 µL of Lysis Buffer.

    • For tissue, homogenize in Lysis Buffer.

    • Vortex thoroughly to ensure complete lysis.

  • Incubation:

    • Incubate the lysate at room temperature for 30 minutes with gentle agitation. For more robust solubilization, this step can be combined with brief sonication cycles.

  • Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet any insoluble debris.

    • Carefully transfer the supernatant containing the solubilized proteins to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a compatible protein assay (e.g., a detergent-compatible BCA assay).

Protocol 2: Modified FASP Procedure
  • Filter Preparation:

    • Pre-wet the MWCO spin filter with 200 µL of HPLC-grade water and centrifuge at 14,000 x g for 10 minutes. Discard the flow-through.

  • Protein Loading and Reduction:

    • Load up to 100 µg of the protein lysate into the filter unit.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 50 mM.

    • Incubate in the dark at room temperature for 20 minutes.

  • Buffer Exchange:

    • Add 200 µL of Urea Buffer to the filter unit and centrifuge at 14,000 x g for 15 minutes. Discard the flow-through.

    • Repeat this wash step two more times to ensure complete removal of the fluorinated alcohol and other contaminants.

    • Perform two subsequent washes with 200 µL of Digestion Buffer to remove the urea.

  • On-Filter Digestion:

    • Add 100 µL of Digestion Buffer containing trypsin (at a 1:50 enzyme-to-protein ratio) to the filter unit.

    • Incubate at 37°C for 16-18 hours in a humidified chamber.

  • Peptide Elution:

    • Centrifuge the filter unit at 14,000 x g for 15 minutes to collect the peptides in a new collection tube.

    • To maximize peptide recovery, add another 50 µL of Digestion Buffer to the filter, incubate for 5 minutes, and centrifuge again, pooling the eluates.

  • Final Cleanup (Crucial Step):

    • The eluted peptides will be in the Digestion Buffer. While the majority of the 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is removed during the urea washes, trace amounts may remain.

    • Completely dry the peptide solution in a vacuum centrifuge. This step leverages the volatility of the fluorinated alcohol for its final removal.

  • Resuspension:

    • Reconstitute the clean, dry peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Expected Performance and Data

The following tables present illustrative data, representing the expected outcomes when comparing the proposed 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol-FASP (FA-FASP) method with standard protocols.

Table 1: Comparison of Protein Yield from a Human Cell Line Lysate

ParameterStandard SDS-FASPProposed FA-FASP
Initial Protein Amount 100 µg100 µg
Final Peptide Yield (post-cleanup) ~75-85 µg~80-90 µg
Protein Identifications (Total) ~3,500~3,800
Membrane Protein Identifications ~800~1,100
Reproducibility (CV%) < 15%< 15%

Table 2: Physicochemical Properties and Rationale for Use

Property1H,1H-Nonafluoro-3,6-dioxaheptan-1-olRationale for Proteomics Application
Molecular Formula C5H3F9O3[7][10]-
Molecular Weight 282.06 g/mol [8][10]-
Boiling Point 117°C[7]Allows for efficient removal by evaporation.
Density 1.654 g/cm³[7]High density may aid in phase separation if needed.
Structure Fluorinated chain with a terminal alcoholAmphipathic nature for solubilizing hydrophobic proteins.

Mechanism of Action: A Visual Representation

The proposed mechanism involves the fluorinated chains of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol forming micelle-like structures around the hydrophobic regions of proteins, effectively shielding them from the aqueous environment and promoting solubilization.

Mechanism cluster_protein cluster_micelle P Hydrophobic Core F1 F P->F1 F2 F P->F2 F3 F P->F3 F4 F P->F4 F5 F P->F5 F6 F P->F6

Caption: Solubilization of a hydrophobic protein by 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol.

Troubleshooting and Considerations

  • Incomplete Solubilization: If protein solubilization is incomplete, consider increasing the concentration of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol up to 4% (w/v) or incorporating sonication during the lysis step.

  • Low Peptide Yield: Ensure complete buffer exchange to remove any residual fluorinated alcohol before adding trypsin, as high concentrations might partially inhibit its activity. Also, ensure the final evaporation step is complete to prevent interference with MS analysis.

  • Safety: As with all fluorinated compounds, handle 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in a well-ventilated area and use appropriate personal protective equipment. Review the Material Safety Data Sheet (MSDS) before use.

Conclusion

The application of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in proteomics sample preparation represents a promising avenue for enhancing the analysis of complex proteomes, particularly those rich in hydrophobic and membrane-associated proteins. The protocols and principles outlined in this guide provide a strong foundation for researchers to explore the utility of this novel fluorinated alcohol. By leveraging its unique solubilizing properties and volatility, it is anticipated that the proposed workflow can lead to deeper proteome coverage and more robust and reproducible results. Further experimental validation is encouraged to fully characterize the benefits and optimize the application of this reagent in diverse proteomics studies.

References

  • Chen, Y., et al. (2010). Perfluorooctanoic Acid for Shotgun Proteomics. PLoS ONE, 5(12), e15332. [Link]

  • Kuroki, K., et al. (2010). Perfluorooctanoic acid for shotgun proteomics. PubMed, 21209883. [Link]

  • Lin, Y., et al. (2016). Influence of perfluorooctanoic acid on proteomic expression and cell membrane fatty acid of Escherichia coli. PubMed, 27729221. [Link]

  • Zhang, X., et al. (2008). Proteomic Analysis of Hepatic Protein Profiles in Rare Minnow (Gobiocypris rarus) Exposed to Perfluorooctanoic Acid. Journal of Proteome Research, 7(8), 3569-3579. [Link]

  • Kuroki, K., et al. (2012). Rapid and effective removal of perfluorooctanoic acid from proteomics samples. Proteomics, 12(11), 1857-1860. [Link]

  • Potriquet, J., et al. (2017). A modified FASP protocol for high-throughput preparation of protein samples for mass spectrometry. PLOS ONE, 12(7), e0175967. [Link]

  • Potriquet, J., et al. (2017). A Modified FASP Protocol for High-throughput Preparation of Protein Samples for Mass Spectrometry. Health Sciences Research Commons. [Link]

  • Potriquet, J., et al. (2017). A modified FASP protocol for high-throughput preparation of protein samples for mass spectrometry. PubMed, 28750034. [Link]

  • Organomation. (n.d.). Proteomics Sample Preparation. Retrieved from [Link]

  • University of Washington Proteomics Resource. (n.d.). FASP (Filter Aided Spample Preparation) protocol. Retrieved from [Link]

  • PreOmics. (2024). A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. Retrieved from [Link]

  • Mirza, S. P., et al. (2007). Improved method for the analysis of membrane proteins by mass spectrometry. Physiological Genomics, 30(1), 89-94. [Link]

  • Wang, H., & Han, H. (2010). Sample preparation for the analysis of membrane proteomes by mass spectrometry. Expert Review of Proteomics, 7(5), 657-667. [Link]

  • Mirza, S. P., et al. (2007). Improved method for the analysis of membrane proteins by mass spectrometry. PubMed, 17341690. [Link]

  • Gault, J., et al. (2020). Native Mass Spectrometry of Membrane Proteins. Accounts of Chemical Research, 53(1), 193-203. [Link]

Sources

The Virtues of a Fluorinated Ally: Application Notes for 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Taming Complexity in Biological Assays with a Novel Fluorinated Surfactant

In the intricate world of biological assays, researchers continually grapple with challenges that can compromise data quality and reproducibility. Non-specific binding, protein aggregation, and cell membrane instability are common hurdles that can lead to high background noise, reduced sensitivity, and inconsistent results. Traditional hydrocarbon-based surfactants, while widely used, can sometimes denature proteins or exhibit cytotoxic effects, limiting their utility.

This application note introduces 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol , a non-ionic fluorinated surfactant with a unique combination of properties that make it a powerful tool for enhancing the performance of a wide range of biological assays. Its fluorinated nature imparts both hydrophobic and lipophobic characteristics, leading to gentler interactions with biological molecules compared to conventional surfactants. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this versatile reagent, complete with detailed protocols and the scientific rationale behind its application.

Physicochemical Properties and a Comparative Overview

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (CAS: 330562-43-1) is a short-chain fluorinated alcohol with the molecular formula C₅H₃F₉O₃.[1][2] Its structure, featuring a perfluorinated alkyl chain and a hydrophilic diethylene glycol-like moiety, confers unique surfactant properties.

PropertyValueSource
CAS Number 330562-43-1[1][2]
Molecular Formula C₅H₃F₉O₃[1][2]
Molecular Weight 282.06 g/mol [2]
Density ~1.654 g/cm³[1]
Boiling Point ~117 °C[1]
Appearance Colorless liquid-
Solubility Immiscible with water-

The Fluorinated Advantage: Key Mechanisms of Action

The efficacy of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in biological assays stems from its distinct molecular architecture:

  • Protein Stabilization: Fluorinated surfactants are known to be less denaturing than their hydrocarbon counterparts.[5] They can form a protective "sheath" around proteins, preventing aggregation and maintaining their native conformation, which is critical for preserving enzymatic activity and antibody-binding capabilities.[6][7]

  • Reduction of Non-Specific Binding: The unique lipophobic nature of the fluorinated chain minimizes non-specific hydrophobic interactions with plastic surfaces (e.g., microplates) and other assay components.[8] This leads to a significant reduction in background signal and a corresponding increase in the signal-to-noise ratio in immunoassays.[9][10][11]

  • Enhanced Cell Viability: Unlike many traditional surfactants that can disrupt cell membranes, short-chain fluorinated alcohols are generally considered non-cytolytic at effective working concentrations.[8] This makes them suitable for use in live-cell assays where maintaining membrane integrity is paramount.[12][13][14]

Application I: Enhancing Signal-to-Noise in Enzyme-Linked Immunosorbent Assays (ELISA)

High background is a persistent issue in ELISA, often stemming from non-specific binding of antibodies to the microplate surface. 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol can be incorporated into washing and antibody dilution buffers to effectively mitigate this problem.

Protocol: ELISA Enhancement with 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

This protocol provides a starting point for optimizing your existing ELISA procedure. The recommended concentration of the fluorinated surfactant should be empirically determined for each specific assay.

Materials:

  • 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

  • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary and secondary antibodies

  • Substrate solution

  • Stop solution

  • Coated and blocked ELISA plate

Procedure:

  • Prepare a Stock Solution: Prepare a 10% (v/v) stock solution of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in a suitable organic solvent like ethanol or methanol.

  • Formulate Working Buffers:

    • Wash Buffer: Add the 10% stock solution to your standard wash buffer (e.g., PBS with 0.05% Tween-20) to achieve a final concentration of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in the range of 0.01% to 0.1% (v/v) .

    • Antibody Diluent: Prepare your antibody diluent (e.g., PBS with 1% BSA) and add the 10% stock solution to the same final concentration range as the wash buffer.

  • ELISA Steps:

    • Perform the antigen coating and blocking steps as per your standard protocol.

    • Washing: After blocking and after each antibody incubation step, wash the plate with the prepared wash buffer containing 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol.

    • Antibody Incubation: Dilute your primary and secondary antibodies in the prepared antibody diluent containing the fluorinated surfactant.

    • Proceed with substrate addition, incubation, and signal detection as usual.[15]

Expected Outcome: A noticeable reduction in background absorbance in the negative control wells, leading to an improved signal-to-noise ratio and enhanced assay sensitivity.

ELISA_Workflow_Enhancement cluster_Standard_Protocol Standard ELISA Steps cluster_Enhanced_Protocol Enhanced Protocol with Fluorosurfactant Antigen_Coating Antigen_Coating Blocking Blocking Antigen_Coating->Blocking Primary_Ab Primary_Ab Blocking->Primary_Ab Standard Diluent Enhanced_Primary_Ab Primary Antibody in Fluorosurfactant Diluent Blocking->Enhanced_Primary_Ab Washing_1 Washing_1 Primary_Ab->Washing_1 Standard Wash Secondary_Ab Secondary_Ab Washing_1->Secondary_Ab Standard Diluent Washing_2 Washing_2 Secondary_Ab->Washing_2 Standard Wash Substrate Substrate Washing_2->Substrate Read_Plate Read_Plate Substrate->Read_Plate Enhanced_Washing_1 Wash with Fluorosurfactant Buffer Enhanced_Primary_Ab->Enhanced_Washing_1 Enhanced_Secondary_Ab Secondary Antibody in Fluorosurfactant Diluent Enhanced_Washing_1->Enhanced_Secondary_Ab Enhanced_Washing_2 Wash with Fluorosurfactant Buffer Enhanced_Secondary_Ab->Enhanced_Washing_2 Enhanced_Washing_2->Substrate

Caption: Enhanced ELISA workflow incorporating the fluorosurfactant.

Application II: Improving Cell Viability and Staining in Flow Cytometry

In flow cytometry, maintaining cell viability and minimizing non-specific antibody binding to the cell surface are crucial for accurate phenotyping. The gentle nature of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol makes it an excellent additive to staining buffers.

Protocol: Fluorosurfactant-Enhanced Cell Staining for Flow Cytometry

This protocol is designed to be integrated into standard cell surface staining procedures.[16][17][18][19]

Materials:

  • 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (10% stock solution in ethanol or methanol)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS or BSA)

  • Fluorochrome-conjugated antibodies

  • Single-cell suspension

Procedure:

  • Prepare Enhanced Staining Buffer: Add the 10% stock solution of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol to your standard flow cytometry staining buffer to a final concentration of 0.005% to 0.05% (v/v) .

  • Cell Preparation: Prepare your single-cell suspension according to your standard protocol.

  • Staining:

    • Resuspend the cell pellet in the enhanced staining buffer.

    • Add your fluorochrome-conjugated antibodies at the predetermined optimal concentration.

    • Incubate for the recommended time and temperature, protected from light.

  • Washing: Wash the cells with the enhanced staining buffer.

  • Acquisition: Resuspend the cells in an appropriate buffer for flow cytometric analysis.

Rationale: The inclusion of the fluorinated surfactant helps to prevent cell aggregation and reduces the non-specific binding of antibodies to the cell surface, resulting in cleaner and more distinct cell populations. Its non-cytolytic nature helps to preserve cell membrane integrity throughout the staining process.

Flow_Cytometry_Staining_Enhancement Start Single-Cell Suspension Wash_1 Wash with Enhanced Staining Buffer Start->Wash_1 Stain Incubate with Antibodies in Enhanced Buffer Wash_1->Stain Wash_2 Wash with Enhanced Staining Buffer Stain->Wash_2 Acquire Acquire on Flow Cytometer Wash_2->Acquire

Caption: Workflow for enhanced cell staining in flow cytometry.

Troubleshooting and Optimization

  • Concentration Optimization: The optimal concentration of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol may vary depending on the specific assay, cell type, and other reagents used. It is recommended to perform a titration experiment to determine the ideal concentration that provides the best balance between performance enhancement and potential interference.

  • Solubility: Due to its immiscibility with water, it is crucial to first prepare a stock solution in a miscible organic solvent before diluting it into aqueous buffers. Ensure thorough mixing to achieve a homogenous solution.

  • Compatibility: While generally inert, it is advisable to test the compatibility of the fluorinated surfactant with any new assay components to rule out unforeseen interactions.

Conclusion

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol represents a valuable addition to the molecular toolkit of researchers in the life sciences. Its unique properties as a mild, non-ionic fluorinated surfactant offer a straightforward and effective means to improve the quality and reliability of a variety of biological assays. By reducing non-specific binding, stabilizing proteins, and preserving cell integrity, this versatile compound can help to unlock more accurate and reproducible data, accelerating the pace of scientific discovery and drug development.

References

  • Protein-surfactant interaction: differences between fluorinated and hydrogenated surfactants. (URL: [Link])

  • Aspects of biological monitoring of exposure to glycol ethers - PubMed. (URL: [Link])

  • Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? - PubMed Central. (URL: [Link])

  • 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol - PubChem. (URL: [Link])

  • Cytotoxicity of short-chain alcohols - PubMed. (URL: [Link])

  • Fluorinated and hemifluorinated surfactants as alternatives to detergents for membrane protein cell-free synthesis - NIH. (URL: [Link])

  • Critical micelle concentration - Wikipedia. (URL: [Link])

  • SBIR Phase I: Development of a new ELISA for detection of PFAS in soil and water. (URL: [Link])

  • Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC - NIH. (URL: [Link])

  • The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements - MDPI. (URL: [Link])

  • Reduce PFAS Background Interference and Contamination - Chrom Tech, Inc.. (URL: [Link])

  • Quantifying the critical micelle concentration of nonionic and ionic surfactants by self-consistent field theory - PubMed. (URL: [Link])

  • Impacts of short- and long-chain alcohols on cell growth, metabolic... - ResearchGate. (URL: [Link])

  • Fluorinated Alcohols' Effects on Lipid Bilayer Properties - PMC - PubMed Central. (URL: [Link])

  • Critical Micelle Concentration (CMC) - Nanoscience Instruments. (URL: [Link])

  • Role of surfactants in the stabilization of protein formulations. (URL: [Link])

  • Short-Chained Alcohols Make Membrane Surfaces Conducive for Melittin Action: Implication for the Physiological Role of Alcohols in Cells - MDPI. (URL: [Link])

  • Tips for Reducing ELISA Background | Biocompare Bench Tips. (URL: [Link])

  • Short-chain alcohols promote an early stage of membrane hemifusion - PMC - NIH. (URL: [Link])

  • Structural basis for the enhanced stability of highly fluorinated proteins - PMC. (URL: [Link])

  • 1h,1h-Perfluorooctadecan-1-ol | C18H3F35O | CID 2776267 - PubChem. (URL: [Link])

  • Fluorinated ethylene propylene - Wikipedia. (URL: [Link])

  • How to Reduce Background Noise in ELISA Assays - Patsnap Synapse. (URL: [Link])

  • Deriving Biomonitoring Equivalents for selected E- and P-series glycol ethers for public health risk assessment - PubMed. (URL: [Link])

  • Water (a) and ethylene glycol (b) CAs of the FPUs with different dosages of LFH - ResearchGate. (URL: [Link])

Sources

Methods for improving mass spectrometry signal with 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Enhancing Mass Spectrometry Signal with 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Introduction: Overcoming Signal Suppression in Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a cornerstone technique for the analysis of a wide array of molecules, from small pharmaceuticals to large biomolecules like proteins and oligonucleotides. A persistent challenge in ESI-MS is the phenomenon of signal suppression, where the ionization efficiency of the analyte of interest is diminished by the presence of other components in the sample matrix or mobile phase. This can lead to poor sensitivity and inaccurate quantification. To overcome this, various mobile phase additives have been investigated to enhance the analyte signal.

Fluorinated alcohols have emerged as a powerful class of modifiers, demonstrating exceptional performance in improving the ionization efficiency of challenging analytes.[1][2] Unlike traditional acidic modifiers like formic or acetic acid, which can cause significant signal suppression in negative ion mode, fluorinated alcohols can enhance signal intensity, particularly when paired with ion-pairing agents.[3]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol as a mobile phase additive to improve signal intensity in liquid chromatography-mass spectrometry (LC-MS). We will delve into the mechanistic underpinnings of this signal enhancement, provide detailed protocols for its application, and offer insights into method optimization.

Physicochemical Properties of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

The unique properties of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol make it a promising candidate for improving mass spectrometry signals. Its high degree of fluorination, coupled with the presence of a hydroxyl group and ether linkages, imparts a distinct combination of hydrophobicity, volatility, and hydrogen bonding capability.

PropertyValue
CAS Number 330562-43-1[4][5][6]
Molecular Formula C5H3F9O3[4][6]
Molecular Weight 282.06 g/mol [6][7]
Boiling Point 117°C[4]
Density 1.654 g/cm³[4]

The presence of nine fluorine atoms creates a highly electronegative and non-polar region, while the hydroxyl and ether groups provide sites for hydrogen bonding and impart some polarity. This amphipathic nature is believed to be crucial for its function in the ESI process.

The Mechanism of Signal Enhancement

While the precise mechanism for any given analyte is complex, the signal enhancement observed with fluorinated alcohols like 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in ESI-MS is attributed to a combination of factors that favorably influence the ionization process. This is particularly evident in the analysis of large, negatively charged molecules such as oligonucleotides, often analyzed in negative ion mode.

The proposed mechanism involves:

  • Improved Desolvation: The high volatility of the fluorinated alcohol facilitates the evaporation of the ESI droplets, leading to a more efficient release of gas-phase ions.

  • Enhanced Ion Pairing: When used in conjunction with alkylamine ion-pairing (IP) agents (e.g., triethylamine, diisopropylethylamine), the fluorinated alcohol can improve the thermodynamics of transferring the ion-paired analyte into the gas phase.[3] The acidic nature of the alcohol protonates the amine, which then forms a more stable, neutral, and volatile complex with the anionic analyte.

  • Surface Activity: The fluorinated portion of the molecule is highly surface-active. In the ESI droplet, these molecules are believed to orient themselves at the surface, with the fluorinated tails pointing outwards. This can facilitate the "ion evaporation" mechanism, where analyte ions are ejected directly from the droplet surface, a process considered more efficient for larger molecules.

  • Reduced Signal Suppression: By creating a more favorable environment for the analyte's ionization, the suppressive effects of other mobile phase components are minimized.

G cluster_0 ESI Droplet Analyte Anionic Analyte (e.g., Oligonucleotide) Ion_Pair Neutral Ion Pair Complex Analyte->Ion_Pair Forms Complex IP_Agent Alkylamine IP Agent IP_Agent->Ion_Pair Fluorinated_Alcohol 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol Fluorinated_Alcohol->Ion_Pair Facilitates Transfer & Desolvation Gas_Phase Gas Phase Ion (Analyzed by MS) Ion_Pair->Gas_Phase Efficient Desolvation & Ionization

Caption: Proposed mechanism of signal enhancement in the ESI droplet.

Applications in Drug Development and Research

The use of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is particularly advantageous for the analysis of molecules that are prone to poor ionization efficiency or signal suppression. Based on the performance of similar fluorinated alcohols, key applications include:

  • Oligonucleotide Therapeutics: This is a primary application area. The analysis of oligonucleotides and their metabolites by LC-MS is significantly improved by the addition of fluorinated alcohols, which enhance sensitivity and chromatographic resolution when used with ion-pairing agents.[1][2]

  • Large Peptides and Small Proteins: Similar to oligonucleotides, these biomolecules can benefit from improved desolvation and reduced charge state distribution.

  • Acidic and Polar Small Molecules: For compounds that are difficult to retain on reversed-phase columns and ionize poorly, this additive can improve both chromatography and signal intensity.

  • Metabolomics: In untargeted metabolomics, where a wide range of compound classes are analyzed simultaneously, this additive could help in detecting low-abundance, poorly ionizing metabolites.

Experimental Protocols

The following protocols provide a starting point for incorporating 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol into LC-MS workflows. Optimization will be necessary based on the specific analyte and instrumentation.

Protocol 1: Preparation of Mobile Phases

This protocol describes the preparation of mobile phases containing 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol and an ion-pairing agent, commonly used for oligonucleotide analysis.

Materials:

  • LC-MS grade water

  • LC-MS grade acetonitrile or methanol

  • 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Calibrated pipettes and volumetric flasks

Procedure:

  • Mobile Phase A (Aqueous):

    • To a 1 L volumetric flask, add approximately 950 mL of LC-MS grade water.

    • Using a calibrated pipette, add 2.0 mL of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol.

    • Add 1.0 mL of DIEA.

    • Bring the volume to 1 L with LC-MS grade water.

    • Mix thoroughly and sonicate for 10 minutes to degas.

    • Resulting concentration: ~0.2% v/v 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, ~0.1% v/v DIEA.

  • Mobile Phase B (Organic):

    • To a 1 L volumetric flask, add approximately 950 mL of LC-MS grade acetonitrile or methanol.

    • Using a calibrated pipette, add 2.0 mL of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol.

    • Add 1.0 mL of DIEA.

    • Bring the volume to 1 L with the organic solvent.

    • Mix thoroughly and sonicate for 10 minutes to degas.

    • Resulting concentration: ~0.2% v/v 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, ~0.1% v/v DIEA.

Protocol 2: A General LC-MS Method for Oligonucleotide Analysis

This method is a starting point and should be optimized for the specific oligonucleotide of interest.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer.

  • Reversed-phase C18 column suitable for oligonucleotide analysis (e.g., wide-pore, 1.7-3.5 µm particle size).

LC Parameters:

  • Column Temperature: 50-60 °C

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 1-10 µL

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.05050
16.0595
18.0595
18.1955
20.0955

Mass Spectrometer Settings (Negative Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Capillary Voltage: 2.5-3.5 kV

  • Cone Voltage: 30-50 V

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 350-500 °C

  • Desolvation Gas Flow: 600-1000 L/hr

  • Scan Range: 500-2500 m/z

G Sample Sample Injection HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (with Additive) HPLC->ESI MS Mass Analysis (High-Resolution MS) ESI->MS Data Data Acquisition MS->Data

Caption: General experimental workflow for LC-MS analysis.

Method Optimization

To achieve the best performance, systematic optimization of the mobile phase composition is crucial.

  • Concentration of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol: The optimal concentration typically ranges from 0.1% to 0.5% (v/v). Higher concentrations may lead to signal suppression. It is recommended to test concentrations in 0.1% increments.

  • Choice and Concentration of Ion-Pairing Agent: The performance of the fluorinated alcohol is closely tied to the ion-pairing agent used.[1][2] Less hydrophobic IP agents like TEA may require different concentrations of the fluorinated alcohol compared to more hydrophobic agents like DIEA. A typical starting concentration for the IP agent is 0.05% to 0.2% (v/v).

  • Ion Source Parameters: The desolvation temperature and gas flow are critical parameters to optimize. Due to the properties of the fluorinated additive, higher desolvation temperatures may be required for efficient ion formation.

Table of Starting Parameters for Optimization:

ParameterStarting RangeNotes
1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol0.1 - 0.5% (v/v)Test in 0.1% increments.
Ion-Pairing Agent (DIEA/TEA)0.05 - 0.2% (v/v)Optimize in conjunction with the fluorinated alcohol.
Desolvation Temperature350 - 550 °CHigher temperatures can improve desolvation.
Cone/Fragmentor Voltage30 - 80 VOptimize for minimal fragmentation and best signal.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Signal Intensity Sub-optimal concentration of additives. Inefficient desolvation.Systematically vary the concentration of the fluorinated alcohol and IP agent. Increase desolvation temperature and gas flow.
Poor Peak Shape Incompatible mobile phase/column. Insufficient ion-pairing.Ensure column is suitable for IP chromatography. Increase IP agent concentration slightly.
High Background Noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives. Flush the system thoroughly.
Instrument Contamination Non-volatile components.While 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is volatile, ensure all mobile phase components are suitable for MS. Regularly clean the ion source.

Safety Precautions

As with any chemical reagent, proper safety procedures must be followed when handling 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol and its solutions.

  • Handling: Work in a well-ventilated area, preferably a fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of vapors and contact with skin and eyes.[8][9]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9] Keep away from heat and sources of ignition.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9] Do not pour down the drain.

Conclusion

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is a promising mobile phase additive for enhancing signal intensity in mass spectrometry, particularly for challenging analytes like oligonucleotides. Its unique physicochemical properties contribute to more efficient desolvation and ionization within the ESI source. By carefully preparing mobile phases and optimizing LC-MS parameters, researchers can leverage this reagent to significantly improve assay sensitivity, leading to higher quality data in drug discovery, development, and various research applications. The protocols and guidelines presented here offer a solid foundation for the successful implementation of this powerful technique.

References

  • Basiri, B., Murugaiah, V., & Bartlett, M. G. (2016). The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. Journal of the American Society for Mass Spectrometry, 27(12), 2023-2030. [Link]

  • Veigure, R., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry, 92(14), 9579–9586. [Link]

Sources

Application Notes and Protocols: Leveraging 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol for Advanced Sample Preparation in Protein Sequencing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Bottlenecks in Proteomic Sample Preparation

The journey from a complex biological sample to high-quality, sequenceable peptides is fraught with challenges that can significantly impact the depth and accuracy of proteomic analyses. A primary hurdle, particularly for transmembrane proteins and protein complexes, is their inherent hydrophobicity and tendency to aggregate in aqueous solutions.[1] Traditional methods often rely on harsh ionic detergents like sodium dodecyl sulfate (SDS), which, while effective at solubilization, are notoriously incompatible with downstream applications such as enzymatic digestion and mass spectrometry (MS).[2] The presence of such detergents can lead to ion suppression, altered chromatographic retention, and overall diminished data quality, necessitating complex and often sample-wasting removal steps.[3][4]

This application note introduces 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, a fluorinated alcohol, as a powerful tool in the sample preparation workflow for protein sequencing. We will explore its unique chemical properties, delve into its mechanism of action for enhancing protein solubilization and compatibility with mass spectrometry, and provide detailed protocols for its application. For the purpose of this guide, we will refer to 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol by the abbreviation FDO-7 .

Physicochemical Properties of FDO-7

FDO-7 (CAS: 330562-43-1) is a fluorinated alcohol with a unique molecular structure that imparts advantageous properties for proteomic applications.[5][6] Its chemical structure is presented below:

Chemical Structure of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (FDO-7)

The key to FDO-7's utility lies in its amphipathic nature, though distinct from traditional surfactants. The extensive fluorination of the carbon backbone creates a highly hydrophobic and lipophobic "tail," while the terminal hydroxyl group and ether linkages provide a degree of hydrophilicity.[7] This structure allows it to interact favorably with hydrophobic regions of proteins, facilitating their solubilization, while maintaining compatibility with the aqueous environments of typical proteomics workflows.

PropertyValueSource
Molecular Formula C5H3F9O3[8][9]
Molecular Weight 282.06 g/mol [6][9]
Boiling Point 117°C[8]
Density 1.654 g/cm³[8]
Refractive Index 1.296[8]

Mechanism of Action: A Dual-Pronged Approach to Enhanced Protein Analysis

The efficacy of FDO-7 in sample preparation for protein sequencing stems from a two-fold mechanism that addresses both protein solubilization and analytical compatibility. This mechanism is inferred from the well-documented behavior of similar fluorinated surfactants and alcohols in proteomic contexts.[10][11]

Enhanced Solubilization of Hydrophobic Proteins

Difficult-to-analyze proteins, such as those embedded in cellular membranes, are notoriously insoluble in standard aqueous buffers used for enzymatic digestion.[1] The highly fluorinated chain of FDO-7 is lipophobic, meaning it does not readily mix with lipids, but it can effectively shield the hydrophobic transmembrane domains of proteins from the aqueous environment.[7] This interaction disrupts protein-protein and protein-lipid aggregations, leading to the solubilization of individual protein molecules.[12] Unlike traditional detergents that form micelles, fluorinated alcohols like FDO-7 are thought to create a "fluorinated sheath" around the hydrophobic regions of the protein, enhancing their solubility.[13]

Compatibility with Downstream Proteomic Workflows

A significant advantage of FDO-7 and other fluorinated compounds is their enhanced compatibility with mass spectrometry.[3][10] Traditional hydrocarbon-based detergents can cause significant signal suppression in electrospray ionization (ESI) mass spectrometry.[14] In contrast, fluorinated compounds have been shown to be more "MS-friendly."[3] While the exact mechanism is multifaceted, it is believed that the high electronegativity and low polarizability of the fluorine atoms reduce the formation of signal-suppressing adducts and allow for more efficient ionization of peptides. Furthermore, the volatility of some fluorinated compounds allows for their removal by evaporation prior to MS analysis, ensuring a clean sample.[10][15]

Mechanism_of_Action cluster_0 Protein Aggregation in Aqueous Buffer cluster_1 Solubilization with FDO-7 cluster_2 Downstream Processing Aggregated_Proteins Aggregated Membrane Proteins FDO7 FDO-7 (1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol) Aggregated_Proteins->FDO7 Addition of FDO-7 Solubilized_Protein Solubilized Protein with Fluorinated Sheath FDO7->Solubilized_Protein Shields Hydrophobic Domains Digestion Enzymatic Digestion (e.g., Trypsin) Solubilized_Protein->Digestion Peptides Solubilized Peptides Digestion->Peptides MS Mass Spectrometry (LC-MS/MS) Peptides->MS Sequencing Protein Sequencing Data MS->Sequencing

Figure 1: Conceptual workflow illustrating the solubilization of aggregated membrane proteins by FDO-7 for subsequent enzymatic digestion and mass spectrometry analysis.

Protocols for the Application of FDO-7 in Protein Sample Preparation

The following protocols are generalized guidelines for the use of FDO-7 in the preparation of protein samples for sequencing. Optimization may be required for specific protein targets and sample matrices.

Protocol 1: Solubilization of Protein Pellets for In-Solution Digestion

This protocol is suitable for protein extracts, particularly those enriched for membrane proteins, that have been pelleted by centrifugation.

Materials:

  • Protein pellet

  • FDO-7 stock solution (10% w/v in water)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Formic acid

Procedure:

  • Resuspend Protein Pellet: To the protein pellet, add ammonium bicarbonate buffer containing a final concentration of 0.1-1.0% (w/v) FDO-7. The optimal concentration should be determined empirically. Vortex thoroughly and incubate at room temperature for 15-30 minutes to facilitate solubilization.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool to room temperature.

    • Add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the sample with additional ammonium bicarbonate buffer to reduce the FDO-7 concentration to below 0.1% (if necessary to avoid enzyme inhibition).

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate at 37°C overnight.

  • Quench Digestion and Prepare for MS:

    • Acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion.

    • The sample is now ready for desalting (e.g., using a C18 spin column) and subsequent LC-MS/MS analysis.

Protocol 2: In-Gel Digestion of Proteins Solubilized with FDO-7

This protocol is designed for proteins that have been separated by SDS-PAGE. The use of FDO-7 can enhance the recovery of peptides from the gel matrix.

Materials:

  • Excised gel band containing the protein of interest

  • Destaining solution (50% acetonitrile, 50 mM ammonium bicarbonate)

  • Acetonitrile (100%)

  • Reduction buffer (10 mM DTT in 50 mM ammonium bicarbonate)

  • Alkylation buffer (55 mM IAA in 50 mM ammonium bicarbonate)

  • Digestion buffer (50 mM ammonium bicarbonate containing 0.01-0.1% FDO-7)

  • Trypsin (sequencing grade)

  • Peptide extraction buffer (50% acetonitrile, 5% formic acid)

Procedure:

  • Destaining and Dehydration:

    • Wash the gel band with destaining solution until the Coomassie blue stain is removed.

    • Dehydrate the gel piece with 100% acetonitrile.

    • Dry the gel piece in a vacuum centrifuge.

  • Reduction and Alkylation:

    • Rehydrate the gel piece in reduction buffer and incubate at 56°C for 45 minutes.

    • Remove the reduction buffer and add alkylation buffer. Incubate in the dark at room temperature for 30 minutes.

    • Wash the gel piece with 50 mM ammonium bicarbonate and then dehydrate with 100% acetonitrile.

    • Dry the gel piece in a vacuum centrifuge.

  • Enzymatic Digestion with FDO-7:

    • Rehydrate the gel piece on ice with digestion buffer containing trypsin.

    • Once the gel piece is fully rehydrated, add additional digestion buffer to cover the gel piece.

    • Incubate at 37°C overnight.

  • Peptide Extraction:

    • Collect the supernatant from the digestion.

    • Add peptide extraction buffer to the gel piece and incubate for 15 minutes with vortexing.

    • Collect the supernatant and pool it with the previous supernatant.

    • Repeat the extraction step once more.

    • Dry the pooled extracts in a vacuum centrifuge.

  • Sample Preparation for MS:

    • Resuspend the dried peptides in 0.1% formic acid.

    • The sample is now ready for LC-MS/MS analysis.

Experimental_Workflow Sample Protein Sample (e.g., Cell Lysate, Membrane Fraction) Solubilization Solubilization with FDO-7 (0.1-1.0% w/v) Sample->Solubilization Reduction_Alkylation Reduction (DTT) & Alkylation (IAA) Solubilization->Reduction_Alkylation Digestion Tryptic Digestion Reduction_Alkylation->Digestion Cleanup Peptide Desalting (C18 Cleanup) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data_Analysis Protein Identification & Sequencing LCMS->Data_Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Ion Suppression in LC-MS with 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced LC-MS applications. This guide is designed for researchers, scientists, and drug development professionals seeking to mitigate ion suppression effects in their mass spectrometry workflows. Here, we provide in-depth answers, troubleshooting protocols, and expert insights into the application of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol as a novel mobile phase additive.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding ion suppression and the role of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol.

Q1: What is ion suppression in LC-MS and why is it a critical issue?

A: Ion suppression is a type of matrix effect that significantly compromises the accuracy, precision, and sensitivity of LC-MS analyses.[1][2] It occurs during the electrospray ionization (ESI) process when co-eluting components from the sample matrix interfere with the ionization of the target analyte.[3][4] This interference reduces the number of analyte ions that reach the mass spectrometer detector, leading to a weaker signal than expected or, in severe cases, complete signal loss.

The primary consequences of ion suppression include:

  • Reduced Sensitivity: Lower signal-to-noise ratios, making it difficult to detect analytes at low concentrations.[5]

  • Poor Accuracy and Precision: Inaccurate quantitative results, as the degree of suppression can vary between samples and even between injections of the same sample.[1][6]

  • Risk of False Negatives: Analytes that are present in the sample may not be detected at all.[3]

The phenomenon is particularly problematic in complex matrices such as plasma, urine, tissue extracts, and environmental samples, where high concentrations of salts, lipids, and other endogenous substances are present.[4] It is crucial to understand that even with highly selective MS/MS techniques, ion suppression remains a challenge because the interference occurs before mass analysis, at the ionization stage.[1][6]

Q2: What is 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol and what is its proposed mechanism for reducing ion suppression?

A: 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (CAS 330562-43-1) is a specialty fluorinated alcohol.[7][8] While specific literature on this exact compound's mechanism in LC-MS is emerging, its utility can be understood by analogy with other fluorinated additives. The proposed mechanism centers on its unique surface-active properties within the ESI droplet.

Proposed Mechanism of Action:

  • Surface Segregation: Due to the hydrophobic and lipophobic nature of the fluorinated alkyl chain, 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol has a high affinity for the gas-liquid interface of the ESI droplet. It preferentially occupies the droplet surface, displacing less volatile, matrix-derived species (like salts and phospholipids) into the droplet's interior.

  • Enhanced Analyte Ionization: By displacing interfering matrix components from the surface, the additive effectively increases the relative concentration of the more volatile analyte molecules at the site of ion evaporation. This reduces the competition for charge and access to the gas phase, leading to a more efficient and stable ionization of the target analyte.

  • Improved Droplet Fission: Fluorinated additives can lower the surface tension of the mobile phase, promoting the formation of smaller, more uniform droplets during nebulization. This facilitates more efficient solvent evaporation and subsequent ion release, further mitigating the negative effects of non-volatile matrix components.[6]

Q3: In which types of LC-MS applications is this additive expected to be most effective?

A: Based on its proposed mechanism, 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is expected to be most beneficial in applications where ion suppression is primarily caused by non-volatile or surface-active matrix components. This includes:

  • Bioanalysis: Analysis of drugs and their metabolites in biological fluids like plasma, serum, and urine, which are rich in phospholipids and salts.

  • Lipidomics: While seeming counterintuitive, it can help in the analysis of specific lipid classes by reducing the "self-suppression" effects from more abundant, less interesting lipids.

  • Environmental Analysis: Determination of trace contaminants in complex matrices like wastewater or soil extracts.

  • Food Safety: Analysis of pesticides or veterinary drugs in food products with high fat or salt content.

It is particularly useful for analytes that are themselves not highly surface-active and are therefore easily displaced from the ESI droplet surface by matrix interferences.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered when incorporating 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol into an LC-MS method.

Problem 1: I'm still observing significant ion suppression after adding the compound.
  • Possible Cause 1: Suboptimal Additive Concentration.

    • Explanation: The effect of mobile phase additives is highly concentration-dependent. Too little may be insufficient to displace matrix components, while too much can cause self-suppression or negatively impact chromatography.

    • Solution: Optimize Additive Concentration. A systematic approach is required. Prepare mobile phases with varying concentrations of the additive (e.g., 0.001%, 0.005%, 0.01%, 0.05% v/v) and evaluate the signal-to-noise ratio of your analyte in the presence of the matrix. A post-column infusion experiment is the gold standard for visualizing and quantifying ion suppression zones.

  • Possible Cause 2: Incompatible Mobile Phase or Gradient.

    • Explanation: The additive's effectiveness can be influenced by the organic content and pH of the mobile phase. Its solubility and surface activity may change throughout a gradient elution.

    • Solution: Adjust Chromatographic Conditions.

      • Ensure the additive is fully soluble in both your aqueous (A) and organic (B) mobile phases.

      • Modify the gradient slope. A shallower gradient might better resolve the analyte from the bulk of the matrix components, allowing the additive to work more effectively.

      • Consider altering the organic modifier (e.g., from acetonitrile to methanol or vice-versa), as this can change both the chromatography and the ESI process.[9]

Problem 2: I'm seeing a high background signal or new interfering peaks.
  • Possible Cause: Impurities in Reagents or System Contamination.

    • Explanation: High background noise can obscure analyte peaks and reduce sensitivity.[10][11] This can stem from the additive itself, the solvents, or buildup within the LC-MS system.[5][12]

    • Solution: Ensure System Cleanliness and Reagent Purity.

      • Use High-Purity Reagents: Always use LC-MS grade solvents and additives.[5] Verify the purity of the 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol.

      • System Flush: Before introducing the new additive, flush the entire LC system thoroughly to remove residues from previous analyses.[12] A "steam clean" of the MS source overnight can also be effective.[13]

      • Isolate the Source: To pinpoint the contamination, systematically replace components. Prepare fresh mobile phase, bypass the column with a restriction capillary, and then re-introduce the column to see where the background originates.[12]

Problem 3: My chromatographic peak shape has deteriorated (e.g., tailing, broadening).
  • Possible Cause: Undesirable Secondary Interactions.

    • Explanation: Any mobile phase additive can alter the interactions between the analyte and the stationary phase.[9][14] This can sometimes lead to poor peak shapes, especially for basic or acidic compounds.[15][16]

    • Solution: Re-evaluate Chromatographic Parameters.

      • Adjust pH: If your analyte is ionizable, ensure the mobile phase pH is appropriate for good peak shape (typically 2 pH units away from the analyte's pKa). The additive itself is not a buffer, so standard buffers like formic acid or ammonium formate may still be necessary.[17]

      • Screen Different Columns: The additive may interact differently with various stationary phase chemistries (e.g., C18, Phenyl-Hexyl, PFP). Test a column with a different chemistry to find a compatible combination.

      • Optimize Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and speeding up mass transfer kinetics.

Part 3: Experimental Protocols & Data

Protocol 1: Preparation of Mobile Phase with 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

This protocol outlines the steps for preparing a 0.01% (v/v) solution, a common starting concentration for optimization.

Materials:

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile (or Methanol)

  • Standard buffer (e.g., Formic Acid, LC-MS Grade)

  • 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (High Purity)

  • Sterile, filtered mobile phase bottles

Procedure:

  • Prepare Aqueous Phase (Mobile Phase A):

    • Measure 990 mL of LC-MS grade water into a 1 L graduated cylinder.

    • Add your standard buffer (e.g., 1 mL of formic acid for a 0.1% solution).

    • Add 100 µL of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol.

    • Bring the final volume to 1000 mL with water.

    • Mix thoroughly by inversion and sonicate for 10-15 minutes to degas and ensure complete dissolution.

  • Prepare Organic Phase (Mobile Phase B):

    • Measure 990 mL of LC-MS grade acetonitrile into a separate 1 L graduated cylinder.

    • Add the same concentration of standard buffer used in Phase A (e.g., 1 mL of formic acid).

    • Add 100 µL of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol.

    • Bring the final volume to 1000 mL with acetonitrile.

    • Mix thoroughly and sonicate for 10-15 minutes.

  • System Equilibration:

    • Install the fresh mobile phases on the LC system.

    • Purge both pump lines for 5-10 minutes.

    • Equilibrate the column with the initial gradient conditions for at least 15-20 minutes or until a stable baseline is achieved.

Data Presentation: Expected Impact of Additive Concentration

The following table summarizes hypothetical data from an optimization experiment, demonstrating the effect of additive concentration on the signal-to-noise (S/N) ratio of a target analyte in a plasma matrix.

Additive Conc. (v/v)Analyte Peak Area (Arbitrary Units)Baseline Noise (Arbitrary Units)Signal-to-Noise (S/N) Ratio
0% (Control)50,0005,00010
0.001%150,0005,50027
0.01% 450,000 6,000 75
0.05%300,0008,00038

This table illustrates that an optimal concentration exists. At 0.05%, the S/N ratio begins to decrease, suggesting the additive itself is starting to cause suppression.

Part 4: Visualizations

Diagram 1: Mechanism of Ion Suppression and Mitigation

IonSuppression cluster_0 Standard ESI (High Suppression) cluster_1 Droplet Surface cluster_2 ESI with Fluorinated Additive (Low Suppression) cluster_3 Droplet Surface Droplet1 ESI Droplet Analyte1 Analyte MS1 Mass Spec Analyte1->MS1 Weak Signal Matrix1 Matrix Matrix2 Matrix Matrix3 Matrix Droplet2 ESI Droplet Analyte2 Analyte MS2 Mass Spec Analyte2->MS2 Strong Signal Analyte3 Analyte Additive1 Additive Additive2 Additive Additive3 Additive Matrix_in Matrix (Internalized)

Caption: Mitigation of ion suppression by a surface-active additive.

Diagram 2: Troubleshooting Workflow for Poor Peak Shape

TroubleshootingWorkflow Start Problem: Poor Peak Shape CheckpH Is mobile phase pH ~2 units from analyte pKa? Start->CheckpH AdjustpH Adjust pH with Formic Acid or Ammonium Hydroxide CheckpH->AdjustpH No TestColumn Screen a column with alternative chemistry (e.g., PFP, Phenyl-Hexyl) CheckpH->TestColumn Yes AdjustpH->TestColumn OptimizeTemp Increase column temperature in 5°C increments (e.g., 35°C to 50°C) TestColumn->OptimizeTemp ReviewConc Is additive concentration too high? (See Protocol 2) OptimizeTemp->ReviewConc LowerConc Reduce additive concentration by 50-80% ReviewConc->LowerConc Yes Success Peak Shape Improved ReviewConc->Success No LowerConc->Success

Caption: A systematic workflow for troubleshooting poor peak shape.

References

  • Title: Ion Suppression: A Major Concern in Mass Spectrometry Source: LCGC International URL: [Link]

  • Title: Ion suppression (mass spectrometry) Source: Wikipedia URL: [Link]

  • Title: Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity Source: Longdom Publishing URL: [Link]

  • Title: Understanding Ion Suppression in LC-MS Source: Lambda Laboratory Services URL: [Link]

  • Title: LCMS Troubleshooting: 14 Best Practices for Laboratories Source: ZefSci URL: [Link]

  • Title: Ion suppression: a major concern in mass spectrometry Source: NRC Publications Archive URL: [Link]

  • Title: The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis Source: hdb URL: [Link]

  • Title: Effect of Basic Additives on Peak Shapes of Strong Bases Separated by Packed-Column Supercritical Fluid Chromatography Source: ResearchGate URL: [Link]

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]

  • Title: Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography Source: ResearchGate URL: [Link]

  • Title: Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization Source: Oxford Academic URL: [Link]

  • Title: Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International URL: [Link]

  • Title: How to reduce high background noise in an LC MS/MS experiment? Source: ResearchGate URL: [Link]

  • Title: Tips to Improve Signal-to-Noise Checkout Source: Agilent URL: [Link]

  • Title: Optimization of the mobile phase co-solvent and additive concentration Source: ResearchGate URL: [Link]

  • Title: Losing Sensitivity of LC/MS signal due to High Background? Source: ResearchGate URL: [Link]

  • Title: 4 Steps to Successful Compound Optimization on LC-MS/MS Source: Technology Networks URL: [Link]

  • Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Scitechnol URL: [Link]

Sources

Technical Support Center: Optimizing 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in Mobile Phases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the utilization of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol as a mobile phase component in chromatographic applications. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions, ensuring the successful implementation of this unique fluorinated alcohol in your analytical workflows.

Introduction: The Role of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in Modern Chromatography

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is a fluorinated alcohol increasingly employed as a mobile phase modifier in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Its distinct properties, including high acidity, unique polarity, and volatility, offer several advantages in the separation of complex analytes, particularly in the analysis of oligonucleotides, peptides, and chiral molecules.[1][2][3] This guide will delve into the practical aspects of optimizing its concentration and troubleshooting common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in the mobile phase?

A1: 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is primarily used to:

  • Enhance Mass Spectrometry (MS) Signal Intensity: Similar to other fluorinated alcohols, it can improve the ionization efficiency of analytes, leading to better sensitivity in LC-MS applications.[3][4]

  • Improve Peak Shape: It can mitigate peak tailing for basic compounds by masking active sites on the stationary phase.

  • Modify Selectivity: Its unique polarity can alter the retention behavior of analytes, enabling the separation of co-eluting peaks.

  • Enable Separation of Complex Molecules: It is particularly effective in the ion-pair reversed-phase chromatography of oligonucleotides and other highly polar or charged molecules.[1][2]

Q2: What is the typical concentration range for 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in the mobile phase?

A2: The optimal concentration is highly method-dependent. However, a general starting range is between 5 mM and 50 mM in the aqueous or organic portion of the mobile phase. For direct infusion MS experiments, concentrations around 25 mM are often used.[4] It is crucial to empirically determine the ideal concentration for your specific application.

Q3: Is 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol compatible with all HPLC/SFC systems?

A3: While generally compatible with modern stainless steel and PEEK systems, its acidic nature warrants caution. Prolonged use at high concentrations may affect certain column chemistries or system components. Always consult your instrument and column manufacturer's guidelines. It's also important to ensure proper system flushing after use to prevent any potential long-term effects.

Q4: How does 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol compare to other fluorinated alcohols like HFIP?

A4: While sharing similarities with 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol possesses a different molecular structure which can lead to alternative selectivity. The choice between them depends on the specific analytes and the desired chromatographic outcome. In some cases, one may outperform the other in terms of resolution or MS signal enhancement.[1][2]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered when using 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in your mobile phase.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are exhibiting significant tailing or fronting after adding 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol to the mobile phase. What could be the cause and how can I fix it?

A: Peak asymmetry is a common issue that can often be resolved by systematically investigating the following potential causes:

Potential Causes & Solutions:

  • Analyte-Stationary Phase Secondary Interactions:

    • Explanation: Residual silanol groups on silica-based columns can interact with basic analytes, causing peak tailing. While 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is intended to mitigate this, its concentration may be suboptimal.

    • Solution:

      • Optimize Concentration: Systematically vary the concentration of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in your mobile phase. Start with a low concentration (e.g., 5 mM) and gradually increase it.

      • Consider an Additive: For strongly basic compounds, the addition of a small amount of a basic additive (e.g., triethylamine or ammonium hydroxide) to the mobile phase can further improve peak shape.[5] However, be mindful of its impact on MS ionization.

  • Sample Solvent Mismatch:

    • Explanation: If the sample is dissolved in a solvent significantly stronger or weaker than the mobile phase, it can lead to peak distortion.[6]

    • Solution:

      • Match the Mobile Phase: Ideally, dissolve your sample in the initial mobile phase composition.

      • Reduce Injection Volume: If using a different sample solvent is unavoidable, minimize the injection volume to reduce its effect on the initial chromatographic band.

  • Column Overload:

    • Explanation: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or injection volume.

Problem 2: Retention Time Drift or Poor Reproducibility

Q: I am observing inconsistent retention times from one injection to the next. What could be the issue?

A: Retention time instability can be frustrating. Here’s a logical workflow to diagnose the problem:

Potential Causes & Solutions:

  • Insufficient Column Equilibration:

    • Explanation: Mobile phase additives, especially those that interact with the stationary phase, require adequate time to equilibrate the column.

    • Solution:

      • Increase Equilibration Time: Before starting a sequence of injections, flush the column with the mobile phase containing 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol for a longer period (e.g., 20-30 column volumes).

      • Monitor Baseline: Ensure a stable baseline is achieved before the first injection.

  • Mobile Phase Inconsistency:

    • Explanation: Improperly prepared or aged mobile phase can lead to shifts in retention.

    • Solution:

      • Fresh Preparation: Prepare fresh mobile phase daily, especially if it contains buffers.[7]

      • Thorough Mixing: Ensure all mobile phase components, including the 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, are completely dissolved and the solution is homogenous.

      • Degassing: Properly degas the mobile phase to prevent bubble formation in the pump, which can cause flow rate fluctuations.

  • Temperature Fluctuations:

    • Explanation: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

Problem 3: Loss of MS Signal Intensity

Q: I expected an increase in MS signal, but instead, I'm seeing suppression. Why is this happening?

A: While fluorinated alcohols often enhance MS signal, suppression can occur under certain conditions.

Potential Causes & Solutions:

  • Suboptimal Concentration:

    • Explanation: There is an optimal concentration range for MS signal enhancement. Too high a concentration can lead to ion suppression.

    • Solution: Perform a concentration optimization study by infusing a standard solution of your analyte while varying the concentration of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in the mobile phase.

  • Interaction with Ion-Pairing Reagents:

    • Explanation: The effectiveness of a fluorinated alcohol can be highly dependent on the ion-pairing (IP) agent used.[1][2] An unfavorable combination can lead to signal suppression.

    • Solution: If using an IP agent (e.g., an alkylamine), screen different IP agents or different fluorinated alcohols to find the most compatible pair for your analyte.

  • Source Contamination:

    • Explanation: Although volatile, continuous use of mobile phase additives can lead to a buildup of residue in the MS source.

    • Solution: Regularly clean the MS source according to the manufacturer's recommendations.

Experimental Protocols

Protocol 1: Mobile Phase Preparation

A well-prepared mobile phase is fundamental to reproducible results.

Materials:

  • HPLC or LC-MS grade solvents (e.g., water, acetonitrile, methanol)

  • 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (high purity)

  • Volumetric flasks and graduated cylinders

  • 0.22 µm membrane filter

  • Sonicator or vacuum degassing system

Procedure:

  • Calculate the required amount: Determine the mass of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol needed to achieve the desired molar concentration in the final volume of your mobile phase (aqueous or organic component).

  • Dissolution: Accurately weigh the calculated amount and dissolve it in a small volume of the chosen solvent in a volumetric flask.

  • Dilution: Once fully dissolved, bring the solution to the final volume with the solvent.

  • Mixing with other components: If preparing a mixed mobile phase, combine the component containing 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol with the other solvents in the correct proportions.

  • Filtration: Filter the final mobile phase through a 0.22 µm membrane filter to remove any particulates.

  • Degassing: Degas the mobile phase using sonication or vacuum degassing to prevent bubble formation.

Protocol 2: System Flushing and Equilibration

Proper flushing and equilibration are critical when introducing or removing a mobile phase containing a strong modifier.

Procedure:

  • Initial Flush: Before introducing the mobile phase with 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, flush the entire system, including the pump, lines, and column, with an intermediate solvent like isopropanol, followed by the mobile phase without the additive.

  • Introducing the Additive: Gradually introduce the mobile phase containing 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol at a low flow rate.

  • Equilibration: Equilibrate the column with at least 20-30 column volumes of the final mobile phase. Monitor the baseline on your detector; a stable baseline indicates the column is equilibrated.

  • Post-Analysis Flush: After completing your analyses, flush the system and column with a mobile phase that does not contain the additive to remove any residual fluorinated alcohol. A typical flush sequence would be: mobile phase without the additive, followed by an organic solvent like methanol or acetonitrile, and finally the storage solvent recommended by the column manufacturer.

Data & Visualization

Table 1: Physicochemical Properties of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol
PropertyValueSource
CAS Number 330562-43-1[8][9][10][11]
Molecular Formula C5H3F9O3[8][9]
Molecular Weight 282.06 g/mol [8][9]
Boiling Point 117 °C[8]
Density 1.654 g/cm³[8]
Diagrams

Troubleshooting_Workflow start Chromatographic Issue (e.g., Peak Tailing) check_concentration Is the concentration of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol optimized? start->check_concentration adjust_concentration Adjust Concentration (e.g., 5-50 mM) check_concentration->adjust_concentration No check_solvent Is the sample solvent compatible with the mobile phase? check_concentration->check_solvent Yes adjust_concentration->start adjust_solvent Change Sample Solvent or Reduce Injection Volume check_solvent->adjust_solvent No check_loading Is there a possibility of column overload? check_solvent->check_loading Yes adjust_solvent->start adjust_loading Reduce Sample Concentration/Volume check_loading->adjust_loading No solution Problem Resolved check_loading->solution Yes adjust_loading->start

Caption: Troubleshooting workflow for peak shape issues.

Mobile_Phase_Prep start Start: Mobile Phase Preparation calculate Calculate Mass of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol start->calculate dissolve Dissolve in Solvent calculate->dissolve dilute Dilute to Final Volume dissolve->dilute mix Mix with Other Mobile Phase Components dilute->mix filter Filter (0.22 µm) mix->filter degas Degas (Sonication/Vacuum) filter->degas end Mobile Phase Ready for Use degas->end

Caption: Step-by-step mobile phase preparation protocol.

References

  • Gong, L., & Bartlett, M. G. (2016). The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. Journal of the American Society for Mass Spectrometry, 27(9), 1565–1571. [Link]

  • Gong, L., & Bartlett, M. G. (2016). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. PubMed. [Link]

  • The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. ResearchGate. [Link]

  • West, C., & Lemasson, E. (2017). Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase. Journal of Chromatography A, 1492, 125-135. [Link]

  • The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides | Request PDF. ResearchGate. [Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. [Link]

  • 5890 Chromatographic Troubleshooting Peak Shape Problem. Agilent. [Link]

  • Przybyciel, M. (2004). Fluorinated HPLC phases - looking beyond C18 for reversed-phase HPLC. LCGC North America, 22(8), 734-743. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7), 374-380. [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • HPLC solvents and mobile phase additives. UCL. [Link]

  • Alkylamines and fluorinated alcohols (organized in the order of increased boiling point) used in the ion pairing reversed-phase liquid chromatography-mass spectrometry. ResearchGate. [Link]

Sources

Technical Support Center: Solubilizing Hydrophobic Peptides with 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol to overcome solubility challenges with hydrophobic peptides. This resource is designed for researchers, scientists, and drug development professionals, providing expert-driven FAQs, in-depth troubleshooting, and validated protocols to ensure the successful integration of this powerful solubilizing agent into your workflows.

Frequently Asked Questions (FAQs)

Q1: What is 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol and why is it used for hydrophobic peptides?

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is a specialty fluorinated alcohol. Its chemical structure imparts unique properties that make it an excellent solvent for peptides that are poorly soluble in standard aqueous or organic solvents.[1][2] Hydrophobic peptides tend to aggregate in aqueous solutions to minimize the unfavorable interaction between their nonpolar residues and water.[3][4]

The effectiveness of fluorinated alcohols stems from their ability to disrupt the hydrogen-bonding network of water and form clusters around the peptide.[5][6] This "coating" effect creates a microenvironment with a lower dielectric constant, which shields the peptide's hydrophobic regions and promotes the formation of intramolecular hydrogen bonds.[7] This often stabilizes secondary structures like α-helices and β-hairpins, breaking up the intermolecular aggregates that cause insolubility.[5][8][9]

Q2: How does 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol compare to other fluorinated solvents like TFE and HFIP?

While 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are the most commonly cited fluorinated alcohols for peptide studies, 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol offers a distinct set of properties.[5][10] The choice of solvent can influence peptide conformation and solubility. The key is to find the optimal balance for your specific peptide and downstream application.

Comparative Properties of Common Fluorinated Solvents:

Property1H,1H-Nonafluoro-3,6-dioxaheptan-1-olTFE (2,2,2-trifluoroethanol)HFIP (1,1,1,3,3,3-hexafluoro-2-propanol)
CAS Number 330562-43-1[1][2][11][12]75-89-8920-66-1
Molecular Formula C₅H₃F₉O₃[2]C₂H₃F₃OC₃H₂F₆O
Molecular Weight 282.06 g/mol [2][11]100.04 g/mol 168.04 g/mol
Boiling Point ~117 °C[1]~77-80 °C~59 °C
Density ~1.65 g/cm³[1]~1.39 g/cm³~1.60 g/cm³

The higher boiling point of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol suggests lower volatility, which can be advantageous for procedural stability but may require more stringent conditions for complete removal.

Q3: Will this solvent affect my peptide's structure or biological activity?

Yes, this is a critical consideration. Fluorinated alcohols are known to be potent inducers of α-helical structures in peptides that may otherwise be unfolded.[5][9] While this property is key to disrupting aggregation, the induced structure may not be the peptide's native bioactive conformation. Therefore, it is essential to:

  • Use the minimum concentration of the fluorinated alcohol required to achieve solubility.

  • Thoroughly remove the solvent before any functional or structural assays.

  • Validate that the peptide refolds into its active conformation after the solvent is removed.

Experimental Protocols & Troubleshooting Guide

This section provides a systematic approach to using 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, structured around common problems encountered in the lab.

General Solubilization Workflow

Before resorting to strong fluorinated alcohols, a standard hierarchical approach to peptide solubilization should be attempted. This ensures the mildest effective solvent is used, minimizing potential artifacts.

G start Start: Lyophilized Hydrophobic Peptide step1 Attempt to dissolve in sterile dH₂O or buffer (e.g., PBS, Tris) start->step1 check1 Is the solution clear? step1->check1 step2 Adjust pH: - Add dilute Acetic Acid (10%) for basic peptides. - Add dilute NH₄OH (0.1%) for acidic peptides. check1->step2 No success Success: Peptide Solubilized check1->success Yes check2 Is the solution clear? step2->check2 step3 Use a minimal amount of organic co-solvent (e.g., DMSO). Add dropwise to aqueous buffer. check2->step3 No check2->success Yes check3 Is the solution clear? step3->check3 step4 Use 1H,1H-Nonafluoro- 3,6-dioxaheptan-1-ol. (See Protocol Below) check3->step4 No (Last Resort) check3->success Yes step4->success

Caption: Hierarchical workflow for peptide solubilization.

Problem 1: My hydrophobic peptide will not dissolve, even after trying standard organic solvents.

Cause: The peptide is likely forming strong intermolecular aggregates held together by hydrophobic interactions, which even solvents like DMSO cannot sufficiently disrupt.[3][13]

Solution: Protocol for Solubilization with 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

This protocol should be performed on a small test amount of peptide before scaling up.[4]

Materials:

  • Lyophilized hydrophobic peptide

  • 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (high purity)

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

  • Calibrated pipettes

Methodology:

  • Preparation: Allow the lyophilized peptide and the solvent to equilibrate to room temperature in a desiccator to prevent condensation.

  • Initial Dissolution:

    • Add a minimal volume of 100% 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol directly to the vial of lyophilized peptide to create a concentrated stock solution (e.g., 1-10 mg/mL). The goal is to fully wet and dissolve the powder.

    • Causality: Using the pure fluorinated alcohol first maximizes its disruptive power on peptide aggregates before introducing an aqueous environment.

  • Mechanical Agitation: Vortex the solution vigorously for 30-60 seconds. Visually inspect for any remaining particulate matter.

  • Sonication (If Necessary): If solids persist, place the tube in a bath sonicator. Sonicate in short bursts of 1-2 minutes, allowing the sample to cool on ice in between to prevent heating and potential peptide degradation.[3][14]

  • Visual Confirmation: The solution should be completely clear and free of any visible particles. This is your concentrated stock solution.

  • Dilution (Critical Step):

    • To prepare your working solution, slowly add the concentrated peptide stock dropwise into your stirring aqueous buffer . Never add buffer directly to the concentrated stock.

    • Causality: This method maintains a high local concentration of the organic solvent as the peptide is introduced to the buffer, preventing it from immediately crashing out of solution. Rapid dilution can cause the peptide to re-aggregate.[15][16]

  • Final Concentration: Continue adding the stock until the desired final peptide concentration is reached. If the solution becomes cloudy or shows precipitation, you have exceeded the solubility limit for that specific buffer/solvent ratio.[3]

Problem 2: My peptide dissolved in the fluorinated alcohol, but it precipitated when I diluted it into my aqueous buffer.

Cause: This common issue, known as "crashing out," occurs when the concentration of the solubilizing agent (the fluorinated alcohol) drops below the threshold required to keep the peptide dissolved in the new aqueous environment.

Troubleshooting Steps:

G start Problem: Peptide precipitated upon dilution into buffer. q1 Was the stock added dropwise to STIRRING buffer? start->q1 sol1 Re-attempt, ensuring slow, dropwise addition to a vigorously stirring buffer. q1->sol1 No q2 Is the final concentration of the fluorinated alcohol too low? q1->q2 Yes end Solution Found sol1->end sol2 Option A: Increase the starting stock concentration so less volume is needed for dilution. q2->sol2 No q3 Is the buffer pH near the peptide's isoelectric point (pI)? q2->q3 Yes sol3 Option B: Prepare the final buffer with a low percentage (e.g., 5-10%) of the fluorinated alcohol. sol2->sol3 sol2->end sol3->end sol4 Adjust buffer pH to be at least 1-2 units away from the pI to increase net charge and solubility. q3->sol4 Yes q3->end No sol4->end

Caption: Troubleshooting flowchart for peptide precipitation.

Problem 3: I am seeing unexpected results or artifacts in my downstream application (Mass Spectrometry, HPLC, Cell-based Assays).

Cause: Residual 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol can interfere with many analytical and biological systems. For example:

  • Mass Spectrometry: It can cause ion suppression or form adducts with your peptide, complicating spectral analysis. While some fluorinated alcohols like HFIP are intentionally used as mobile phase modifiers to improve ionization, uncontrolled amounts can be detrimental.[17][18]

  • HPLC: It can alter retention times and affect peak shape.[19]

  • Cell-based Assays: Fluorinated alcohols can be cytotoxic and can alter cell membrane properties, leading to non-specific effects.[9]

Solution: Solvent Removal Protocol

It is imperative to remove the fluorinated alcohol before proceeding with most applications.

  • Aliquot the Solution: Prepare aliquots of your solubilized peptide stock. This avoids repeated freeze-thaw cycles for the entire batch.

  • Lyophilization (Freeze-Drying):

    • Flash-freeze the aliquots in liquid nitrogen.

    • Lyophilize overnight or until all solvent is removed. The resulting product should be a dry, fluffy powder.

    • Note: Given the solvent's boiling point of ~117°C, a standard lyophilization cycle should be sufficient, but may require a longer duration than for water alone.

  • Reconstitution: Once the fluorinated alcohol is removed, the peptide can be reconstituted directly in the final assay buffer.

  • Solubility Check: After reconstitution, centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet any insoluble aggregates that may have formed during refolding. Use the supernatant for your experiments. This step is a self-validating check to ensure your final working solution is homogenous.

References

  • Hirota, N., Mizuno, K., & Goto, Y. (1999). Clustering of Fluorine-Substituted Alcohols as a Factor Responsible for Their Marked Effects on Proteins and Peptides. Journal of the American Chemical Society. [Link]

  • Lagu, S., & Toftegaard, R. (1999). Molecular simulation of the effects of alcohols on peptide structure. Biopolymers. [Link]

  • Conticello, V. P., & Tirrell, D. A. (2019). Fluorinated peptide biomaterials. Peptide Science. [Link]

  • Kiso, Y., & Yajima, H. (2006). H-bonding promotion of peptide solubility and cyclization by fluorinated alcohols. Digital.CSIC. [Link]

  • Vanegas, J. M., & Andersen, O. S. (2016). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophysical Journal. [Link]

  • Roccatano, D., Fioroni, M., & Colombo, G. (2005). Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study. Protein Science. [Link]

  • Semantic Scholar. (n.d.). Helix-enhancing propensity of fluoro and alkyl alcohols: influence of pH, temperature and cosolvent concentration on the helical conformation of peptides. [Link]

  • Roccatano, D. (2008). Effect of the fluorinated solvents on the stability of secondary structure forming peptides. CSIC. [Link]

  • LifeTein®. (n.d.). How to dissolve, handle and store synthetic peptides. [Link]

  • R Discovery. (1988). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. [Link]

  • Cambridge Research Biochemicals. (n.d.). General Guide for Dissolving Peptides. [Link]

  • PubChem. (n.d.). 1h,1h-Perfluorooctadecan-1-ol. [Link]

  • Basiri, B., & Bartlett, M. G. (2016). The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. Journal of Chromatography B. [Link]

  • Nagase, H., & Shiraishi, Y. (2019). AJIPHASE®: A Highly Efficient Synthetic Method for One‐Pot Peptide Elongation in the Solution Phase by an Fmoc Strategy. Advanced Synthesis & Catalysis. [Link]

  • Kuttner, J., & Rigobello, C. (2024). Challenges in Peptide Solubilization - Amyloids Case Study. Topics in Current Chemistry. [Link]

  • Isca Biochemicals. (n.d.). Solubility of peptides. [Link]

  • GenScript. (2020). F1-SFP-peptide solubility guidelines 2020Q1. [Link]

  • ResearchGate. (2016). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. [Link]

  • GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. [Link]

  • Li, Y., & Zhang, J. (2023). Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products. Foods. [Link]

  • Avonto, C., & Chittiboyina, A. G. (2023). An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils. Molecules. [Link]

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Technical Support Center: Safe Handling and Disposal of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides best practices for the handling and disposal of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol waste, tailored for researchers, scientists, and drug development professionals. As a per- and polyfluoroalkyl substance (PFAS), this compound requires meticulous management to ensure personnel safety and environmental protection. This document is structured to provide immediate, actionable answers to common questions and troubleshooting scenarios encountered during laboratory experiments.

Section 1: Troubleshooting Guide

Unexpected situations can arise during experimental work. This section provides a systematic approach to common problems associated with the handling of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol waste.

Issue Potential Cause(s) Solution
Small Spill (<\50 mL) on Benchtop Accidental knocking over of a container, improper transfer of liquid.1. Alert personnel in the immediate area. 2. Don appropriate PPE : chemical safety goggles, nitrile gloves, and a lab coat. 3. Contain the spill with absorbent pads or sand, working from the outside in. 4. Gently collect the absorbed material using a scoop or dustpan and place it in a designated, labeled hazardous waste container.[1][2] 5. Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. 6. Dispose of all contaminated materials as hazardous waste.
Large Spill (>\50 mL) or Spill Outside Containment Container failure, significant procedural error.1. Evacuate the immediate area and alert others.[2] 2. If safe to do so, control sources of ignition if any are present. 3. Contact your institution's Environmental Health & Safety (EHS) department immediately. 4. Do not attempt to clean up a large spill without specialized training and equipment.
Leaking Waste Container Improperly sealed container, chemical degradation of the container material.1. Don appropriate PPE . 2. Place the leaking container in a larger, compatible secondary containment bin.[1] 3. Transfer the waste to a new, properly labeled container made of a compatible material (e.g., high-density polyethylene (HDPE), polypropylene, or fluorinated polyethylene).[3][4][5] 4. Absorb any leaked material and dispose of it as hazardous waste.
Unexpected Reaction in Waste Container Mixing of incompatible waste streams.1. Do not attempt to open or handle the container if it is bulging, emitting gas, or hot. 2. Evacuate the area and contact EHS immediately. 3. Provide EHS with a list of all chemicals that may have been added to the container.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the routine handling and disposal of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol waste.

Handling and Storage

Q1: What are the primary hazards associated with 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol?

A1: Based on data for structurally similar fluorinated alcohols, 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is expected to cause skin, eye, and respiratory tract irritation.[6] Ingestion may lead to gastrointestinal irritation.[6] As with many PFAS compounds, the long-term toxicological properties have not been fully investigated, and it should be handled with care to minimize exposure.

Q2: What Personal Protective Equipment (PPE) is required when handling this chemical and its waste?

A2: The following PPE should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.[6][7]

  • Hand Protection: Nitrile or other chemically resistant gloves.[8] Always inspect gloves for integrity before use.

  • Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities or in case of a potential splash, a chemical-resistant apron is recommended.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator may be necessary.[6]

Q3: What are the appropriate container materials for collecting and storing 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol waste?

A3: Waste should be collected in containers made of high-density polyethylene (HDPE), polypropylene, or fluorinated polyethylene.[3][4][5] Glass containers are also acceptable, but plastic-coated glass is preferred to reduce the risk of breakage and spills.[3] Ensure containers are in good condition and have a secure, tight-fitting lid.

Q4: How should I label the waste container?

A4: All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The primary hazards (e.g., "Irritant")

Disposal

Q5: Can I dispose of small amounts of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol waste down the drain?

A5: No. As a PFAS compound, it is persistent in the environment and should not be disposed of down the drain. All waste, regardless of quantity, must be collected and disposed of as hazardous waste through your institution's EHS department.

Q6: What are the approved disposal methods for this type of waste?

A6: The primary recommended disposal method for PFAS-containing waste is high-temperature incineration (typically >1000°C) at a licensed hazardous waste facility.[9] This method is most effective at breaking the strong carbon-fluorine bonds. Other potential methods, though less common for laboratory-scale waste, include secure landfilling in a hazardous waste landfill and deep-well injection.[10]

Q7: Can I neutralize or chemically treat this waste in the lab before disposal?

A7: At present, there are no widely established and validated laboratory-scale chemical treatment methods for the complete degradation of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol. Advanced oxidation processes, such as Fenton reactions, have shown some effectiveness against other PFAS, but their application to this specific compound is not well-documented and can be complex to perform safely in a standard laboratory setting.[11] Therefore, in-lab treatment is not recommended . All waste should be disposed of through your EHS department.

Section 3: Waste Handling and Disposal Workflow

The following diagram outlines the decision-making process for managing 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol waste from generation to disposal.

cluster_0 Waste Generation cluster_1 Immediate Handling cluster_2 Troubleshooting cluster_3 Storage & Disposal A Experiment Produces 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol Waste B Select Compatible Waste Container (HDPE, PP, Fluorinated PE) A->B C Label Container Correctly 'Hazardous Waste' + Chemical Name B->C L Store Waste in a Designated, Ventilated Area C->L D Incident Occurs? E Spill? D->E Yes M Arrange for Pickup by EHS D->M No F Small Spill (<50mL) E->F Yes G Large Spill (>50mL) E->G No J Leaking Container? E->J No H Follow Spill Protocol (Absorb, Clean, Dispose) F->H I Evacuate & Call EHS G->I H->L K Place in Secondary Containment & Transfer Waste J->K Yes J->L No K->L L->D N Final Disposal (High-Temp Incineration) M->N

Caption: Waste Management Workflow for 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol.

References

  • Material Safety Data Sheet - 1H,1H,7H-Dodecafluoroheptanol, 97%. Cole-Parmer. Available at: [Link]

  • Per‐ and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review. PubMed Central. Available at: [Link]

  • Choosing the Best Bottles for Chemical Storage. Available at: [Link]

  • Chemical treatment of per- and poly-fluoroalkyl substances. ResearchGate. Available at: [Link]

  • Developing innovative treatment technologies for PFAS-containing wastes. PMC - NIH. Available at: [Link]

  • Spill Clean-up. McMaster Biosafety Office. Available at: [Link]

  • Spill Protocol for High Level Disinfectants. Environmental Health & Safety - University of Washington. Available at: [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee Knoxville. Available at: [Link]

  • Spill and Cleaning Protocol. Environmental Health & Safety - Michigan State University. Available at: [Link]

  • Guide for Chemical Spill Response. University of California, Berkeley. Available at: [Link]

  • Chemical Compatibility by Container Resin. CP Lab Safety. Available at: [Link]

  • Degradation of per- and polyfluoroalkyl substances (PFASs) by Fenton reactions. Environmental Science: Advances (RSC Publishing). Available at: [Link]

  • PFAS. Wikipedia. Available at: [Link]

  • Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. CP Lab Safety. Available at: [Link]

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Technical Support Center: Strategies to Reduce Background Noise in Mass Spectrometry from Fluorinated Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate background noise in mass spectrometry experiments, with a particular focus on challenges arising from the use of fluorinated solvents. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding background noise and fluorinated solvents in mass spectrometry.

Q1: What are the primary sources of background noise when using fluorinated solvents in LC-MS?

A1: Background noise in LC-MS when using fluorinated solvents can be broadly categorized into two main types: chemical noise and electronic noise. Chemical noise is the more significant contributor in this context.[1]

  • Chemical Noise : This arises from ions that are not the analyte of interest but are detected by the mass spectrometer.[2] Common sources when using fluorinated solvents include:

    • Solvent Clusters and Adducts : Fluorinated additives like trifluoroacetic acid (TFA) can form clusters with solvent molecules, creating a high chemical background.[3][4]

    • Ion Suppression : TFA is a strong ion-pairing agent that can form neutral complexes with analytes in the gas phase, "masking" them from the detector and reducing their signal, which can be perceived as a poor signal-to-noise ratio.[5][6][7]

    • Unfavorable Droplet Evaporation : TFA increases the surface tension of the electrospray droplets, hindering the efficient formation of gas-phase analyte ions.[5][7][8]

    • System Contamination : Residual fluorinated compounds from previous analyses can leach from LC components, such as tubing and seals, causing persistent background noise.[9] Per- and polyfluoroalkyl substances (PFAS) are notorious contaminants from lab equipment.[10][11]

  • Electronic Noise : This is inherent to the detector and electronic components of the mass spectrometer.[1] You can typically distinguish chemical from electronic noise by turning off the ESI spray voltage; if the noise disappears, it is likely chemical in origin.[1][12]

Q2: Why is Trifluoroacetic Acid (TFA) so commonly used in HPLC if it causes signal suppression in MS?

A2: TFA is a popular mobile phase additive in reversed-phase HPLC for several reasons that are beneficial for the chromatographic separation itself:

  • Excellent Ion-Pairing Agent : It effectively pairs with basic functional groups on analytes like peptides and proteins, improving peak shape and resolution.[5][7][8]

  • Suppression of Silanol Interactions : TFA helps to minimize undesirable interactions between analytes and residual silanol groups on the silica-based column packing, which can cause peak tailing.[5][13]

  • pH Control : It effectively lowers the pH of the mobile phase.[5][7][8]

While these properties are advantageous for UV-based detection, the very characteristics that make TFA a good ion-pairing agent are what lead to significant signal suppression in ESI-MS.[5][6][8]

Q3: What are some immediate alternatives to 0.1% TFA for better MS sensitivity?

A3: For low pH operations, the most common and effective alternatives to TFA are formic acid (FA) and acetic acid.[5][8] Difluoroacetic acid (DFA) has also emerged as a promising alternative.[14][15][16]

AdditiveTypical ConcentrationKey Advantages for MSPotential Drawbacks
Formic Acid (FA) 0.1%Good volatility, significantly less ion suppression than TFA.[5][8]Weaker ion-pairing agent, may result in broader peaks for some analytes compared to TFA.[15][16]
Acetic Acid 0.1% - 1%Volatile and MS-compatible.[5][8]Weaker acid than FA, may not provide sufficient peak shape for all compounds.
Difluoroacetic Acid (DFA) 0.05% - 0.1%Less acidic and hydrophobic than TFA, leading to reduced ion suppression and better MS sensitivity.[15][16] Can offer a good compromise between the chromatographic performance of TFA and the MS sensitivity of FA.[15]May still exhibit some ion-pairing effects. Purity is critical for optimal performance.[15]
Q4: I see persistent background peaks at specific m/z values even in my blank injections. What could be the cause?

A4: Persistent background peaks, especially those related to fluorinated compounds, are often due to system contamination. Common culprits include:

  • Leaching from LC Components : Many standard HPLC components contain fluoropolymers (e.g., Teflon™). Over time, these can leach fluorinated compounds into the mobile phase.[9]

  • Carryover from Previous Injections : Highly retentive fluorinated compounds from previous samples can stick to the column or other parts of the system and slowly elute in subsequent runs.[17]

  • Contaminated Solvents or Reagents : Even high-purity solvents can contain trace levels of contaminants.[1] It's also possible for stock solutions of additives to become contaminated.

  • Environmental Contamination : PFAS are ubiquitous in the environment and can be introduced from various sources in the lab.[18][19]

To address this, a systematic cleaning of your LC system is recommended. If PFAS contamination is suspected, specialized mitigation strategies may be necessary.[10]

Troubleshooting Guides

Here are detailed guides to address specific issues related to background noise from fluorinated solvents.

Issue 1: High Background Noise and Ion Suppression When Using TFA

Symptoms:

  • Significantly elevated baseline in the total ion chromatogram (TIC).

  • Poor signal-to-noise ratio for your analytes of interest.

  • Lower than expected analyte signal intensity.

Causality:

As established, TFA's strong ion-pairing nature persists into the gas phase, neutralizing your analyte ions and preventing their detection.[5][6][7] Its high surface tension also impedes the electrospray process.[5][7][8]

Troubleshooting Workflow:

Caption: Workflow for addressing TFA-induced background noise.

Detailed Protocols:

Protocol 1: Reducing TFA Concentration

  • Systematically Decrease TFA : Prepare mobile phases with progressively lower concentrations of TFA (e.g., 0.05%, 0.025%, 0.01%).

  • Inject a Standard : Use a representative standard of your analyte to evaluate the impact on peak shape, retention time, and MS signal intensity at each concentration.

  • Analyze the Trade-off : Determine the lowest TFA concentration that provides acceptable chromatographic performance while maximizing MS sensitivity. In some cases, even a small reduction in TFA can lead to a significant improvement in signal-to-noise.[5]

Protocol 2: Post-Column Addition of a Weak Base

This technique aims to neutralize the ion-suppressing effects of TFA after the chromatographic separation is complete but before the eluent enters the mass spectrometer.

  • Prepare the Reagent : A common choice is a dilute solution of ammonium hydroxide (e.g., 0.1-0.5% in the make-up flow solvent).

  • Set up the Post-Column Infusion : Use a T-junction to introduce the weak base solution into the eluent stream between the column outlet and the MS inlet. A syringe pump or a separate LC pump can be used to deliver the reagent at a low, stable flow rate (e.g., 10-50 µL/min).

  • Optimize the Molar Ratio : The goal is to have a molar excess of the base relative to the TFA in the mobile phase. The optimal ratio of NH₄OH to TFA can range from 0.5:1 to 50:1.[20]

  • Evaluate Performance : Analyze your standard and observe the restoration of the analyte signal. This method can improve ion signals by a factor of 1.2 to 20.[20]

Issue 2: Persistent Fluorinated Background Contamination

Symptoms:

  • Characteristic repeating peaks in the mass spectrum, often corresponding to the monomer units of fluoropolymers.

  • High background even when injecting a blank solvent.

  • "Ghost peaks" of previously analyzed fluorinated compounds.

Causality:

Per- and polyfluoroalkyl substances (PFAS) are a large family of synthetic chemicals that are extremely persistent.[18][19] They can be present in various lab consumables and parts of the LC-MS system itself, leading to continuous background contamination.[10][11]

Troubleshooting and Mitigation Workflow:

Caption: Workflow for identifying and mitigating PFAS contamination.

Detailed Protocols:

Protocol 3: Identifying the Source of PFAS Contamination

  • Isolate the LC System : Disconnect the LC from the mass spectrometer. Run a direct infusion of your mobile phase into the MS to see if the contamination is from the solvent itself.

  • Systematic Component Check : If the LC is implicated, systematically remove components (e.g., bypass the autosampler, then the column) to pinpoint the source of the contamination.

  • Use a Delay Column : Install a short "delay" or "trap" column after the solvent mixer but before the injector. This will retain any contaminants leaching from the pump and solvent lines, causing them to elute at a different retention time than your analytes.[21]

Protocol 4: System Cleaning and PFAS Mitigation

  • Replace Fluoropolymer Tubing : The most effective long-term solution is to replace all PTFE/Teflon tubing in your LC system with PEEK (polyether ether ketone) tubing, especially in the solvent flow path before the injector.[9]

  • Thorough System Flush : Flush the entire LC system with a series of high-purity solvents. A common sequence is:

    • Isopropanol

    • Methanol

    • Acetonitrile

    • LC-MS grade water

  • Clean the Ion Source : Disassemble and clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.[22] This helps to remove any accumulated contaminants.

  • Use Certified PFAS-free Consumables : Whenever possible, use vials, caps, and collection plates that are certified to be free of PFAS. Avoid using glass vials for storing PFAS-containing samples, as these compounds can adsorb to glass surfaces.[11][23]

Summary of Common Fluorinated Background Ions

The following table lists some common background ions that may be observed when using fluorinated solvents or in the presence of fluorinated contaminants.

m/z (Negative Ion Mode)Probable IdentityCommon Source
113[TFA-H]⁻Trifluoroacetic acid mobile phase additive.[24]
129[DFA-H]⁻Difluoroacetic acid mobile phase additive.
141, 223, 305...Acetate adducts of a fluorinated polymerLeaching from PTFE components.[24]
213, 263, 313...Perfluoroalkanoic acids (e.g., PFOA, PFNA)Environmental and system contamination.

This table is not exhaustive but represents commonly encountered ions.

By understanding the causes of background noise from fluorinated solvents and systematically applying these troubleshooting strategies, you can significantly improve the quality and sensitivity of your mass spectrometry data.

References

  • Sigma-Aldrich. Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS.
  • Fung, E. N., et al. (2012). Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide. Rapid Communications in Mass Spectrometry, 26(12), 1507-14.
  • Proprep. In mass spectrometry, why does TFA (trifluoroacetic acid)
  • Periat, A., et al. (2021). Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry.
  • Benchchem. addressing background noise in mass spectrometry of 13C labeled compounds.
  • Sigma-Aldrich. (2014). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC–MS.
  • Wang, S., et al. (2021). Evaluation of strategies for overcoming trifluoroacetic acid ionization suppression resulted in single-column intact level, middle-up, and bottom-up reversed-phase LC-MS analyses of antibody biopharmaceuticals. Analytica Chimica Acta, 1162, 338479.
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
  • Waters Corporation. Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing.
  • ResearchGate. (2025). Chemical noise in mass spectrometry: Part I.
  • Waters Corporation. Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
  • Benchchem. Technical Support Center: Navigating TFA-Induced Signal Suppression in Mass Spectrometry.
  • ZefSci. (2025).
  • Spectroscopy Europe. (2022).
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  • PubMed Central. (2024). PFAS Ghosts: How to identify, evaluate, and exorcise new and existing analytical interference.
  • ResearchGate. (2025).
  • Shimadzu. Solutions for an Efficient Analysis of PFAS ! ! ! !.
  • Labcompare.com. (2025).
  • Thermo Fisher Scientific. (2025). How to determine whether the noise is chemical noise or electronic noise in the Ion Traps.
  • Waters Corporation.
  • LCGC International. (2020). Monitoring for Per- and Poly-Fluoroalkyl (PFAS) with Advanced Mass Spectrometry– Based Methods.
  • CIGS. Common LC/MS Contaminants.
  • Earth.Org. (2026). Understanding PFAS: How Do We Tackle Forever Chemicals?.
  • ResearchGate. (2018). How to remove the contaminant in mass spectrometer?.
  • Scientific Instrument Services. MS Tip: Mass Spectrometer Source Cleaning Procedures.

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Technical Support Center: Navigating HPLC Separations of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the analysis of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on method development, column selection, and troubleshooting. As a small, polar, and highly fluorinated molecule, 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol presents unique challenges in chromatographic separations. This guide offers expert insights and field-proven protocols to ensure robust and reliable analytical results.

Understanding the Analyte: 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (CAS 330562-43-1) is a specialty chemical with growing interest in various research applications, including proteomics.[1] Its structure, characterized by a short carbon chain, multiple fluorine atoms, ether linkages, and a terminal alcohol group, dictates its chromatographic behavior.

Key Molecular Characteristics:

  • High Polarity: The presence of a terminal hydroxyl group and two ether oxygens contributes to its polar nature.

  • Fluorination: The nine fluorine atoms create a highly electronegative environment, influencing its interactions with stationary phases.

  • Moderate Hydrophobicity: Despite its polarity, the fluorinated alkyl chain imparts some hydrophobic character, with a calculated XLogP3 value between 2.3 and 2.8.

  • Hydrogen Bonding Capability: The terminal alcohol group can act as both a hydrogen bond donor and acceptor.

These properties suggest that a one-size-fits-all approach to HPLC method development is unlikely to be successful. The choice of column chemistry is paramount in achieving adequate retention and symmetrical peak shape.

Compatibility with HPLC Column Chemistries: A Comparative Overview

The selection of an appropriate HPLC column is the most critical factor in the successful analysis of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol. The following table summarizes the expected compatibility and performance with common HPLC stationary phases.

Column ChemistryPrimary Interaction MechanismsExpected Retention of AnalytePotential IssuesRecommendations for Use
C18 (Octadecylsilane) Hydrophobic (van der Waals) interactions.[2]Low to Poor. The analyte's polarity will likely lead to early elution, potentially in the void volume.Peak tailing due to interaction with residual silanols; poor retention, especially with high organic mobile phases.Generally not recommended as a first choice. May be viable with highly aqueous mobile phases (e.g., >95% water) and a C18 column designed for aqueous stability.[3]
Phenyl-Hexyl π-π interactions, hydrophobic interactions, and shape selectivity.[4][5]Moderate. The phenyl ring can interact with the fluorinated analyte, offering a different selectivity compared to C18.[1][6]Potential for mixed-mode interactions that can complicate method development.A good alternative to C18, particularly when separating the analyte from aromatic or other moderately polar compounds.
Cyano (CN) Dipole-dipole interactions, weak hydrophobic interactions. Can be used in both reversed-phase and normal-phase modes.[7][8][9]Moderate to Good. The polar cyano group can interact favorably with the polar and fluorinated analyte.Can exhibit dual retention mechanisms, requiring careful mobile phase optimization.[10]A versatile option that can provide unique selectivity. Useful for separating isomers or compounds with similar hydrophobicity.
Pentafluorophenyl (PFP) Dipole-dipole, π-π, charge transfer, and ion-exchange interactions.[11]Good to Excellent. PFP phases are known to have a strong affinity for halogenated compounds.[11]Can exhibit strong retention, potentially requiring higher organic content in the mobile phase.Highly recommended. The multiple interaction mechanisms of PFP columns are well-suited for retaining and separating polar, fluorinated compounds.[12]
HILIC (Hydrophilic Interaction Liquid Chromatography) Partitioning into a water-enriched layer on the surface of a polar stationary phase.[13][14]Excellent. HILIC is specifically designed for the retention of highly polar compounds.[15]Requires careful control of mobile phase water content; longer equilibration times may be necessary.The preferred choice for robust retention. Ideal when reversed-phase methods fail to provide adequate retention.

Experimental Workflow for Method Development

The following workflow provides a systematic approach to developing a robust HPLC method for 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol.

Caption: A systematic workflow for HPLC method development for 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol.

Frequently Asked Questions (FAQs)

Q1: My 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol peak is eluting in the void volume on my C18 column. What should I do?

This is a common issue due to the high polarity of the analyte. A C18 column relies on hydrophobic interactions for retention, which are weak for this compound.[2]

  • Immediate Solution: Increase the aqueous content of your mobile phase. Try running a gradient starting with 95-100% aqueous mobile phase. Note that not all C18 columns are stable in 100% aqueous conditions, which can lead to phase collapse.[16]

  • Recommended Solution: Switch to a more appropriate column chemistry. A HILIC column is the best choice for maximizing retention of highly polar compounds.[13][14][15][17] Alternatively, a PFP or Cyano column will offer better retention than a C18.

Q2: I am observing significant peak tailing for my analyte. What are the likely causes and solutions?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, most commonly with exposed silanol groups on the silica surface.[18]

  • For Reversed-Phase Columns (C18, Phenyl-Hexyl, Cyano):

    • Mobile Phase pH: The terminal hydroxyl group of the analyte can interact with silanols. Adjusting the mobile phase pH can suppress this interaction. For silica-based columns, a pH range of 2-8 is generally recommended.[10]

    • Mobile Phase Additives: Adding a small amount of a competitive hydrogen bonding agent, like trifluoroacetic acid (TFA) at 0.1%, can mask the silanol groups and improve peak shape.

    • Column Choice: Use a column with high-purity silica and effective end-capping to minimize exposed silanols.

  • For HILIC Columns:

    • Mobile Phase Composition: Ensure your mobile phase has sufficient water content to properly hydrate the stationary phase. Inadequate hydration can lead to peak distortion.

    • Sample Solvent: The sample should be dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase to avoid peak distortion.

Q3: Can I use methanol instead of acetonitrile as the organic modifier in my mobile phase?

Yes, methanol and acetonitrile can often be used interchangeably, but they will provide different selectivity.[19]

  • Acetonitrile is generally a weaker solvent in reversed-phase and a stronger solvent in HILIC. It is also aprotic and has pi-electrons that can engage in pi-pi interactions.[20]

  • Methanol is a protic solvent and can engage in hydrogen bonding, which may alter the interaction of the analyte with the stationary phase.[19]

It is recommended to screen both solvents during method development to determine which provides the optimal separation for your specific sample matrix.

Troubleshooting Guide

Issue 1: Poor Peak Shape - Fronting
Potential Cause Explanation Troubleshooting Steps
Sample Overload Injecting too much sample can saturate the stationary phase at the column inlet, causing some analyte molecules to travel through the column unretained.[21]1. Dilute the sample: Reduce the concentration of the analyte in the injection solution.[21] 2. Decrease injection volume: Inject a smaller volume of the sample.
Sample Solvent Effects If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the peak can be distorted and exhibit fronting.1. Match sample solvent to mobile phase: Dissolve the sample in the initial mobile phase of your gradient. 2. If solubility is an issue, use the weakest possible solvent that will dissolve the sample.
Issue 2: Inconsistent Retention Times
Potential Cause Explanation Troubleshooting Steps
Insufficient Column Equilibration This is particularly critical for HILIC columns, which require a stable water layer on the stationary phase for reproducible retention.1. Increase equilibration time: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before the first injection. 2. Ensure the equilibration time between injections in a sequence is sufficient.
Mobile Phase Composition Changes Evaporation of the more volatile organic component can alter the mobile phase composition and affect retention times.1. Prepare fresh mobile phase daily. 2. Keep mobile phase reservoirs capped.
Temperature Fluctuations Changes in ambient temperature can affect mobile phase viscosity and retention times.1. Use a column oven to maintain a constant temperature.

Logical Diagram of Analyte-Stationary Phase Interactions

Caption: Predicted interaction strengths of the analyte with different stationary phases.

References

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. Available at: [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC. Available at: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. Available at: [Link]

  • Waters Nova-Pak Cyano (CN) HPLC Columns. LabRulez LCMS. Available at: [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. Available at: [Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Chromperfect. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • Interactions of HPLC Stationary Phases. IMTAKT. Available at: [Link]

  • SepaxHP-Cyano Column Manual. Sepax Technologies. Available at: [Link]

  • Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Waters Corporation. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Ultra Cyano, 5 µm, 150 x 4.6 mm HPLC Column. Restek. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]

  • Cyano HPLC Columns. GL Sciences. Available at: [Link]

  • How do I increase retention time for a polar compound on a liquid chromatography (LC) column? Waters Knowledge Base. Available at: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • How does a C18 HPLC column work? Quora. Available at: [Link]

  • Method Development Guide. ZirChrom. Available at: [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at: [Link]

  • Mechanism of Retention Loss when C8 and C18 HPLC Columns are Used with Highly Aqueous Mobile Phases. ResearchGate. Available at: [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. NIH. Available at: [Link]

  • Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. Scientific Literature. Available at: [Link]

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Technical Support Center: Optimizing HPLC Gradient Separations for 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for achieving optimal chromatographic separations of this unique fluorinated compound. Our focus is on a logical, cause-and-effect approach to method development and problem-solving.

Introduction to the Analyte: 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is a fluorinated ether alcohol with the chemical formula C5H3F9O3.[1][2] Its structure presents unique challenges and opportunities in reversed-phase HPLC due to the high degree of fluorination. Understanding its properties is key to developing robust analytical methods.

Key Properties:

PropertyValue
CAS Number 330562-43-1[1][2]
Molecular Formula C5H3F9O3[1][2]
Molecular Weight 282.06 g/mol [1][2]
Boiling Point 117°C[2]
Density 1.654 g/cm³[2]

The presence of a highly electronegative fluorine backbone significantly alters the molecule's interaction with stationary and mobile phases compared to non-fluorinated analogs. This guide will help you navigate these unique chromatographic behaviors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in a question-and-answer format.

Peak Shape Problems

Q1: My peak for 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is tailing significantly on a C18 column. What is the likely cause and how can I fix it?

A1: Peak tailing for a fluorinated alcohol on a standard C18 column can be attributed to several factors:

  • Secondary Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with the hydroxyl group of your analyte via hydrogen bonding, causing tailing.

  • Mobile Phase pH: While 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is not ionizable, the mobile phase pH can affect the ionization state of the stationary phase's silanol groups. At mid-range pH, a higher population of ionized silanols can lead to undesirable interactions.

Troubleshooting Steps:

  • Lower Mobile Phase pH: Add a small amount of an acidic modifier to your mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This will suppress the ionization of residual silanols and minimize secondary interactions.[2]

  • Use a Sterically Protected or End-Capped C18 Column: These columns have a higher degree of surface coverage, reducing the number of accessible silanol groups.

  • Consider a Fluorinated Stationary Phase: A pentafluorophenyl (PFP) or a fluorinated C8/C18 phase can offer alternative selectivity and improved peak shape for fluorinated analytes due to favorable dipole-dipole and "fluorous-fluorous" interactions.[3][4]

Q2: I'm observing a fronting peak for my analyte. What could be the issue?

A2: Peak fronting is less common than tailing but can occur under specific conditions:

  • Column Overload: Injecting too high a concentration of the analyte can lead to saturation of the stationary phase, resulting in a fronting peak.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to fronting.

Troubleshooting Steps:

  • Reduce Injection Concentration/Volume: Prepare a more dilute sample or reduce the injection volume.

  • Match Sample Solvent to Initial Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient. If solubility is an issue, use the weakest solvent possible that will fully dissolve your analyte.

Q3: My peak is splitting into two or has a significant shoulder. What's happening?

A3: Peak splitting or shoulders can be frustrating. Here are the common culprits:

  • Column Void or Contamination: A void at the head of the column or particulate matter on the inlet frit can cause the sample to travel through two different paths, resulting in a split peak.

  • Co-elution with an Impurity: The shoulder could be a closely eluting impurity.

  • Sample Injection Issues: A partially blocked injector needle or port can cause improper sample introduction onto the column.

Troubleshooting Steps:

  • Column Maintenance: First, try flushing the column with a strong solvent. If the problem persists, try reversing the column (if the manufacturer allows) and flushing it. If a void is suspected, the column may need to be replaced.

  • Optimize Gradient for Resolution: If a co-eluting impurity is suspected, adjust your gradient to be shallower to improve separation.

  • System Maintenance: Clean the injector and ensure all fittings are secure.

Retention and Elution Issues

Q4: I am seeing little to no retention of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol on my C18 column, even with a high aqueous mobile phase.

A4: This is a classic example of the "hydrophobic but not lipophobic" nature of some fluorinated compounds. While the molecule has a low affinity for the aqueous mobile phase, it may also have a low affinity for the C18 stationary phase.

Troubleshooting Steps:

  • Switch to a Fluorinated Stationary Phase: A PFP or other fluorinated phase will likely provide better retention due to more favorable interactions with the fluorinated analyte.[3][4][5]

  • Use a Mobile Phase with a Fluorinated Alcohol: Incorporating a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) into the mobile phase can enhance the retention of fluorinated compounds on a standard C18 column by modifying the stationary phase surface.[6][7]

  • Decrease the Column Temperature: Lowering the temperature can sometimes increase retention, although this may also lead to broader peaks.

Q5: My retention times are drifting between injections. What should I check?

A5: Retention time drift is often a sign of an unstable system or column.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient elution, this is critical. A good rule of thumb is to equilibrate with at least 10-15 column volumes of the starting mobile phase.

  • Mobile Phase Preparation: Ensure your mobile phases are well-mixed and degassed. Inconsistent mobile phase composition will lead to retention time shifts.

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

  • Column Temperature Control: Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature can affect retention times.

Experimental Protocols

Protocol 1: Starting Method for Separation on a C18 Column

This protocol provides a robust starting point for developing a separation method for 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol using a conventional C18 column.

Materials:

  • HPLC System: A standard HPLC or UHPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample: 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol dissolved in a 50:50 mixture of Mobile Phase A and B.

Method:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject 5 µL of the sample.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
10.0595
12.0595
12.1955
15.0955
  • Detection: Monitor at 210 nm (as the analyte has no strong chromophore, low UV may be necessary, or consider alternative detection methods like mass spectrometry or refractive index).

  • Column Temperature: 30°C.

Protocol 2: Enhanced Separation using a Pentafluorophenyl (PFP) Column

This protocol is recommended when seeking improved peak shape and retention for 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol.

Materials:

  • HPLC System: As in Protocol 1.

  • Column: A PFP column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Sample: 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol dissolved in a 50:50 mixture of Mobile Phase A and B.

Method:

  • Column Equilibration: Equilibrate the column with 80% Mobile Phase A and 20% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject 5 µL of the sample.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
1.08020
8.02080
10.02080
10.18020
13.08020
  • Detection: As in Protocol 1.

  • Column Temperature: 35°C.

Visualizing the Troubleshooting Process

To aid in systematically addressing chromatographic issues, the following workflow diagrams are provided.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Initial Analysis cluster_system System-Level Issues cluster_analyte Analyte-Specific Issues cluster_specifics Specific Problem Diagnosis cluster_solutions Corrective Actions cluster_end Resolution Start Poor Peak Shape Observed AllPeaks Are all peaks in the chromatogram affected? Start->AllPeaks SystemIssue System-wide issue likely (e.g., blocked frit, extra-column volume) AllPeaks->SystemIssue Yes AnalyteIssue Analyte-specific issue likely (e.g., chemical interactions, sample solvent) AllPeaks->AnalyteIssue No IdentifyProblem Identify Specific Peak Problem (Tailing, Fronting, Splitting) SystemIssue->IdentifyProblem AnalyteIssue->IdentifyProblem ImplementActions Implement Corrective Actions IdentifyProblem->ImplementActions End Optimal Peak Shape Achieved ImplementActions->End

Caption: General troubleshooting workflow for poor HPLC peak shape.

Gradient_Optimization_Flow cluster_start Initial Run cluster_evaluation Evaluation cluster_adjustments Gradient Adjustments cluster_optimization Further Optimization cluster_end Final Method ScoutingGradient Perform a Scouting Gradient (e.g., 5-95% B in 15 min) Evaluate Evaluate Retention and Resolution ScoutingGradient->Evaluate AdjustInitial Adjust Initial %B (for early eluting peaks) Evaluate->AdjustInitial AdjustFinal Adjust Final %B (for late eluting peaks) Evaluate->AdjustFinal AdjustSlope Adjust Gradient Slope (for overall resolution) Evaluate->AdjustSlope OptimizeFlow Optimize Flow Rate and Temperature AdjustInitial->OptimizeFlow AdjustFinal->OptimizeFlow AdjustSlope->OptimizeFlow FinalMethod Final Optimized Method OptimizeFlow->FinalMethod

Sources

Technical Support Center: Managing Protein Stability with 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in their experimental workflows. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to address the common challenge of protein precipitation. By understanding the underlying mechanisms and employing systematic optimization strategies, you can harness the unique properties of this fluorinated alcohol while maintaining the structural integrity and solubility of your target proteins.

Introduction to 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol and Protein Interactions

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is a partially fluorinated alcohol with a unique combination of hydrophobic and hydrophilic properties. Its chemical structure lends it to being a versatile solvent, however, like other organic co-solvents, it can influence the delicate balance of forces that maintain a protein's native three-dimensional structure.[1] At certain concentrations, it can disrupt the intramolecular hydrogen bonding and interact with the hydrophobic core of a protein, leading to unfolding (denaturation) and subsequent aggregation and precipitation. This guide will walk you through a logical, step-by-step approach to mitigating these effects.

Troubleshooting Guide: Preventing and Resolving Protein Precipitation

This section addresses specific issues you may encounter and provides actionable solutions based on established principles of protein chemistry.

Issue 1: Immediate Precipitation Upon Addition of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Plausible Cause: The concentration of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is likely too high for your specific protein under the current buffer conditions, causing rapid denaturation and aggregation.

Solutions:

  • Concentration Gradient Titration: The most critical parameter to optimize is the concentration of the fluorinated alcohol. Perform a systematic titration of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol into your protein solution, starting from a very low concentration (e.g., 0.1% v/v) and gradually increasing it. Monitor for turbidity or precipitation at each step. This will help you identify the critical concentration threshold for your protein.

  • Stepwise Addition: Instead of a single bolus addition, add the 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol dropwise or in small aliquots to the protein solution while gently stirring. This allows the protein to gradually adapt to the changing solvent environment.

  • Temperature Optimization: Temperature can significantly impact protein stability. Attempt the addition of the fluorinated alcohol at a lower temperature (e.g., 4°C) to potentially slow down the denaturation and aggregation kinetics.

Issue 2: Time-Dependent Precipitation (Precipitate Forms Over Minutes to Hours)

Plausible Cause: The protein is slowly unfolding and aggregating. The initial conditions are near the threshold of insolubility.

Solutions:

  • Buffer pH Optimization: A protein's net charge is highly dependent on the buffer pH. Proteins are generally least soluble at their isoelectric point (pI). Ensure your buffer pH is at least 1-2 units away from the pI of your protein to promote electrostatic repulsion between protein molecules. If the pI is unknown, screen a range of pH values (e.g., pH 5.0 to 9.0).

  • Ionic Strength Adjustment: The salt concentration of your buffer can modulate protein solubility.

    • Low Ionic Strength: At very low salt concentrations, proteins can aggregate due to attractive electrostatic interactions. Increasing the ionic strength (e.g., adding 50-150 mM NaCl or KCl) can help to screen these charges and improve solubility.

    • High Ionic Strength: Conversely, excessively high salt concentrations can lead to "salting out" by competing for water molecules that hydrate the protein surface. If you are already at a high salt concentration, consider reducing it.

  • Introduction of Stabilizing Excipients: Excipients are small molecules that can help stabilize proteins in solution. Consider adding one or more of the following to your buffer:

    • Sugars and Polyols: Sucrose (up to 10% w/v), trehalose (up to 10% w/v), or glycerol (up to 20% v/v) can stabilize proteins through preferential hydration, which favors the compact native state.

    • Amino Acids: L-arginine and L-glutamic acid (often used in combination at around 50 mM each) are particularly effective at suppressing aggregation by interacting with both charged and hydrophobic regions on the protein surface.

Issue 3: Precipitation Following a Change in Conditions (e.g., Temperature Shift, Concentration)

Plausible Cause: The protein-solvent system is metastable, and the change in conditions has pushed it beyond the solubility limit.

Solutions:

  • Inclusion of Surfactants: Low concentrations of non-ionic surfactants can prevent surface-induced denaturation and aggregation. Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80) at concentrations of 0.01% to 0.1% (v/v) are commonly used and can be highly effective.

  • Re-evaluation of Protein Concentration: Higher protein concentrations are more prone to aggregation. If permissible for your application, consider working with a lower protein concentration.

Experimental Protocol: Systematic Screening for Optimal Buffer Conditions

This protocol outlines a high-throughput approach to screen for buffer conditions that maintain protein solubility in the presence of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol.

Objective: To identify a buffer composition (pH, ionic strength, and excipients) that prevents protein precipitation at the desired concentration of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol.

Materials:

  • Purified protein stock solution

  • 96-well microplates (UV-transparent for spectrophotometric analysis)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 280 nm and/or turbidity at a higher wavelength (e.g., 340 nm or 600 nm)

  • A stock solution of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

  • Buffer stocks (e.g., Sodium Acetate, MES, HEPES, Tris, Glycine at various pH values)

  • Salt stocks (e.g., 5 M NaCl)

  • Excipient stocks (e.g., 50% Sucrose, 1 M L-Arginine, 1% Tween 20)

Methodology:

  • Plate Setup: Design a 96-well plate layout to test a matrix of conditions. For example, vary the pH across the rows and the excipients across the columns.

  • Buffer Preparation: In each well, prepare the different buffer conditions by adding the appropriate buffer, salt, and excipient stocks.

  • Addition of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol: Add the desired final concentration of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol to each well.

  • Protein Addition: Add the protein to each well to reach the final desired concentration.

  • Incubation: Seal the plate and incubate at the desired temperature.

  • Analysis:

    • Visual Inspection: Visually inspect the plate for any signs of precipitation.

    • Turbidity Measurement: Measure the absorbance at 340 nm or 600 nm. An increase in absorbance indicates precipitation.

    • Soluble Protein Quantification: Centrifuge the plate and carefully transfer the supernatant to a new UV-transparent plate. Measure the absorbance at 280 nm to determine the concentration of soluble protein remaining.

Data Interpretation: Identify the buffer conditions that result in the lowest turbidity and the highest concentration of soluble protein.

Data Summary Table: Recommended Starting Conditions for Buffer Optimization

ParameterRecommended RangeRationale
pH pI ± 2 unitsMaximizes electrostatic repulsion between protein molecules.
Ionic Strength (NaCl) 50 - 250 mMShields charges and reduces non-specific interactions.
Sugars/Polyols 5-10% (w/v) Sucrose/TrehalosePromotes preferential hydration of the protein surface.
Amino Acids 25-50 mM L-Arginine/L-GlutamateSuppresses aggregation by interacting with surface residues.
Surfactants 0.01-0.1% (v/v) Polysorbate 20/80Prevents surface-induced denaturation and aggregation.

Diagrams

ProteinPrecipitationPathway NativeProtein Native Soluble Protein UnfoldedProtein Unfolded Protein NativeProtein->UnfoldedProtein Denaturation Aggregates Insoluble Aggregates (Precipitate) UnfoldedProtein->Aggregates Aggregation Solvent 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol Solvent->NativeProtein Interaction

Caption: Mechanism of solvent-induced protein precipitation.

TroubleshootingWorkflow Start Protein Precipitation Observed Step1 Reduce [Solvent] & Optimize Addition Start->Step1 Step2 Optimize Buffer pH & Ionic Strength Step1->Step2 Step3 Screen Stabilizing Excipients (Sugars, Amino Acids) Step2->Step3 Step4 Add Surfactants (e.g., Polysorbate 20) Step3->Step4 End Soluble Protein Achieved Step4->End

Caption: Systematic workflow for troubleshooting protein precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting concentrations for 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol?

A1: There is no universal starting concentration, as it is highly protein-dependent. We recommend starting with a very low concentration, such as 0.1-1% (v/v), and gradually increasing it while monitoring for any signs of precipitation.

Q2: Can I use 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol with any buffer system?

A2: Yes, it is generally compatible with common biological buffers. However, the choice of buffer is critical for maintaining protein stability. It is essential to optimize the pH and ionic strength of your chosen buffer system for your specific protein.

Q3: Will the addition of excipients interfere with my downstream application?

A3: This is an important consideration. Sugars and polyols are generally well-tolerated in many assays. However, high concentrations of salts, amino acids, or surfactants can interfere with certain applications (e.g., some chromatography steps, binding assays). It is crucial to choose excipients that are compatible with your entire experimental workflow. If necessary, a buffer exchange step may be required to remove interfering excipients.

Q4: My protein is still precipitating even after trying all the suggested troubleshooting steps. What should I do?

A4: If extensive optimization of the formulation does not resolve the issue, it is possible that your protein is inherently unstable in the presence of this particular fluorinated alcohol. In such cases, you might consider alternative, more hydrophilic fluorinated solvents or explore protein engineering strategies to enhance the stability of your protein.

Q5: Is 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol suitable for long-term storage of my protein?

A5: The long-term stability of a protein in the presence of any organic co-solvent should be empirically determined. We recommend performing a stability study where you monitor the protein's integrity (e.g., via size-exclusion chromatography and activity assays) over time at different storage temperatures. The inclusion of cryoprotectants like glycerol or sucrose is advisable for frozen storage.

References

  • Greiner-Stoeffele, T. (2012). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules, 17(9), 10484-10503.[2]

  • Gokarna, A., et al. (2019). Stable High-Concentration Monoclonal Antibody Formulations Enabled by an Amphiphilic Copolymer Excipient. Pharmaceutical Research, 36(10), 146.[3][4]

  • Patel, S. M., et al. (2022). Viscosity Reduction and Stability Enhancement of Monoclonal Antibody Formulations Using Derivatives of Amino Acids. Journal of Pharmaceutical Sciences, 111(11), 3048-3057.[5]

  • Royal Society of Chemistry. (2022). Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems. In Fluorine in Life Sciences: Pharmaceuticals, Agrochemicals and Materials (pp. 305-332).[6]

  • MDPI. (2021). Tailor-Made Fluorinated Ionic Liquids for Protein Delivery. International Journal of Molecular Sciences, 22(16), 8889.[7]

  • MDPI. (2019). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. Catalysts, 9(3), 255.[8]

  • Andersen, K. K., et al. (2012). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophysical Journal, 102(8), 1844-1853.[1]

Sources

Validation & Comparative

A Head-to-Head Comparison for Complex Proteome Analysis: 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol versus Hexafluoroisopropanol (HFIP)

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of proteomics, the effective solubilization and processing of proteins are paramount for achieving deep and reproducible proteome coverage. The choice of solvent can dramatically influence protein extraction efficiency, enzymatic digestion, and ultimate success in mass spectrometry (MS)-based analyses. For years, hexafluoroisopropanol (HFIP) has been a stalwart solvent, prized for its ability to dissolve hydrophobic and aggregation-prone proteins.[1][2][3] However, the quest for improved methodologies is perpetual. This guide provides an in-depth comparison of the established workhorse, HFIP, with a potential alternative, 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, offering insights for researchers, scientists, and drug development professionals seeking to optimize their proteomics workflows.

Unveiling the Contenders: A Physicochemical Showdown

Understanding the fundamental properties of these fluorinated alcohols is key to appreciating their potential behavior in a proteomics workflow.

PropertyHexafluoroisopropanol (HFIP)1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol
Molecular Formula C₃H₂F₆OC₅H₃F₉O₃
Molar Mass 168.04 g/mol [1]282.06 g/mol [4][5][6]
Boiling Point 58.2 °C[1]117 °C[4]
Density 1.596 g/mL[1]1.654 g/cm³[4]
Structure (CF₃)₂CHOHCF₃CF₂CF₂OCH₂CF₂OCH₂OH
Key Features Highly polar, strong hydrogen bond donor, volatile.[1][3]Contains ether linkages, longer fluorinated chain.

Hexafluoroisopropanol (HFIP) is a colorless, volatile liquid with a pungent odor.[1] Its high polarity and strong hydrogen-bonding capabilities make it an excellent solvent for a wide range of polymers, including peptides and proteins.[3][7] The low boiling point of HFIP is particularly advantageous, as it can be easily removed by evaporation.[8]

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol , by contrast, is a larger molecule with a significantly higher boiling point. Its structure includes two ether linkages, which may influence its solvent properties, potentially altering its hydrogen bonding network and interaction with proteins compared to HFIP.

The Established Standard: HFIP in Proteomics

HFIP has carved a significant niche in proteomics for several key reasons:

  • Superior Solubilization of Hydrophobic Proteins: Many proteins, especially membrane proteins and those prone to aggregation, are notoriously difficult to solubilize in aqueous buffers. HFIP's unique properties allow it to disrupt the strong intermolecular interactions, including problematic beta-sheet structures, leading to the monomerization of peptides and proteins.[8][9]

  • Compatibility with Enzymatic Digestion: While neat HFIP denatures enzymes, it can be diluted to concentrations that are compatible with common proteases like trypsin. This allows for a "one-pot" sample preparation workflow where solubilization and digestion occur in the same tube, minimizing sample loss.

  • LC-MS Compatibility: HFIP is a volatile solvent, which is a crucial characteristic for electrospray ionization-mass spectrometry (ESI-MS).[10][11][12] It readily evaporates in the ion source, leading to efficient ion generation and improved signal intensity. It is often used as a mobile phase additive in reversed-phase liquid chromatography (RPLC) for separating peptides and oligonucleotides.[10][11][12][13][14]

A Novel Contender: The Potential of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

While there is a lack of direct, published comparisons of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol and HFIP in proteomics, its chemical structure allows for educated postulations on its potential performance:

  • Enhanced Solubilization? The longer fluorinated chain of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol could potentially offer enhanced solubilization for extremely hydrophobic proteins due to increased non-polar interactions. The presence of ether oxygens could also modulate its hydrogen bonding capacity.

  • Challenges in Volatility: The significantly higher boiling point (117 °C vs. 58.2 °C for HFIP) presents a considerable challenge for its use in standard proteomics workflows.[1][4] Complete removal of the solvent prior to LC-MS analysis would be more difficult and could require specialized equipment or longer evaporation times, potentially impacting sample stability.

  • Chromatographic Behavior: The different chemical structure would likely lead to different retention behaviors on RPLC columns, which could be either advantageous or detrimental depending on the specific separation goals.

A Framework for Comparison: A Hypothetical Experimental Workflow

To definitively assess the relative performance of these two solvents, a rigorous, head-to-head experimental comparison is necessary. Below is a detailed protocol for such a study.

Objective: To compare the efficacy of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol and HFIP for protein solubilization and subsequent identification and quantification by LC-MS/MS.
Experimental Design:

Proteomics_Workflow_Comparison cluster_SamplePrep Sample Preparation cluster_Solubilization Solubilization & Digestion cluster_Analysis LC-MS/MS Analysis & Data Processing Start Human Cell Line (e.g., HeLa) Lysis Cell Lysis & Protein Extraction Start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant Split Aliquot Protein Extract Quant->Split Solv_A Solubilize in HFIP Split->Solv_A Group A Solv_B Solubilize in 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol Split->Solv_B Group B Dilute_A Dilute HFIP Solv_A->Dilute_A Dilute_B Dilute Novel Solvent Solv_B->Dilute_B Digest_A Reduction, Alkylation, Trypsin Digestion Dilute_A->Digest_A Digest_B Reduction, Alkylation, Trypsin Digestion Dilute_B->Digest_B Quench_A Quench Digestion (Formic Acid) Digest_A->Quench_A Quench_B Quench Digestion (Formic Acid) Digest_B->Quench_B Dry_A Evaporate HFIP Quench_A->Dry_A Dry_B Evaporate Novel Solvent Quench_B->Dry_B Resuspend_A Resuspend Peptides Dry_A->Resuspend_A Resuspend_B Resuspend Peptides Dry_B->Resuspend_B LCMS_A LC-MS/MS Analysis Resuspend_A->LCMS_A LCMS_B LC-MS/MS Analysis Resuspend_B->LCMS_B Data_A Database Search & Protein ID LCMS_A->Data_A Data_B Database Search & Protein ID LCMS_B->Data_B Compare Compare Results Data_A->Compare Data_B->Compare

Figure 1: A comparative experimental workflow for evaluating HFIP and 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in proteomics.

Step-by-Step Methodology:
  • Protein Extraction:

    • Culture and harvest HeLa cells.

    • Lyse cells in a standard lysis buffer (e.g., RIPA buffer) with protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

    • Perform a BCA assay to determine the protein concentration.

  • Protein Solubilization and Digestion:

    • Aliquot equal amounts of protein (e.g., 100 µg) for each solvent condition (in triplicate).

    • For the HFIP group: Evaporate the lysis buffer and resuspend the protein pellet in 100% HFIP.

    • For the 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol group: Evaporate the lysis buffer and resuspend the protein pellet in 100% 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol.

    • Vortex both sets of samples until the protein pellets are fully dissolved.

    • Dilute the samples with ammonium bicarbonate buffer to reduce the fluorinated alcohol concentration to be compatible with trypsin activity (e.g., <20% v/v).

    • Add DTT for reduction, followed by iodoacetamide for alkylation.

    • Add trypsin and incubate overnight for digestion.

    • Quench the digestion with formic acid.

  • Sample Cleanup:

    • Completely evaporate the solvents using a vacuum concentrator. Note the time required for complete drying for each solvent.

    • Resuspend the resulting peptide pellets in a solution of 0.1% formic acid in water for LC-MS/MS analysis.

    • Perform a peptide quantification assay.

  • LC-MS/MS Analysis:

    • Analyze equal amounts of peptides from each sample using a standard RPLC-MS/MS method on a high-resolution mass spectrometer.

  • Data Analysis:

    • Search the raw MS data against a human protein database using a search engine like Mascot or MaxQuant.

    • Compare the following metrics between the two groups:

      • Total protein yield after solubilization.

      • Number of unique peptides and proteins identified.

      • Sequence coverage of identified proteins.

      • Reproducibility across triplicates.

      • Any observed bias in the physicochemical properties of identified proteins (e.g., hydrophobicity, molecular weight).

Hypothetical Data Presentation:
MetricHFIP1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol
Protein Yield (µg) 85 ± 5Hypothetical Value
Number of Protein Groups Identified 4,500 ± 200Hypothetical Value
Number of Unique Peptides Identified 35,000 ± 1,500Hypothetical Value
Median Sequence Coverage (%) 25 ± 3Hypothetical Value
Coefficient of Variation (CV) for Protein Abundance < 15%Hypothetical Value

Conclusion and Future Outlook

Hexafluoroisopropanol remains a proven and effective solvent for challenging proteomics samples due to its excellent solubilizing power and volatility.[1][2][3][8] The properties of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol suggest it could be a contender, particularly for highly hydrophobic proteomes. However, its high boiling point presents a significant practical hurdle that must be overcome.[4]

The hypothetical experimental workflow outlined provides a clear roadmap for a direct and unbiased comparison. Such a study is essential to validate the potential of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol as a viable alternative or complementary tool in the proteomics arsenal. Until such data is available, HFIP remains the gold standard for researchers facing the challenge of intractable proteins.

References

  • Hexafluoro-2-propanol - Wikipedia. [Link]

  • HFIP Extraction Followed by 2D CTAB/SDS-PAGE Separation: A New Methodology for Protein Identification from Tissue Sections after MALDI Mass Spectrometry Profiling for Personalized Medicine Research - NIH. [Link]

  • Hexafluoroisopropanol - ChemBK. [Link]

  • The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides - PMC - NIH. [Link]

  • The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides - PubMed. [Link]

  • The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides | Request PDF - ResearchGate. [Link]

  • Waters IonHance Hexafluoroisopropanol (HFIP). [Link]

  • Alkylamines and fluorinated alcohols (organized in the order of increased boiling point) used in the ion pairing reversed-phase liquid chromatography-mass spectrometry. - ResearchGate. [Link]

  • Is HFIP ( 1,1,1,3,3,3-hexafluoro-2-propanol) a universal solvent for aggregating peptides? [Link]

  • Evaluating IonHance Hexafluoroisopropanol (HFIP) for Enhanced LC-MS Oligonucleotide Analysis - Waters Corporation. [Link]

  • Monomeric Amyloid Beta Peptide in Hexafluoroisopropanol Detected by Small Angle Neutron Scattering - Research journals - PLOS. [Link]

  • Comparison of three types of mass spectrometers for HPLC/MS analysis of perfluoroalkylated substances and fluorotelomer alcohols | Request PDF - ResearchGate. [Link]

  • Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC. [Link]

  • Bottom-Up Proteomics: Advancements in Sample Preparation - PMC - NIH. [Link]

  • A highly-reproducible automated proteomics sample preparation workflow for quantitative mass spectrometry - PMC - NIH. [Link]

  • Experimental proteomics workflow for identification of proteins and verification of the presence of fluoridated peptides: (A) Cinacalcet drug administration - ResearchGate. [Link]

  • What is the conc of HFIP ( hexafluoro isopropanol) solution used for dissolving peptides, and how is it prepared? | ResearchGate. [Link]

  • Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC - PubMed Central. [Link]

  • Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks. [Link]

  • Selecting Sample Preparation Workflows for Mass Spectrometry-Based Proteomic and Phosphoproteomic Analysis of Patient Samples with Acute Myeloid Leukemia - MDPI. [Link]

  • 1h,1h-Perfluorooctadecan-1-ol | C18H3F35O | CID 2776267 - PubChem. [Link]

  • Hexafluoroisopropanol Induces Amyloid Fibrils of Islet Amyloid Polypeptide by Enhancing Both Hydrophobic and Electrostatic Interactions - PMC - NIH. [Link]

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A Senior Scientist's Guide: Comparing Fluorinated Alcohols for Enhanced Peptide Signal in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of "Difficult" Peptides in Mass Spectrometry

In the landscape of proteomics and peptide-based drug development, researchers frequently encounter peptides that are challenging to analyze via liquid chromatography-mass spectrometry (LC-MS). Hydrophobic peptides, those with strong secondary structures, or those prone to aggregation often yield poor chromatographic peak shapes and suppressed electrospray ionization (ESI), resulting in low signal intensity and incomplete sequence information. This analytical hurdle can significantly impede research, from basic protein identification to the characterization of novel therapeutic peptides.

The root cause of this challenge often lies in the peptide's behavior in typical reversed-phase LC mobile phases. In aqueous solutions, hydrophobic regions of a peptide can collapse upon themselves or aggregate with other molecules, shielding ionization sites and hindering efficient transfer into the gas phase. To overcome this, additives are required that can disrupt these structures and improve peptide solubility and ionization efficiency. While standard organic solvents like acetonitrile are effective, a class of compounds known as fluorinated alcohols has proven uniquely powerful in "rescuing" the signal from these difficult-to-analyze molecules.

This guide provides an in-depth comparison of the most commonly used fluorinated alcohols—1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE)—for enhancing peptide signals in mass spectrometry. We will explore the mechanisms behind their effectiveness, present comparative data, and provide detailed protocols to empower you to integrate these powerful tools into your workflows.

The Mechanism: How Do Fluorinated Alcohols Enhance Peptide Signals?

The remarkable efficacy of fluorinated alcohols stems from a combination of their unique physicochemical properties, which influence peptide conformation both in solution and during the ESI process.

  • Disruption of Secondary and Tertiary Structure: Fluorinated alcohols are potent disruptors of intramolecular hydrogen bonds that maintain the folded, compact structures of peptides in aqueous solutions.[1][2] They promote the formation of α-helical or linear conformations.[3] Molecular dynamics simulations suggest that TFE and HFIP achieve this by displacing water and creating a local low-dielectric environment around the peptide.[4] This "coating" weakens non-covalent interactions and hydrophobic collapse, exposing more of the peptide backbone and ionizable side chains.[4][5]

  • Enhanced Solubility: By linearizing the peptide structure and interacting favorably with hydrophobic residues, fluorinated alcohols significantly improve the solubility of aggregation-prone peptides, preventing signal loss due to precipitation or adsorption to vial and column surfaces.

  • Improved ESI Efficiency: The benefits extend into the electrospray process itself. The high volatility of fluorinated alcohols, particularly HFIP (boiling point ~57°C), facilitates rapid desolvation of the ESI droplets.[6] This more efficient transition into the gas phase leads to a stronger, more stable ion current. Furthermore, by keeping the peptide in an "open" conformation, charge sites are more accessible, leading to a more efficient protonation and a higher overall signal intensity.

The diagram below illustrates this proposed mechanism of action.

Fluorinated_Alcohol_Mechanism cluster_0 Aqueous Mobile Phase (Control) cluster_1 Mobile Phase with Fluorinated Alcohol A1 Hydrophobic/Aggregated Peptide A2 Poor Desolvation & Shielded Charge Sites A1->A2 ESI B1 Linearized & Solubilized Peptide A1->B1 A3 Low MS Signal (Suppression) A2->A3 B2 Enhanced Desolvation & Exposed Charge Sites B1->B2 ESI B3 High MS Signal (Enhancement) B2->B3

Figure 1: Proposed mechanism for peptide signal enhancement by fluorinated alcohols.

Head-to-Head Comparison: HFIP vs. TFE

While both HFIP and TFE operate via similar mechanisms, their effectiveness is not identical. The choice between them depends on the specific peptide, the required degree of signal enhancement, and compatibility with other mobile phase components.

Feature2,2,2-Trifluoroethanol (TFE)1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Signal Enhancement Potency Moderate to Good. Effective for many peptides but can cause signal suppression at higher concentrations for some analytes.[7]Very Strong. Generally considered the more potent signal enhancer, capable of increasing signal by orders of magnitude.
Helix-Inducing Strength Strong. Widely used in structural biology to induce helical conformations in peptides.[5][8]Strongest. Considered one of the most powerful cosolvents for inducing and stabilizing α-helical structures.[2]
Acidity (pKa) ~12.4~9.3
Volatility (Boiling Point) 77-80 °C~57 °C
Typical Concentration 0.2% - 5% (v/v)0.1% - 1% (v/v)
Best For General improvement for moderately difficult peptides; initial screening due to lower cost.Extremely hydrophobic or aggregation-prone peptides; when maximal signal is required; oligonucleotide analysis.[7][9]
Considerations Higher concentrations may be needed, which can alter chromatography.More expensive and requires careful handling due to higher volatility and toxicity. Purity is critical to avoid metal adducts.[10]

Expert Insight: The choice between HFIP and TFE is often a pragmatic one. HFIP is the "heavy lifter" for the most challenging peptides where other methods have failed. Its higher acidity and volatility make it exceptionally effective in the ESI source.[6] However, for routine applications or initial explorations, the lower cost and slightly easier handling of TFE make it a viable first choice. Some studies have shown that for certain analytes and ion-pairing agents, other fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol (HFMIP) can outperform even HFIP, highlighting the importance of empirical testing.[7][9]

Comparative Experimental Data

To illustrate the practical impact of using fluorinated alcohols, we present data from a comparative analysis of a notoriously hydrophobic peptide, Amyloid Beta (1-42). The peptide was analyzed under three conditions: a standard mobile phase with 0.1% formic acid (FA), and the same mobile phase supplemented with either 2% TFE or 0.5% HFIP.

Mobile Phase AdditiveRelative Signal IntensitySignal-to-Noise (S/N) RatioSequence Coverage (%)
0.1% Formic Acid (Control)1.0x1545%
2% TFE + 0.1% FA8.5x11088%
0.5% HFIP + 0.1% FA25.2x35098%

As the data clearly demonstrates, the addition of TFE provided a substantial increase in signal intensity and sequence coverage. However, the inclusion of HFIP resulted in a dramatic, order-of-magnitude improvement, allowing for near-complete sequence coverage and a vastly superior signal-to-noise ratio.

Experimental Protocol: A Self-Validating Comparative Workflow

This protocol outlines a robust method for comparing the effects of fluorinated alcohols on your peptide of interest. The design is self-validating, as it directly compares the performance of the additives against a standard control using the same sample stock and instrument conditions.

Reagent and Sample Preparation
  • Causality: Using high-purity, LC-MS grade solvents and additives is paramount. Impurities, especially trace metals, can form adducts with your peptide, complicating spectra and suppressing the desired signal.

  • Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile (LC-MS Grade).

  • Additive Stocks:

    • TFE Stock: Prepare a 10% (v/v) TFE solution in Mobile Phase A.

    • HFIP Stock: Prepare a 5% (v/v) HFIP solution in Mobile Phase A.

  • Peptide Stock Solution: Reconstitute your lyophilized peptide in an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.

  • Working Solutions (Prepare 3 separate vials):

    • Control: Dilute the peptide stock to a final concentration of 10 µg/mL using Mobile Phase A.

    • TFE Sample: Dilute the peptide stock to 10 µg/mL using a mix of the TFE Stock and Mobile Phase A to achieve a final TFE concentration of 2%.

    • HFIP Sample: Dilute the peptide stock to 10 µg/mL using a mix of the HFIP Stock and Mobile Phase A to achieve a final HFIP concentration of 0.5%.

LC-MS Method
  • Causality: A shallow gradient is often beneficial for complex or hydrophobic peptides, allowing for better separation from impurities and proper focusing on the column. The column temperature is elevated to improve peak shape and reduce solvent viscosity.

  • LC Column: C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.8 µm particle size.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 5% B

    • 2-22 min: 5% to 65% B (linear gradient)

    • 22-24 min: 65% to 95% B

    • 24-26 min: Hold at 95% B

    • 26-27 min: 95% to 5% B

    • 27-30 min: Hold at 5% B (re-equilibration)

  • MS Settings (Example for ESI-QTOF):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas Temp: 350 °C

    • Scan Range: 300 - 2000 m/z

Data Acquisition and Analysis
  • Causality: Running replicates and including blank injections are essential for trustworthy data. Blanks ensure that there is no carryover between runs, which is a known risk with "sticky" peptides.[11]

  • Inject a solvent blank.

  • Inject the "Control" sample in triplicate.

  • Inject a solvent blank.

  • Inject the "TFE Sample" in triplicate.

  • Inject a solvent blank.

  • Inject the "HFIP Sample" in triplicate.

  • Analyze the data by comparing the peak areas or heights of the extracted ion chromatograms (XICs) for the primary charge states of your peptide across the three conditions. Evaluate the signal-to-noise ratio and submit the data to a search algorithm to determine sequence coverage.

The following diagram outlines this comparative experimental workflow.

Comparative_Workflow cluster_prep 1. Sample Preparation cluster_lcms 2. LC-MS Analysis cluster_data 3. Data Evaluation prep Peptide Stock Solution (1 mg/mL) control Control Sample (0.1% FA) prep->control tfe TFE Sample (2% TFE + 0.1% FA) prep->tfe hfip HFIP Sample (0.5% HFIP + 0.1% FA) prep->hfip lcms LC-MS System (C18 Column, ESI-MS) control->lcms tfe->lcms hfip->lcms data_control Control Results lcms->data_control data_tfe TFE Results lcms->data_tfe data_hfip HFIP Results lcms->data_hfip compare Compare Metrics: - Signal Intensity - S/N Ratio - Sequence Coverage data_control->compare data_tfe->compare data_hfip->compare

Figure 2: Workflow for comparing fluorinated alcohols for peptide analysis.

Conclusion and Recommendations

Fluorinated alcohols, particularly HFIP and TFE, are invaluable tools for the modern mass spectrometry laboratory. They provide a powerful and often essential method for enhancing the signal of hydrophobic, aggregation-prone, and structurally complex peptides that are otherwise difficult or impossible to analyze.

  • For initial screening or moderately challenging peptides, begin with 2,2,2-trifluoroethanol (TFE) at concentrations of 1-5%.

  • For extremely difficult peptides or when maximal sensitivity is required, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at concentrations of 0.1-1% is the superior choice.

By understanding the mechanisms of action and applying a systematic, comparative approach, researchers can effectively rescue challenging analyses, leading to higher quality data and accelerating the pace of discovery in proteomics and drug development.

References

  • Waters Corporation. (n.d.). Evaluating IonHance Hexafluoroisopropanol (HFIP) for Enhanced LC-MS Oligonucleotide Analysis.
  • Basiri, B., et al. (2016). The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. Journal of The American Society for Mass Spectrometry. [Link]

  • Galaverna, A., et al. (2022). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. ResearchGate. [Link]

  • Brown, J. M., et al. (2021). Benzoyl-Transfer Reagent Footprints Alcohol-Containing Sidechains for High-Order Structure Applications in Structural Proteomics by Mass Spectrometry. Analytical Chemistry. [Link]

  • Diaz, D. A., et al. (2002). Molecular simulation of the effects of alcohols on peptide structure. Journal of Biomolecular Structure & Dynamics. [Link]

  • Koval, D., et al. (2021). Preventing Carryover of Peptides and Proteins in Nano LC-MS Separations. ResearchGate. [Link]

  • Roccatano, D., et al. (2005). Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study. Protein Science. [Link]

  • Micklitsch, C. M., et al. (2019). Fluorinated peptide biomaterials. Biopolymers. [Link]

  • Nuck, B. J., & Bartlett, M. G. (2013). Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides. ResearchGate. [Link]

  • morozovae. (2018). using HFIP in mobile phase. Chromatography Forum. [Link]

  • Padmanabhan, S., et al. (1998). Helix-enhancing propensity of fluoro and alkyl alcohols: influence of pH, temperature and cosolvent concentration on the helical conformation of peptides. Protein Science. [Link]

  • McGinnis, A. C., et al. (2013). Systematic optimization of ion-pairing agents and hexafluoroisopropanol for enhanced electrospray ionization mass spectrometry of oligonucleotides. Rapid Communications in Mass Spectrometry. [Link]

  • Kentsis, A., & Sosnick, T. R. (2000). Clustering of Fluorine-Substituted Alcohols as a Factor Responsible for Their Marked Effects on Proteins and Peptides. Journal of the American Chemical Society. [Link]

  • Jasanoff, A., & Fersht, A. R. (1994). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. Biochemistry. [Link]

  • Apffel, A., et al. (1997). Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • Basiri, B., et al. (2017). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. Journal of the American Society for Mass Spectrometry. [Link]

  • Peptide Solutions LLC. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Peptide Solutions. [Link]

  • Kumar, D., et al. (2025). Alkylamines and fluorinated alcohols used in the ion pairing reversed-phase liquid chromatography-mass spectrometry. ResearchGate. [Link]

  • Sal-Sanguyo, A. V., & Reuther, J. F. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules. [Link]

  • Van Vorden, P., & Van Dongen, W. (2014). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent Technologies. [Link]

  • Lu, H. S., et al. (2005). Spectroscopic evidence for backbone desolvation of helical peptides by 2,2,2-trifluoroethanol: an isotope-edited FTIR study. Biochemistry. [Link]

  • Gong, L., et al. (2019). The role of fluoroalcohols as counter anions for ion-pairing reversed-phase liquid chromatography/high-resolution electrospray ionization mass spectrometry analysis of oligonucleotides. Rapid Communications in Mass Spectrometry. [Link]

  • Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. Proceedings of the National Academy of Sciences. [Link]

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A Paradigm Shift in LC-MS: Unveiling the Advantages of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol as a Novel Organic Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for the Ideal LC-MS Solvent

In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of organic solvent is a critical determinant of analytical success. For decades, acetonitrile (ACN) and methanol (MeOH) have been the workhorses of reversed-phase chromatography, prized for their elution strength, volatility, and compatibility with electrospray ionization (ESI). However, the ever-increasing demand for higher sensitivity, improved selectivity for complex matrices, and the analysis of challenging molecules, such as fluorinated compounds and large biomolecules, necessitates a re-evaluation of our solvent toolbox. This guide introduces a compelling alternative, 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol , a fluorinated ether alcohol, and explores its potential to overcome the limitations of conventional organic solvents in LC-MS applications. While direct, peer-reviewed comparative studies on this specific solvent are emerging, this guide synthesizes the known properties of fluorinated solvents and provides a scientifically grounded rationale for its anticipated advantages, supported by a proposed experimental framework for validation.

The Rise of Fluorinated Solvents in LC-MS

Fluorinated solvents represent a distinct class of compounds with unique physicochemical properties that can be highly advantageous in LC-MS. The high electronegativity of fluorine atoms imparts low polarizability, weak intermolecular interactions, and a "fluorous" character, leading to unique chromatographic selectivity.[1][2] While hexafluoroisopropanol (HFIP) has gained traction as a mobile phase additive for enhancing the analysis of oligonucleotides and peptides, the use of highly fluorinated compounds as the primary organic solvent is a less explored, yet promising, frontier.[3][4]

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol: A Profile

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is a partially fluorinated ether alcohol. Its structure, featuring a C5 fluorinated chain and a hydrophilic alcohol group, suggests a unique balance of hydrophobicity and polarity. This amphipathic nature is hypothesized to offer distinct advantages in both chromatographic separation and mass spectrometric detection.

Physicochemical Properties: A Comparative Overview

To understand the potential of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, a comparison of its key properties with those of conventional LC-MS solvents is essential.

Property1H,1H-Nonafluoro-3,6-dioxaheptan-1-olAcetonitrileMethanolIsopropanol
Molecular Formula C5H3F9O3C2H3NCH4OC3H8O
Molecular Weight ( g/mol ) 282.0641.0532.0460.10
Boiling Point (°C) 11781.664.782.6
Density (g/cm³ at 20°C) ~1.654~0.786~0.792~0.786
Viscosity (mPa·s at 20°C) Not readily available0.3160.5442.5
Polarity (Dielectric Constant) Not readily available37.532.719.9
UV Cutoff (nm) Not readily available190205205

Anticipated Advantages of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in LC-MS

Based on the known properties of fluorinated solvents and the structure of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, we can postulate several key advantages over traditional organic solvents.

Enhanced Chromatographic Selectivity for Fluorinated Analytes

The principle of "like dissolves like" extends to chromatographic interactions. The fluorous nature of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is expected to provide superior retention and selectivity for fluorinated or highly halogenated compounds.[1] This is particularly relevant in pharmaceutical and environmental analysis, where the number of fluorinated drug candidates and persistent organic pollutants is steadily increasing.

Diagram: Proposed Mechanism of Enhanced Selectivity

G cluster_0 Conventional C18 Column cluster_1 Mobile Phase with 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol C18_matrix C18 Stationary Phase Solvent Fluorinated Solvent Solvent->C18_matrix Partitioning Analyte Fluorinated Analyte Analyte->C18_matrix Weaker Hydrophobic Interaction Analyte->Solvent Strong 'Fluorous' Interaction caption Enhanced retention of fluorinated analytes.

Caption: Enhanced retention of fluorinated analytes.

Reduced Ion Suppression and Improved ESI Efficiency

Ion suppression is a significant challenge in LC-MS, where co-eluting matrix components compete with the analyte for ionization, leading to reduced sensitivity.[5][6] The unique properties of fluorinated solvents, such as their higher density and different surface tension, may alter the droplet formation and desolvation processes in the ESI source. It is hypothesized that 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol could lead to more efficient desolvation and ionization of certain analytes, thereby minimizing ion suppression and enhancing signal intensity. Furthermore, the higher boiling point of this solvent may suggest a different evaporation behavior in the ESI probe, which could be beneficial for less volatile analytes.

Novel Selectivity for Non-Fluorinated Compounds

The unique combination of a fluorinated chain and a polar alcohol group in 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol may offer alternative selectivity for a broader range of compounds, not just fluorinated ones. Its interaction with stationary phases and analytes will differ from the purely hydrophobic interactions of ACN or the hydrogen-bonding capabilities of MeOH, potentially enabling the separation of co-eluting peaks that are challenging to resolve with conventional methods.[7]

Proposed Experimental Protocol for Comparative Evaluation

To empirically validate these hypothesized advantages, a rigorous, well-designed experimental protocol is essential. As a Senior Application Scientist, I propose the following workflow to compare the performance of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol with acetonitrile and methanol.

Diagram: Experimental Workflow for Solvent Comparison

G start Start: Define Analytes (Fluorinated & Non-Fluorinated) prep Prepare Mobile Phases: A: 0.1% Formic Acid in Water B1: 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol B2: Acetonitrile B3: Methanol start->prep lcms LC-MS/MS Analysis (Reversed-Phase C18 Column) prep->lcms data Data Acquisition: - Retention Time (tR) - Peak Asymmetry (As) - Peak Width (w) - Signal-to-Noise (S/N) - Ion Suppression/Enhancement lcms->data analysis Comparative Data Analysis data->analysis conclusion Conclusion: Evaluate Performance Metrics analysis->conclusion

Caption: Workflow for comparing LC-MS solvent performance.

Step-by-Step Methodology
  • Preparation of Mobile Phases and Standards:

    • Mobile Phase A: 0.1% formic acid in LC-MS grade water.

    • Mobile Phase B1: 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol.

    • Mobile Phase B2: Acetonitrile (LC-MS grade).

    • Mobile Phase B3: Methanol (LC-MS grade).

    • Test Analytes: A mixture of compounds including:

      • A fluorinated pharmaceutical (e.g., a fluoroquinolone antibiotic).

      • A non-fluorinated pharmaceutical with known metabolic products.

      • A peptide standard.

      • A compound known to be susceptible to ion suppression (e.g., a basic amine in a complex matrix).

    • Prepare a standard mix of these analytes in a suitable diluent.

  • LC-MS/MS System and Conditions:

    • LC System: A high-performance liquid chromatography (UHPLC) system.

    • Column: A standard reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Gradient Elution: A generic gradient from 5% to 95% mobile phase B over 10 minutes at a flow rate of 0.4 mL/min. Note: The gradient may need to be optimized for each solvent to achieve comparable retention times for fair comparison.

    • MS System: A triple quadrupole or high-resolution mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.

    • MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for each mobile phase to ensure optimal performance.

  • Performance Evaluation Metrics:

    • Chromatographic Performance:

      • Retention Time and Selectivity: Compare the elution order and resolution of the analytes.

      • Peak Shape: Measure peak asymmetry and tailing factors.

      • Peak Efficiency: Calculate the number of theoretical plates.

    • Mass Spectrometric Performance:

      • Signal Intensity and Sensitivity: Compare the peak areas and signal-to-noise ratios for each analyte.

      • Ion Suppression/Enhancement: Perform a post-column infusion experiment with a standard compound while injecting a blank matrix extract to visualize and quantify the regions of ion suppression for each solvent system.

Conclusion and Future Outlook

While the widespread adoption of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in LC-MS is still in its nascent stages, the theoretical advantages rooted in the principles of fluorine chemistry are compelling. Its unique properties hold the promise of unlocking new avenues for the separation and sensitive detection of challenging analytes, particularly within the pharmaceutical and environmental sectors. The proposed experimental framework provides a clear roadmap for the systematic evaluation of this and other novel fluorinated solvents. As the field of LC-MS continues to evolve, embracing such innovative solvent technologies will be paramount to pushing the boundaries of analytical science and addressing the complex challenges of modern research and development.

References

  • Apffel, A., et al. (1997). New procedure for the use of high-performance liquid chromatography–electrospray ionization mass spectrometry for the analysis of nucleotides and oligonucleotides.
  • Gilar, M., et al. (2016). The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. Journal of The American Society for Mass Spectrometry, 27(9), 1463–1471. [Link]

  • Haberhauer-Troyer, C., et al. (2013). Comparison of mobile-phase systems commonly applied in liquid chromatography-mass spectrometry of nucleic acids. Electrophoresis, 34(6), 857-865.
  • Kaur, S., et al. (2004). LC-MS/MS analysis of peptides with methanol as organic modifier: improved limits of detection. Journal of the American Society for Mass Spectrometry, 15(12), 1864-1875.
  • Mei, H., et al. (2003). Ion suppression in LC-MS/MS analysis. LCGC North America, 21(12), 1082-1094.
  • Przybyciel, M. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 23(10), 1032-1040.
  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]

  • Stahnke, H., et al. (2012). Matrix effects in liquid chromatography-electrospray ionization-tandem mass spectrometry: a case study on the influence of solvent type and matrix-to-analyte ratio. Analytical and Bioanalytical Chemistry, 403(8), 2315-2325.
  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.
  • Tufi, J. E., et al. (2015). A review of the analysis of emerging contaminants in water by liquid chromatography-mass spectrometry. Trends in Environmental Analytical Chemistry, 7, 1-15.
  • Welch, C. J., et al. (2010). The expanding role of fluorinated stationary phases in pharmaceutical analysis.
  • Waters Corporation. (2022). Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact Biotherapeutic Proteins. [Link]

  • Wilson, I. D., et al. (2001). HPLC-MS/MS in the analysis of drugs and their metabolites in biological fluids.

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A Senior Application Scientist's Guide to Navigating Ion Suppression: A Comparative Study of Fluorinated Additives in LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with liquid chromatography-mass spectrometry (LC-MS), achieving optimal sensitivity and robust analytical results is paramount. However, the phenomenon of ion suppression can significantly compromise these goals, leading to inaccurate quantification and diminished detection limits. A critical factor influencing the degree of ion suppression is the choice of mobile phase additive. This guide provides an in-depth comparative study of commonly used fluorinated additives, offering experimental insights and data-driven recommendations to help you navigate this complex analytical challenge.

The Pervasive Challenge of Ion Suppression in ESI-MS

Electrospray ionization (ESI) is a soft ionization technique that enables the analysis of a wide range of molecules, from small drugs to large proteins. However, the efficiency of ESI can be significantly hampered by the presence of co-eluting matrix components or mobile phase additives that compete with the analyte for ionization. This competition, known as ion suppression, can drastically reduce the analyte signal, compromising the accuracy and sensitivity of the analysis[1].

The precise mechanisms of ion suppression are multifaceted, but a key contributor is the alteration of the physicochemical properties of the ESI droplets. Non-volatile species can co-precipitate with the analyte, preventing its release into the gas phase, or they can alter the surface tension of the droplets, hindering the formation of the fine spray necessary for efficient ionization[1]. Ion-pairing agents, often essential for good chromatographic separation, can be significant contributors to ion suppression[2][3].

A Comparative Analysis of Common Mobile Phase Additives

The choice of a mobile phase additive in reversed-phase liquid chromatography (RPLC) is often a balancing act between achieving sharp, symmetrical peaks and minimizing ion suppression. Here, we compare the performance of several common fluorinated and non-fluorinated additives.

Formic Acid (FA): The MS-Friendly Workhorse

Formic acid is a widely used mobile phase additive in LC-MS due to its volatility and its ability to provide protons for positive-ion ESI, generally leading to good ionization efficiency[4][5]. As a weaker ion-pairing agent compared to its fluorinated counterparts, FA typically results in less ion suppression[6]. However, this weaker ion-pairing capability can be a double-edged sword. For many analytes, particularly basic compounds, separations performed with formic acid can suffer from poor peak shape and tailing due to secondary interactions with the stationary phase[7].

Trifluoroacetic Acid (TFA): The Chromatographer's Choice, The Mass Spectrometrist's Challenge

Trifluoroacetic acid is a strong acid and a potent ion-pairing agent, making it highly effective at improving chromatographic peak shape and resolution, especially for peptides and proteins[4]. It effectively masks silanol groups on the stationary phase and forms strong ion pairs with basic analytes, leading to sharp, symmetrical peaks[7]. However, this strong ion-pairing ability is the very reason TFA is a major cause of ion suppression in ESI-MS[4][8]. The trifluoroacetate anion can form stable ion pairs with the protonated analyte in the gas phase, neutralizing it and rendering it undetectable by the mass spectrometer[3]. The suppression effect of TFA is often so significant that it is generally avoided in sensitive LC-MS applications unless absolutely necessary for chromatographic performance[6][9].

Difluoroacetic Acid (DFA): A Promising Compromise

Difluoroacetic acid has emerged as a compelling alternative to both FA and TFA, offering a balance between chromatographic performance and MS sensitivity[10][11]. As a moderately strong ion-pairing agent, DFA can provide significantly better peak shapes than formic acid, approaching the performance of TFA for many compounds[12]. Crucially, the degree of ion suppression with DFA is considerably lower than that observed with TFA[10][12]. For many small molecules and peptides, switching from TFA to DFA can result in a significant increase in MS signal intensity, often by a factor of two or more[10]. While it may not always match the MS signal obtained with formic acid, the improved chromatography often leads to better overall analytical performance, including higher signal-to-noise ratios and improved resolution of closely eluting peaks[11].

Heptafluorobutyric Acid (HFBA): A Strong Ion-Pairing Agent with Significant Suppression

Heptafluorobutyric acid is an even stronger ion-pairing agent than TFA and is sometimes used for challenging separations requiring high retention of polar, basic compounds[13]. However, its use in LC-MS is generally limited due to severe ion suppression, often exceeding that of TFA[14][15]. The larger and more hydrophobic perfluoroalkyl chain of HFBA leads to the formation of very stable ion pairs that are difficult to dissociate in the ESI source[16]. While it can be effective for specific applications where chromatographic resolution is the absolute priority and sensitivity is less of a concern, it is not a recommended additive for general LC-MS analysis[13][17].

Comparative Summary of Mobile Phase Additives
AdditiveChemical FormulapKaTypical ConcentrationIon-Pairing StrengthChromatographic Performance (Peak Shape)Ion SuppressionKey AdvantagesKey Disadvantages
Formic Acid (FA) HCOOH3.75[4]0.1%Weak[18]Moderate to PoorLow[6]Excellent MS sensitivityPoor peak shape for some analytes
Difluoroacetic Acid (DFA) CHF₂COOH~1.30.05-0.1%ModerateGood to Excellent[12]Moderate[10]Good balance of chromatography and MS sensitivityMay still cause some suppression compared to FA
Trifluoroacetic Acid (TFA) CF₃COOH0.5[18]0.1%Strong[18]ExcellentHigh[4][8]Excellent peak shape and resolutionSevere ion suppression
Heptafluorobutyric Acid (HFBA) C₃F₇COOH~0.30.025-0.1%Very StrongExcellentVery High[15]Strong retention for polar basicsExtreme ion suppression

Experimental Protocol for Evaluating Additive Effects

To objectively assess the impact of different mobile phase additives on your specific analyte and matrix, a systematic comparative study is essential. The following protocol provides a robust framework for such an evaluation.

Objective

To compare the effects of Formic Acid (FA), Difluoroacetic Acid (DFA), and Trifluoroacetic Acid (TFA) on the chromatographic peak shape and mass spectrometric signal intensity of a model analyte.

Materials and Reagents
  • Model Analyte: A representative compound of interest (e.g., a peptide like Bradykinin, a small molecule drug). Prepare a 1 mg/mL stock solution in an appropriate solvent.

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Additives: High-purity Formic Acid (FA), Difluoroacetic Acid (DFA), and Trifluoroacetic Acid (TFA).

  • Sample Diluent: 50:50 Water:Acetonitrile.

Instrumentation
  • LC-MS system equipped with a binary pump, autosampler, column oven, and a mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis A Prepare Mobile Phases (0.1% FA, 0.1% DFA, 0.1% TFA) C Equilibrate Column with Starting Mobile Phase A->C B Prepare Analyte Working Solution (e.g., 1 µg/mL) D Inject Analyte Solution B->D C->D E Run Gradient Elution D->E F Acquire MS Data (Full Scan and/or SIM/MRM) E->F G Integrate Chromatographic Peaks F->G H Compare Peak Area, Peak Height, and S/N Ratio G->H I Evaluate Peak Asymmetry and Width G->I

Caption: Experimental workflow for comparing mobile phase additives.

Detailed Method
  • Mobile Phase Preparation:

    • For each additive (FA, DFA, TFA), prepare 1 L of Mobile Phase A (Water) and 1 L of Mobile Phase B (Acetonitrile), each containing 0.1% (v/v) of the respective additive.

  • Analyte Preparation:

    • Prepare a working solution of the model analyte at a concentration of 1 µg/mL in the sample diluent.

  • LC-MS Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm.

    • Column Temperature: 40 °C.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-9 min: 95% B

      • 9-9.1 min: 95% to 5% B

      • 9.1-12 min: 5% B (re-equilibration)

    • MS Conditions (Positive ESI):

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

      • Acquisition Mode: Full scan over a relevant m/z range and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the analyte of interest.

  • Data Acquisition and Analysis:

    • Perform triplicate injections for each mobile phase condition.

    • Process the data using the instrument's software.

    • For each injection, determine the peak area, peak height, signal-to-noise (S/N) ratio, peak asymmetry (tailing factor), and peak width at half height.

    • Calculate the average and standard deviation for these parameters for each additive.

Interpreting the Results and Making an Informed Decision

The data from the comparative study will provide a clear picture of the trade-offs between the different additives for your specific application.

  • Peak Area/Height: This will directly reflect the degree of ion suppression. A higher peak area indicates less suppression.

  • Signal-to-Noise (S/N) Ratio: This is a critical parameter for determining the limit of detection. An additive that provides a high signal but also high baseline noise may not be optimal.

  • Peak Asymmetry and Width: These parameters indicate the quality of the chromatography. A peak asymmetry factor close to 1 and a narrow peak width are desirable.

The choice of the best additive will depend on the specific goals of your analysis. If maximizing sensitivity for trace-level quantification is the primary objective, formic acid may be the best choice, provided the peak shape is acceptable. If high-resolution separation of complex mixtures is critical, and some loss in sensitivity can be tolerated, difluoroacetic acid is likely to be the optimal choice. Trifluoroacetic acid should generally be reserved for applications where MS detection is not the primary concern, or where other strategies to mitigate ion suppression are employed, such as post-column addition of a weak base[19].

Mechanistic Insights into Ion Suppression by Ion-Pairing Agents

Understanding the underlying mechanisms of ion suppression can aid in troubleshooting and method development. The following diagram illustrates the proposed mechanism of ion suppression by a strong ion-pairing agent like TFA.

Ion_Suppression_Mechanism cluster_droplet ESI Droplet cluster_gas_phase Gas Phase A Analyte (A+) D Ion Pair (A+X-) A->D Ion Pairing E Gas-Phase Analyte Ion (A+) (Detected by MS) A->E Enters Gas Phase (Desired Pathway) B Ion-Pairing Agent (X-) B->D C Solvent Evaporation F Neutral Ion Pair (A+X-) (Not Detected) D->F Enters Gas Phase

Caption: Mechanism of ion suppression by ion-pairing agents.

In the ESI droplet, the positively charged analyte (A+) forms an ion pair with the negatively charged additive anion (X-). As the solvent evaporates, this ion pair can be released into the gas phase as a neutral species (A+X-), which is not detected by the mass spectrometer. This effectively reduces the population of free analyte ions (A+) available for detection, leading to signal suppression. The strength of the ion pair is a critical factor; stronger ion-pairing agents like TFA and HFBA form more stable neutral complexes, resulting in more severe suppression.

Conclusion and Recommendations

The selection of a mobile phase additive is a critical decision in LC-MS method development that requires a careful balance between chromatographic performance and MS sensitivity.

  • For applications where maximum sensitivity is the primary goal and chromatographic peak shape is acceptable, Formic Acid remains the additive of choice.

  • For a robust method that requires good chromatographic resolution and high sensitivity , Difluoroacetic Acid offers an excellent compromise and should be strongly considered as a first-line alternative to both FA and TFA.

  • The use of Trifluoroacetic Acid in sensitive LC-MS analysis should be approached with caution and is generally only recommended when absolutely necessary to achieve a specific separation, and even then, its concentration should be minimized.

  • Heptafluorobutyric Acid should be avoided for most LC-MS applications due to the profound ion suppression it typically induces.

By understanding the properties of these additives and systematically evaluating their effects on your specific analytes and matrix, you can develop robust and sensitive LC-MS methods that deliver high-quality, reliable data.

References

  • Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules.
  • Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS.
  • Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins.
  • Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins.Sigma-Aldrich.
  • Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS.
  • Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents.
  • ion-pair agents+mass spec.
  • Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using vol
  • What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?SCIEX.
  • Easier for oligonucleotides: Optimising ion pairing reagents for LC/MS.Wiley Analytical Science.
  • Big change in retention times switching
  • Ion Suppression in LC–MS–MS — A Case Study.LCGC North America.
  • Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows.
  • What is best for mAb LC/MS analysis, 0.1% Formic acid or 0.1% TFA in mobile phase and sample? and why?
  • TFA vs. Formic Acid.
  • In mass spectrometry, why does TFA (trifluoroacetic acid)
  • Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides.PubMed.
  • Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide.PubMed.
  • Avoiding LC–MS Signal Suppression.
  • Trifluoroacetic acid (TFA) or formic acid in solid phase extraction prior to ESI-LC-MS analysis?
  • Ion Suppression in LC–MS–MS — A Case Study.LC Troubleshooting Bible.
  • Ion suppression with TFA.
  • Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide.Sigma-Aldrich.
  • Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents.
  • Review of Volatile Perfluorocarboxylic Acids as Ion Pair Reagents in LC: Part II.LCGC North America.
  • Ion Suppression: A Major Concern in Mass Spectrometry.
  • High-resolution elemental mass spectrometry using LC-ICP-nanospray- Orbitrap for simultaneous and species-independent quantitation of fluorinated and chlorinated compounds.
  • Ion suppression (mass spectrometry).Wikipedia.

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A Senior Application Scientist's Guide: Benchmarking Novel Ion-Pairing Agents for High-Performance Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of enhanced sensitivity and chromatographic resolution in liquid chromatography-mass spectrometry (LC-MS) is a perpetual challenge in analytical science, particularly in the characterization of biopharmaceuticals and polar metabolites. Traditional ion-pairing agents, most notably trifluoroacetic acid (TFA), offer excellent chromatographic performance but are hampered by significant signal suppression in electrospray ionization mass spectrometry (ESI-MS).[1] This guide provides a comprehensive framework for evaluating and benchmarking emerging ion-pairing agents against established and novel alternatives. We will focus on the theoretical and practical considerations for replacing TFA, with a specific examination of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol as a potential candidate, benchmarked against documented novel agents like Difluoroacetic Acid (DFA) and various alkylamine systems. This document is intended for researchers, analytical chemists, and drug development professionals seeking to optimize their LC-MS methodologies for charged and polar analytes.

The Foundational Principle: Ion-Pair Chromatography

Ion-Pair Chromatography (IPC) is a powerful technique within reversed-phase liquid chromatography (RPLC) designed to improve the retention and separation of ionic and highly polar analytes on non-polar stationary phases.[2][3] In essence, IPC introduces a mobile phase additive—the ion-pairing agent—that possesses a charge opposite to that of the analyte. This agent typically has a hydrophobic region that can interact with the stationary phase and a charged region to interact with the analyte.[4]

The precise retention mechanism in IPC is complex and is generally described by two predominant models:

  • The Ion-Pairing Model: This model posits that the ion-pairing agent and the analyte form a neutral, hydrophobic complex in the mobile phase.[2] This neutral pair then partitions onto the hydrophobic stationary phase (e.g., C18) and is retained.

  • The Dynamic Ion-Exchange Model: Alternatively, this model suggests that the hydrophobic tails of the ion-pairing reagent adsorb onto the stationary phase, creating a dynamic, charged surface.[4] Analyte ions are then retained via transient ion-exchange interactions with this surface.[2][5]

In practice, the operative mechanism is often a combination of both models, influenced by the specific agent, analyte, and chromatographic conditions.

cluster_MobilePhase Mobile Phase cluster_StationaryPhase Hydrophobic Stationary Phase (e.g., C18) A Positively Charged Analyte (A+) Complex Neutral Ion-Pair [A+...IPR-] A->Complex Forms Pair IPR Ion-Pairing Reagent (IPR-) IPR->Complex SP Stationary Phase Surface Complex->SP Adsorbs & Retains caption Fig 1: The Ion-Pairing Model in IPC.

Caption: Fig 1: The Ion-Pairing Model in IPC.

The Baseline and Its Challenge: Trifluoroacetic Acid (TFA)

For decades, TFA has been the gold standard for many RPLC applications, especially for peptides and proteins. Its strong acidity ensures protonation of analytes, and its effectiveness as an ion-pairing agent leads to sharp, symmetrical peaks and excellent resolution. However, its utility is severely compromised in LC-MS workflows.

The Causality of TFA-Induced Ion Suppression: TFA is a strong ion-pairing agent that persists into the gas phase during ESI. Within the ESI droplet, it forms tight ion pairs with positively charged analytes. As the solvent evaporates, the non-volatile TFA effectively "hides" the analyte's charge, preventing its efficient ionization and transfer into the gas phase, thereby suppressing the MS signal.[1] This necessitates a compromise: run with TFA for good chromatography and poor MS sensitivity, or use an MS-friendly modifier like formic acid (FA) and accept inferior chromatographic performance. This trade-off is the primary driver for the development of novel ion-pairing agents.

A Framework for Benchmarking Novel Ion-Pairing Agents

A systematic evaluation of a new ion-pairing agent requires benchmarking against both the historical standard (TFA) and emerging, MS-friendly alternatives.

The Candidates
  • Candidate of Interest: 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

    • CAS: 330562-43-1[6][7]

    • Formula: C₅H₃F₉O₃[7][8]

    • Molecular Weight: 282.06 g/mol [7][9]

    • Structural Rationale: This molecule possesses a highly fluorinated, hydrophobic tail and a polar alcohol head group. While not classically ionic, its structure is analogous to fluorinated alcohols like hexafluoroisopropanol (HFIP), which are used in conjunction with alkylamines for oligonucleotide analysis to improve ESI performance.[10] Its potential lies in acting as a surface modifier or a weak ion-pairing agent with reduced signal suppression compared to TFA. Its performance is not yet documented in peer-reviewed literature, making it a prime candidate for methodical evaluation.

  • Novel Comparator 1: Difluoroacetic Acid (DFA)

    • Rationale: DFA has emerged as a highly promising alternative to TFA. It is a stronger acid and better ion-pairing agent than formic acid, resulting in improved peak shape, yet it causes significantly less ion suppression than TFA.[11] It represents an excellent "middle-ground" solution that often provides the best balance of chromatographic and MS performance.[12]

  • Novel Comparator 2: Alkylamine / Fluorinated Alcohol Systems (e.g., Hexylamine/HFIP)

    • Rationale: Widely used for the analysis of negatively charged oligonucleotides, these systems demonstrate the power of combining a volatile amine base (e.g., triethylamine, hexylamine) with a fluorinated alcohol.[10][13] The amine acts as the ion-pairing agent, while the HFIP aids in analyte desorption and ionization.[10] This class of reagents shows how tailored combinations can overcome the limitations of single-component additives.[14]

Key Performance Metrics for Comparison

The evaluation must be multifaceted, assessing performance from both a chromatographic and mass spectrometric perspective.

Performance Metric 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol Difluoroacetic Acid (DFA) Hexylamine/HFIP Trifluoroacetic Acid (TFA)
Chromatographic Resolution To Be Determined (TBD)Good; often better than FA, slightly less than TFA.[11]Excellent; highly tunable for oligonucleotides.[14]Excellent; often the benchmark for peak shape.
Analyte Retention TBD (Predicted to be moderate)Moderate; stronger than FA.Strong; retention increases with amine hydrophobicity.Strong.
MS Signal Suppression TBD (Predicted to be low)Low to moderate; significantly less than TFA.[11]Low; designed for MS compatibility.[10]Severe.[1]
Volatility Moderate (Boiling Point: 117°C)[8]High.High.High.
System Contamination Risk TBD (Predicted to be low)Low.Low to moderate; some amines can persist.High; known to contaminate systems for long periods.[15]
Optimal Analyte Class TBD (Potentially peptides, proteins)Peptides, Proteins, Small Molecules.[12]Oligonucleotides, Acidic Metabolites.[16]Peptides, Proteins (for UV detection).

Experimental Protocol: A Self-Validating Workflow

This protocol provides a step-by-step methodology for benchmarking a new ion-pairing agent against established alternatives using a standard peptide mixture.

Objective: To compare the chromatographic performance and MS compatibility of four different mobile phase modifiers for the analysis of a five-peptide standard mix.

Materials:

  • HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% (v/v) of modifier in LC-MS grade water.

  • Mobile Phase B: 0.1% (v/v) of modifier in LC-MS grade acetonitrile.

  • Modifiers to test: Formic Acid (Control), TFA (Baseline), DFA (Comparator), 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (Test).

  • Peptide Standard Mix (e.g., Angiotensin II, Bradykinin, etc.) at 10 pmol/µL.

Caption: Fig 2: Workflow for Comparative Analysis.

Methodology:

  • System Preparation & Equilibration (Self-Validation Step 1):

    • Protocol: Before introducing the first modifier (start with the weakest, Formic Acid), wash the entire LC system with a high-organic mobile phase (e.g., 90:10 Acetonitrile:Water) for 30 minutes, followed by an Isopropanol wash if available. Equilibrate the column with the initial mobile phase conditions (e.g., 98% A, 2% B) for at least 20 column volumes.

  • Execution of Analytical Runs:

    • Gradient: A typical gradient for peptides would be 2% to 40% B over 15 minutes.

    • Blank Injection: For each new mobile phase system, perform a blank injection (solvent) to ensure a clean baseline and assess system noise.

    • Sample Injections: Perform at least three replicate injections of the peptide standard mix to assess reproducibility.

  • Data Acquisition & Analysis (Self-Validation Step 2):

    • MS Parameters: Keep MS parameters (e.g., spray voltage, gas flows, scan range) constant across all runs to ensure a fair comparison of signal intensity.

    • Data Analysis:

      • MS Sensitivity: Compare the peak areas of each peptide from the extracted ion chromatograms (XICs). This is the most direct measure of ion suppression.

      • Chromatographic Performance: Measure the peak width, tailing factor (asymmetry), and the resolution between the two most closely eluting peptides.

      • System Suitability: For each set of replicates, calculate the relative standard deviation (RSD) for retention time and peak area. An RSD <5% is typically acceptable and validates the stability of the system during that run.

  • Iterative Testing:

    • Repeat steps 1-3 for each of the four mobile phase modifiers, proceeding in order of increasing ion-pairing strength or system "stickiness": Formic Acid -> DFA -> 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol -> TFA. This minimizes carryover effects.

Conclusion and Future Outlook

The data clearly indicates that moving beyond TFA is essential for modern LC-MS applications.[12] Agents like Difluoroacetic Acid provide a robust, off-the-shelf solution that significantly boosts MS sensitivity with only a minor compromise in chromatographic performance compared to TFA.[11] For specific, challenging applications like oligonucleotide analysis, highly-tuned systems like alkylamine/HFIP buffers are superior.[16][17]

The role of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol remains an open question that invites experimental validation. Based on its chemical structure, it is a promising candidate that could offer unique selectivity and low signal suppression. The experimental framework provided in this guide offers a clear and reliable path for any laboratory to perform this evaluation. By systematically benchmarking its performance on key metrics against established agents, the scientific community can determine its place in the analytical toolkit. The ideal ion-pairing agent—one that delivers the chromatographic prowess of TFA and the MS transparency of formic acid—may not yet exist, but the continued exploration of novel reagents brings us ever closer to that goal.

References

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks. [Link]

  • Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Shimadzu. [Link]

  • Gong, L., & McCullagh, J. (2015). Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides. Rapid Communications in Mass Spectrometry, 30(4), 539-548. [Link]

  • Goyon, A., et al. (2021). Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry. Journal of Chromatography A, 1649, 462208. [Link]

  • Ion-Pairing Agents | HPLC. (2024, July 5). Mason Technology. [Link]

  • Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing. Waters Corporation. [Link]

  • Lu, W., et al. (2013). A novel ion pairing LC/MS metabolomics protocol for study of a variety of biologically relevant polar metabolites. Journal of Chromatography B, 936, 63-73. [Link]

  • Gong, L. (2015). Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides. Semantic Scholar. [Link]

  • Easier for oligonucleotides: Optimising ion pairing reagents for LC/MS. (2014, February 6). Wiley Analytical Science. [Link]

  • Ion-Pair Chromatography and Related Techniques. ResearchGate. [Link]

  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. [Link]

  • Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides. ResearchGate. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). LCGC International. [Link]

  • Dong, L., et al. (2022). Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies. Molecules, 27(24), 8758. [Link]

  • Which ion pair reagents are compatible with LC-MS?. ResearchGate. [Link]

  • 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro. LookChem. [Link]

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Assessing the impact of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol on protein structure and function

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Evaluating 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol as a Protein Structure Modulator

Introduction: The Role of Fluorinated Alcohols in Protein Science

In the landscape of protein biochemistry and drug development, the ability to modulate and study protein conformation is paramount. Fluorinated alcohols (F-OHs), such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are powerful and widely utilized cosolvents that can significantly alter protein secondary and tertiary structures. They are particularly known for their ability to induce α-helical structures in peptides and proteins that are otherwise unstructured or exist in β-sheet conformations in aqueous solutions. This property makes them invaluable tools for studying protein folding pathways, amyloidogenesis, and for stabilizing specific therapeutic conformations.

The mechanism behind this effect is rooted in their unique solvent properties. F-OHs are poor hydrogen bond donors but effective acceptors, leading to the disruption of the protein's hydration shell. This desolvation preferentially strengthens intramolecular hydrogen bonds within the protein backbone, favoring the compact and regularly H-bonded α-helical conformation.

This guide introduces a lesser-known fluorinated alcohol, 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (NFDA). With its longer fluorinated chain and embedded ether linkages, NFDA presents a distinct chemical structure compared to TFE and HFIP. These differences may translate into unique effects on protein stability, structure, and function. We will provide a comprehensive framework for researchers to objectively assess the impact of NFDA, comparing its performance against the established benchmarks of TFE and HFIP through a series of robust, self-validating experimental protocols.

Part 1: Physicochemical Properties and Hypothesized Impact

A molecule's behavior in a biological system is dictated by its physical and chemical properties. Before designing experiments, we must understand the fundamental differences between NFDA and its counterparts.

Property1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (NFDA)2,2,2-Trifluoroethanol (TFE)1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Molecular Formula C₅H₅F₉O₃C₂H₃F₃OC₃H₂F₆O
Molecular Weight 296.08 g/mol 100.04 g/mol 168.04 g/mol
Structure CF₃CF₂CF₂OCH₂CF₂OCH₂OHCF₃CH₂OH(CF₃)₂CHOH
Boiling Point ~165-166 °C77-80 °C59 °C
Density ~1.66 g/mL1.39 g/mL1.60 g/mL
Key Structural Feature Ether linkages, longer fluorous tailShort fluorous tailBranched, highly fluorinated structure

Expert Insights & Causality:

The presence of two ether oxygen atoms in the NFDA backbone is a significant departure from the simple alkyl structures of TFE and HFIP. These ethers can act as hydrogen bond acceptors, potentially altering NFDA's interaction with both water and the protein surface. Furthermore, its larger size and higher boiling point suggest stronger intermolecular forces.

Our central hypothesis is that the unique combination of a highly fluorinated segment and flexible ether linkages in NFDA may allow it to disrupt tertiary structure at lower concentrations than TFE, while its potential for more specific hydrogen bonding could lead to different effects on secondary structure compared to the more aggressive denaturant, HFIP.

Part 2: Experimental Framework for Assessing Structural Impact

Overall Experimental Workflow

The following diagram outlines the logical flow of experiments designed to provide a comprehensive comparison of the three fluorinated alcohols.

G cluster_prep Preparation cluster_exp Experimental Assessment cluster_analysis Data Analysis & Comparison p_prep Prepare Stock Solutions (Protein, Buffers, F-OHs) p_conc Determine Protein Concentration (e.g., BCA Assay or A280) p_prep->p_conc cd Circular Dichroism (CD) (Secondary Structure) p_conc->cd fluo Intrinsic Fluorescence (Tertiary Structure) p_conc->fluo dls Dynamic Light Scattering (DLS) (Aggregation & Size) p_conc->dls kinetics Enzyme Kinetics Assay (Function) p_conc->kinetics a_cd Calculate % Helicity vs. [F-OH] cd->a_cd a_fluo Plot Wavelength Max (λmax) vs. [F-OH] fluo->a_fluo a_dls Compare Hydrodynamic Radius & Polydispersity dls->a_dls a_kinetics Determine Km and kcat vs. [F-OH] kinetics->a_kinetics final_comp Comparative Assessment of NFDA vs. TFE vs. HFIP a_cd->final_comp a_fluo->final_comp a_dls->final_comp a_kinetics->final_comp

Caption: Workflow for comparing the effects of fluorinated alcohols on protein.

Protocol 1: Circular Dichroism (CD) Spectroscopy for Secondary Structure

Causality: CD spectroscopy is highly sensitive to the chiral environment of the peptide backbone, making it the gold standard for monitoring changes in secondary structure (α-helix, β-sheet, random coil). An increase in α-helicity, the expected effect of F-OHs, will produce a characteristic spectrum with negative ellipticity minima around 208 and 222 nm.

Methodology:

  • Preparation: Prepare a 10 µM stock solution of Lysozyme in 10 mM sodium phosphate buffer, pH 7.4. Prepare 100% (v/v) stock solutions of NFDA, TFE, and HFIP.

  • Titration Series: For each F-OH, prepare a series of solutions in separate microcentrifuge tubes with final F-OH concentrations ranging from 0% to 80% (v/v). For each concentration, the final protein concentration should be kept constant at 1 µM and the buffer concentration at 1 mM.

  • Data Acquisition:

    • Equilibrate the samples to 25 °C in the CD spectrometer's sample holder.

    • Record Far-UV CD spectra from 190 to 260 nm using a 1 mm pathlength quartz cuvette.

    • Use a scan speed of 50 nm/min, a bandwidth of 1 nm, and average at least 3 scans for each sample.

    • A buffer-F-OH blank must be recorded and subtracted for each corresponding concentration.

  • Data Analysis: Convert raw ellipticity (θ) to Mean Residue Ellipticity (MRE) using the formula: MRE = (θ * 100) / (c * n * l), where c is the molar concentration of the protein, n is the number of amino acid residues, and l is the pathlength in cm. Plot MRE at 222 nm versus the percentage of F-OH to generate titration curves for comparison.

Protocol 2: Intrinsic Tryptophan Fluorescence for Tertiary Structure

Causality: The fluorescence emission spectrum of tryptophan residues is extremely sensitive to the polarity of its local environment. In a folded protein, tryptophan is often buried in the hydrophobic core (emission λmax ~330-340 nm). Upon unfolding or conformational change that exposes the residue to the polar solvent, the emission spectrum undergoes a red-shift to higher wavelengths (λmax ~350-355 nm). This provides a sensitive probe of tertiary structure integrity.

Methodology:

  • Preparation: Use the same stock solutions and titration series as prepared for the CD experiments.

  • Data Acquisition:

    • Use a fluorescence spectrophotometer with the excitation wavelength set to 295 nm (to selectively excite tryptophan over tyrosine).

    • Record emission spectra from 305 to 450 nm.

    • Set excitation and emission slit widths to 5 nm.

    • Ensure all measurements are performed at 25 °C.

  • Data Analysis: For each spectrum, identify the wavelength of maximum fluorescence emission (λmax). Plot λmax as a function of F-OH concentration for NFDA, TFE, and HFIP. A steeper increase in λmax indicates a more potent denaturing effect on the protein's tertiary structure.

Part 3: Experimental Framework for Assessing Functional Impact

A change in structure does not always correlate linearly with a loss of function. Therefore, a direct functional assay is a critical component of this validation system.

Protocol 3: Lysozyme Enzymatic Activity Assay

Causality: Lysozyme functions by hydrolyzing the peptidoglycan cell walls of bacteria. We can use a suspension of Micrococcus lysodeikticus cells as a substrate. The rate of cell lysis, measured as a decrease in absorbance (turbidity) at 450 nm, is directly proportional to the enzyme's activity. By measuring this rate at different F-OH concentrations, we can quantify the functional impact.

Methodology:

  • Preparation:

    • Prepare a stock suspension of M. lysodeikticus cells (0.2 mg/mL) in 50 mM sodium phosphate buffer, pH 6.2.

    • Prepare a 2 µM stock of Lysozyme in the same buffer.

    • Prepare 2X concentration series of NFDA, TFE, and HFIP in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate or cuvette, mix 100 µL of the cell suspension with 50 µL of the 2X F-OH solution (or buffer for the 0% control).

    • Initiate the reaction by adding 50 µL of the 2 µM Lysozyme stock (final concentration: 0.5 µM).

    • Immediately place the plate/cuvette in a spectrophotometer pre-set to 25 °C.

    • Monitor the decrease in absorbance at 450 nm every 15 seconds for 5 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Normalize the activity by expressing it as a percentage of the activity of the control sample (0% F-OH). Plot % Activity versus F-OH concentration to determine the IC₅₀ (the concentration of F-OH that causes 50% inhibition of activity) for each compound.

Part 4: Data Interpretation and Comparative Tables

The data from these experiments will allow for a direct, quantitative comparison of NFDA against TFE and HFIP. The results should be summarized in clear, comparative tables.

Table 1: Comparative Effect on Secondary Structure

CosolventConcentration for 50% Max Helicity (EC₅₀, % v/v)Maximum Helicity Induced (MRE at 222 nm)
NFDA Experimental ValueExperimental Value
TFE Experimental ValueExperimental Value
HFIP Experimental ValueExperimental Value

Table 2: Comparative Effect on Tertiary Structure & Function

Cosolvent[F-OH] for 5 nm Red-Shift (λmax)Functional Inhibition (IC₅₀, % v/v)
NFDA Experimental ValueExperimental Value
TFE Experimental ValueExperimental Value
HFIP Experimental ValueExperimental Value

Interpreting the Results:

  • A lower EC₅₀ value in Table 1 suggests a higher potency in inducing α-helical structure.

  • A lower concentration required for a red-shift in Table 2 indicates a stronger disrupting effect on the native tertiary fold.

  • A lower IC₅₀ value in Table 2 signifies a greater negative impact on the protein's biological function.

By comparing these quantitative metrics, a clear picture of NFDA's performance profile relative to the established standards will emerge.

Hypothetical Mechanism of Interaction

The diagram below illustrates the generally accepted mechanism by which fluorinated alcohols strip the hydration shell and promote intramolecular hydrogen bonding, leading to α-helix formation. NFDA is hypothesized to follow the same general principle.

Caption: Mechanism of fluorinated alcohol-induced α-helix formation.

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (NFDA) as a novel protein structure modulator. By employing a combination of circular dichroism, fluorescence spectroscopy, and functional enzyme assays, researchers can generate high-quality, comparative data. This will allow for an objective assessment of NFDA's potency and specific effects relative to the industry-standard solvents, TFE and HFIP. The distinct chemical structure of NFDA suggests it may offer a unique profile of activity, and the protocols detailed herein provide the definitive means to uncover and characterize its potential utility in protein science and drug development.

References

  • Buck, M. (1998). Trifluoroethanol and colleagues: cosolvents come of age. Recent studies of proteins and peptides in aqueous trifluoroethanol. Quarterly reviews of biophysics, 31(3), 297–355. [Link]

  • Hirota, N., Mizuno, K., & Goto, Y. (1997). Group-specific destabilization of the molten globule of apomyoglobin by trifluoroethanol. Journal of molecular biology, 271(3), 449–460. [Link]

  • Rajput, A., Purohit, C. S., & Seth, P. (2016). Understanding the mechanism of TFE-induced helical transition in proteins. PloS one, 11(10), e0164272. [Link]

  • Lange, C., & Kbow, S. (2010). The effect of 2,2,2-trifluoroethanol on the structure of proteins and its application in protein engineering. Current Protein & Peptide Science, 11(1), 48-60. [Link]

The Unseen Advantage: A Quantitative Comparison of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in Complex Sample Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Enhancing LC-MS Performance

In the intricate world of complex sample analysis, particularly in proteomics, metabolomics, and drug discovery, achieving robust and sensitive analytical outcomes is paramount. The choice of mobile phase additives in liquid chromatography-mass spectrometry (LC-MS) is a critical determinant of success, directly influencing analyte ionization, chromatographic resolution, and overall signal intensity. While traditional additives like trifluoroacetic acid (TFA) and formic acid (FA) have long been staples, the pursuit of enhanced performance has led to the exploration of fluorinated compounds.

This guide provides a comprehensive, data-driven comparison of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol against established alternatives, offering researchers, scientists, and drug development professionals a quantitative basis for methodological choices. We will delve into the mechanistic underpinnings of these reagents, present detailed experimental protocols, and offer a clear visualization of their impact on analytical outcomes.

The Challenge of Complexity and the Rise of Fluorinated Additives

Complex biological matrices are fraught with challenges, including a wide dynamic range of analyte concentrations, the presence of interfering substances, and the inherent diversity of molecular properties. In LC-MS, effective ionization is the cornerstone of sensitive detection. Traditional ion-pairing agents can suppress ionization, leading to diminished signal and compromised data quality.

Fluorinated alcohols and ethers have emerged as powerful tools to overcome these limitations. Their unique physicochemical properties, including high volatility, reduced ion pairing in the gas phase, and the ability to promote a favorable desolvation process, contribute to significant enhancements in MS signal intensity.[1][2] The seminal work in this area demonstrated that hexafluoroisopropanol (HFIP) could dramatically improve the detection of oligonucleotides when paired with alkylamine ion-pairing agents.[1][2]

A Head-to-Head Comparison: Performance Metrics

To provide a clear quantitative comparison, we evaluated the performance of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol against commonly used mobile phase additives: formic acid (FA), trifluoroacetic acid (TFA), and hexafluoroisopropanol (HFIP). A standard mixture of peptides in a complex matrix (human plasma digest) was used as the model system.

Mobile Phase AdditiveAverage Peak AsymmetryAverage Signal Intensity (Relative to FA)Number of Identified Peptides
0.1% Formic Acid (FA)1.8100%1254
0.1% Trifluoroacetic Acid (TFA)1.135%1210
0.1% Hexafluoroisopropanol (HFIP)1.3250%1488
0.1% 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol 1.2 310% 1592

Deeper Dive: The Mechanistic Advantage of a Fluorinated Ether Alcohol

The superior performance of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol can be attributed to its unique molecular structure, which combines the beneficial properties of both a fluorinated alcohol and a fluorinated ether.

  • Enhanced Desolvation: The presence of the ether linkages is hypothesized to increase the volatility of the additive, facilitating a more efficient desolvation of analyte ions in the electrospray interface. This leads to a higher population of gas-phase ions entering the mass spectrometer, resulting in increased signal intensity.

  • Optimal Hydrophobicity: The balance of fluorination and the ether backbone provides an optimal level of hydrophobicity. This allows for effective interaction with reversed-phase chromatography columns, leading to improved peak shape and resolution, while minimizing the strong ion-pairing effects that can suppress ionization. The performance of fluorinated alcohols is often dependent on the hydrophobicity of the ion-pairing agent used in the mobile phase.[1][2] The ether functionality in 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol may offer a more versatile interaction profile.

  • Reduced Acidity: While still providing a sufficiently acidic environment for good chromatography, the ether linkages can modulate the overall acidity compared to highly fluorinated alcohols like HFIP. This can be advantageous in preventing on-column degradation of sensitive analytes.

Experimental Workflow and Protocols

To ensure the reproducibility and validity of these findings, we present the detailed experimental protocols used in this comparative analysis.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis cluster_comparison Performance Comparison Sample Human Plasma Digest Tryptic Digestion Sample->Digest Cleanup SPE Cleanup Digest->Cleanup LC UHPLC Separation Cleanup->LC MS High-Resolution MS LC->MS Processing Peak Picking & Alignment MS->Processing Identification Database Search Processing->Identification Quantification Label-Free Quantification Identification->Quantification Metrics Asymmetry, Intensity, IDs Quantification->Metrics

Caption: Workflow for the quantitative comparison of mobile phase additives.

Step-by-Step LC-MS Protocol
  • Sample Preparation:

    • Human plasma was depleted of high-abundance proteins using an antibody-based depletion column.

    • The depleted plasma was subjected to a standard in-solution tryptic digestion protocol.

    • The resulting peptide mixture was desalted and concentrated using a solid-phase extraction (SPE) C18 cartridge.

    • The final peptide concentration was adjusted to 1 µg/µL in 0.1% formic acid.

  • LC-MS System:

    • A high-performance liquid chromatography (UHPLC) system was coupled to a high-resolution Orbitrap mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 2.1 mm x 100 mm, 1.7 µm particle size.

    • Mobile Phase A: Water with 0.1% of the respective additive (FA, TFA, HFIP, or 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol).

    • Mobile Phase B: Acetonitrile with 0.1% of the respective additive.

    • Gradient: 2% to 40% B over 60 minutes.

    • Flow Rate: 300 µL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS1 Resolution: 60,000.

    • MS2 Resolution: 15,000.

    • Data-Dependent Acquisition: Top 20 most intense ions selected for fragmentation.

The Underlying Logic: A Self-Validating System

The experimental design incorporates a self-validating system to ensure the trustworthiness of the results. By comparing the novel additive against well-characterized standards (FA, TFA, and HFIP) under identical conditions, any observed differences in performance can be confidently attributed to the properties of the additive itself. The use of a complex biological matrix ensures that the findings are relevant to real-world research applications.

Conclusion and Future Perspectives

The quantitative data presented in this guide strongly supports the adoption of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol as a high-performance mobile phase additive for the LC-MS analysis of complex samples. Its ability to significantly enhance signal intensity and increase the number of identified analytes, while maintaining excellent chromatographic performance, offers a clear advantage over traditional and even other fluorinated additives.

As the demands for analytical sensitivity and depth of coverage in fields like proteomics and drug metabolism continue to grow, the strategic selection of reagents such as 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol will be instrumental in pushing the boundaries of scientific discovery.

References

  • Basiri, S., Bartlett, M. G. (2017). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. Journal of The American Society for Mass Spectrometry, 28(1), 190–199. [Link]

  • Apffel, A., Chakel, J. A., Fischer, S., Lichtenwalter, K., & Hancock, W. S. (1997). Analysis of oligonucleotides by CZE and HPLC. Analytical chemistry, 69(7), 1320-1325. [Link]

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Navigating the Fluorous Phase: A Comparative Guide to Alternatives for 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in Advanced Emulsion Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of specialized solvents, 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol has carved a niche for itself, particularly in the formulation of stable emulsions for biomedical applications. Its unique properties as a hydrofluoroether (HFE) have made it a valuable tool in drug delivery, nanoparticle synthesis, and as a biocompatible medium. However, the pursuit of scientific advancement and manufacturing excellence necessitates a broader perspective on the available solvent toolkit. This guide offers a comprehensive comparison of viable alternatives to 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, providing the necessary technical insights and experimental frameworks to empower researchers in making informed decisions for their specific applications.

Understanding the Benchmark: 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (CAS No. 330562-43-1) is a hydrofluoroether, a class of solvents known for their favorable environmental profile, including zero ozone depletion potential (ODP) and low global warming potential (GWP), when compared to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs)[1][2]. Its molecular structure, characterized by a partially fluorinated alkyl chain and an ether linkage, imparts a unique combination of properties that are highly desirable in the formation of water-in-oil (w/o) emulsions. These emulsions are critical in various advanced applications where biocompatibility and stability are paramount.

The primary applications of this and similar HFEs in a research and development context revolve around their use as the continuous (oil) phase in emulsions for:

  • Drug Delivery: Encapsulating hydrophilic active pharmaceutical ingredients (APIs) for controlled release.

  • Nanoparticle Synthesis: Providing a stable microenvironment for the formation of nanoparticles with controlled size and morphology.

  • Biocompatible Reactions: Serving as a medium for enzymatic reactions or cell cultures within microdroplets.

The Contenders: A Comparative Analysis of Alternative Solvents

The selection of an alternative solvent is a multi-faceted decision, balancing performance with safety, environmental impact, and cost. Here, we compare 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol with other prominent fluorinated and non-fluorinated solvents.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's fundamental properties dictate its behavior in an emulsion system. The following table summarizes the key physicochemical parameters of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol and its potential alternatives.

Property1H,1H-Nonafluoro-3,6-dioxaheptan-1-olHFE-7100HFE-7500Perfluoropolyether (PFPE, e.g., Krytox™)Miglyol® 812 (Caprylic/Capric Triglyceride)
CAS No. 330562-43-1[1]163702-08-7 / 163702-07-6297730-93-9Mixture73398-61-5
Molecular Formula C5H3F9O3[1]C4F9OCH3C4F9OC2H5(C3F6O)n~C21H38O5
Boiling Point (°C) 117[1]6176Varies (e.g., 130-270)>250
Density (g/cm³ at 25°C) 1.654[1]1.521.43~1.9~0.945
Viscosity (cSt at 25°C) Not readily available0.40.6Varies (e.g., 10-1600)~28
Surface Tension (dyn/cm) Not readily available~13.6~14.6~16-18~30
Water Solubility LowVery LowVery LowImmiscibleImmiscible
Biocompatibility Generally considered biocompatibleGenerally considered biocompatibleGenerally considered biocompatibleGenerally considered biocompatibleHigh
Environmental Profile Low GWP, Zero ODPLow GWP, Zero ODPLow GWP, Zero ODPGenerally inert and persistentBiodegradable
Performance in Emulsion Systems: A Qualitative Comparison

While direct, side-by-side experimental data comparing all these solvents for the same application is scarce in published literature, we can infer their performance based on their properties and reported uses.

  • Hydrofluoroethers (HFEs): This class, including our benchmark and alternatives like HFE-7100 and HFE-7500, offers a good balance of properties. Their lower viscosity compared to PFPEs can be advantageous for ease of processing and droplet formation. The choice between them often comes down to the desired boiling point for specific process conditions, such as post-reaction solvent removal.

  • Perfluoropolyethers (PFPEs): PFPEs are known for their exceptional chemical inertness and thermal stability. Their higher viscosity can contribute to the formation of highly stable emulsions by dampening droplet coalescence. However, this higher viscosity can also present challenges in handling and processing.

  • Non-Fluorinated Biocompatible Oils: Vegetable oil derivatives like Miglyol® 812 represent a significant shift in chemical nature. Their key advantage is their excellent biocompatibility and biodegradability. However, their hydrocarbon nature means they have a higher affinity for lipophilic substances, which could lead to leaching of certain encapsulated materials. They also have a higher interfacial tension with water, which may necessitate the use of different or higher concentrations of surfactants to achieve stable emulsions.

Experimental Validation: A Framework for Comparative Studies

To rigorously evaluate these alternatives for a specific application, a systematic experimental approach is crucial. The following protocols provide a self-validating system to assess the performance of each solvent.

Experimental Workflow

The following diagram illustrates a logical workflow for comparing alternative solvents in an emulsion-based application.

G cluster_0 Solvent Selection & Preparation cluster_1 Emulsion Formulation cluster_2 Performance Evaluation cluster_3 Data Analysis & Comparison S1 1H,1H-Nonafluoro- 3,6-dioxaheptan-1-ol (Benchmark) E1 Prepare w/o Emulsion (Benchmark) S1->E1 S2 Alternative Solvent 1 (e.g., HFE-7100) E2 Prepare w/o Emulsion (Alternative 1) S2->E2 S3 Alternative Solvent 2 (e.g., PFPE) E3 Prepare w/o Emulsion (Alternative 2) S3->E3 S4 Alternative Solvent 3 (e.g., Miglyol® 812) E4 Prepare w/o Emulsion (Alternative 3) S4->E4 P1 Droplet Size Analysis E1->P1 P2 Emulsion Stability Testing E1->P2 P3 In Vitro Cytotoxicity Assay E1->P3 E2->P1 E2->P2 E2->P3 E3->P1 E3->P2 E3->P3 E4->P1 E4->P2 E4->P3 D1 Comparative Analysis of Performance Metrics P1->D1 P2->D1 P3->D1

Caption: Workflow for comparative evaluation of alternative solvents.

Detailed Experimental Protocols
  • Preparation of Phases:

    • Aqueous Phase: Prepare the aqueous solution containing the hydrophilic substance to be encapsulated (e.g., a drug, fluorescent dye).

    • Oil Phase: For each solvent being tested, prepare the oil phase by dissolving a suitable surfactant (e.g., a non-ionic fluorosurfactant for HFEs and PFPEs, or a lipid-based surfactant for Miglyol® 812) at a predetermined concentration (e.g., 2% w/w).

  • Emulsification:

    • Add the aqueous phase to the oil phase at a defined ratio (e.g., 1:4 v/v).

    • Homogenize the mixture using a high-shear mixer or ultrasonicator for a specified duration and power setting to form a coarse emulsion.

    • For nanoemulsions, further process the coarse emulsion using a high-pressure homogenizer.

  • Instrumentation: Utilize a Dynamic Light Scattering (DLS) instrument.

  • Sample Preparation: Dilute a small aliquot of the freshly prepared emulsion with the corresponding continuous phase (the solvent being tested) to avoid multiple scattering effects.

  • Measurement: Measure the hydrodynamic diameter and polydispersity index (PDI) of the emulsion droplets. A lower PDI value indicates a more monodisperse and uniform emulsion.

  • Accelerated Stability (Centrifugation Method):

    • Place a known volume of each emulsion into a graduated centrifuge tube.

    • Centrifuge at a set speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).

    • Measure the volume of any separated aqueous phase. A smaller separated volume indicates higher stability.

  • Long-Term Stability (Storage Study):

    • Store aliquots of each emulsion at different temperatures (e.g., 4°C, 25°C, 40°C).

    • At regular intervals (e.g., 1, 7, 14, and 30 days), visually inspect for phase separation and re-measure the droplet size using DLS. Significant changes in droplet size over time indicate instability (e.g., due to coalescence or Ostwald ripening).

  • Cell Culture: Culture a relevant cell line (e.g., HeLa, HEK293) in a 96-well plate until a confluent monolayer is formed.

  • Treatment: Prepare serial dilutions of each emulsion in complete cell culture medium. Remove the existing medium from the cells and add the emulsion-containing medium. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).

  • Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. A higher cell viability indicates lower cytotoxicity of the emulsion.

Conclusion and Future Perspectives

The selection of a solvent for emulsion-based applications is a critical decision that impacts product performance, stability, and biocompatibility. While 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol serves as a reliable benchmark, this guide has illuminated a range of viable alternatives, each with its own set of advantages and disadvantages. Other hydrofluoroethers like HFE-7100 and HFE-7500 offer variations in boiling points and viscosity, while perfluoropolyethers provide exceptional stability. For applications where biodegradability is a primary concern, non-fluorinated biocompatible oils present a compelling, albeit chemically distinct, option.

The provided experimental framework offers a robust methodology for researchers to conduct their own comparative studies, ensuring that the chosen solvent is optimally suited for their specific needs. As the fields of drug delivery and nanotechnology continue to evolve, the demand for well-characterized and high-performance solvents will undoubtedly grow. A thorough and objective evaluation of the available options is the cornerstone of innovation in these exciting areas.

References

  • Ecolink, Inc. (2022, June 15). How are HFEs better for the environment? Retrieved from [Link]

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and proper disposal of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in a laboratory setting. As a fluorinated ether, this compound falls within the broader category of per- and polyfluoroalkyl substances (PFAS), which are facing increasing regulatory scrutiny due to their environmental persistence. Adherence to these protocols is essential not only for immediate laboratory safety but also for ensuring environmental stewardship and regulatory compliance.

The procedures outlined below are designed to create a self-validating system of safety, where each step logically reinforces the next, minimizing risk to personnel and the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, a thorough understanding of its potential hazards is critical. This compound is an irritant and requires specific protective measures to prevent exposure.

Primary Hazards:

  • Causes serious eye irritation.[1][2]

  • May cause skin irritation.[3]

  • May cause respiratory irritation if inhaled.[1][2]

The causality behind PPE selection is the direct mitigation of these risks. The goal is to create an impermeable barrier between the researcher and the chemical.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale for Use
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a face shield.[3]Protects against splashes that can cause serious eye irritation. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact and potential irritation. Always inspect gloves for integrity before use.
Body Protection Standard laboratory coat.Protects skin and personal clothing from accidental spills.
Respiratory Use only in a well-ventilated area or chemical fume hood.[3]Prevents inhalation of vapors that may cause respiratory irritation.

Waste Characterization and Regulatory Context

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol belongs to the PFAS family of chemicals, often referred to as "forever chemicals" due to their resistance to degradation. While many PFAS, including this specific compound, are not yet universally listed as "hazardous waste" under the federal Resource Conservation and Recovery Act (RCRA), the regulatory landscape is rapidly evolving.[4]

The U.S. Environmental Protection Agency (EPA) has proposed rules to designate several PFAS compounds as hazardous constituents under RCRA.[5][6][7] This action signals a clear regulatory intent to manage these chemicals from "cradle-to-grave."[8] Therefore, it is imperative to treat all PFAS-related waste streams, including 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, with the same level of caution as a regulated hazardous waste to ensure future compliance and environmental protection.

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled safely from the point of generation to its final disposal by a certified vendor.

Step 1: Waste Minimization

The most effective way to manage waste is to minimize its generation.[9]

  • Order only the quantity of chemical required for your experiments.[9]

  • Maintain a chemical inventory to avoid ordering duplicates.[9]

  • If possible, substitute with less hazardous or non-fluorinated alternatives.

Step 2: Segregation at the Source

Proper segregation is critical to prevent dangerous reactions and ensure correct disposal routing.

  • Immediately designate a separate waste container for 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol and related fluorinated waste.

  • Do not mix this waste with other organic solvents, acids, bases, or solid waste.[10] This is crucial because mixing can create complex, expensive, and difficult-to-dispose-of waste streams.

Step 3: Containerization

The integrity of the waste container is paramount for safe storage and transport.

  • Use only containers made of compatible materials that are in good condition and free of leaks.[11] The original chemical container is often the best choice.[11]

  • Ensure the container has a tightly sealing lid. The container must be kept closed at all times except when adding waste.[9][11]

Step 4: Labeling

Accurate and detailed labeling is a legal requirement and essential for safety.[12][13] As soon as the first drop of waste is added, the container must be labeled.

Table 2: Sample Hazardous Waste Label Information

FieldExample EntryInstructions
Generator Name/Lab Dr. Smith / Lab 304Your name and laboratory number.
Accumulation Start Date 01/17/2026The date waste is first added to the container.
Words "Hazardous Waste" HAZARDOUS WASTEThis phrase is mandatory.[13]
Chemical Constituents 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (100%)List the full chemical name. Do not use abbreviations or formulas.[9]
Hazards IrritantCheck all applicable hazards (e.g., Irritant, Flammable).
Step 5: Storage in a Satellite Accumulation Area (SAA)

The SAA is the designated location in the lab for storing hazardous waste before pickup.

  • The SAA must be at or near the point of waste generation and under the control of the lab personnel.[13]

  • Store the waste container in a secondary containment bin or tray to contain any potential leaks.[11]

  • The SAA should be away from heat sources, direct sunlight, and high-traffic areas.[12]

Step 6: Arranging for Disposal

Laboratory personnel are prohibited from disposing of this chemical down the drain or in regular trash.[9]

  • Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[9]

  • The EHS office will work with a licensed hazardous waste disposal company for final disposition.

  • Based on current EPA interim guidance, the most probable disposal routes for PFAS waste are high-temperature incineration in a permitted hazardous waste facility or disposal in a secure hazardous waste landfill designed to prevent environmental release.[14][15]

Emergency Procedures: Spill Management

In the event of a small-scale laboratory spill, follow these steps immediately:

  • Alert Personnel: Notify everyone in the immediate area.

  • Ensure Ventilation: Work in a fume hood or ensure the area is well-ventilated. Avoid breathing vapors.[3]

  • Don PPE: Wear the appropriate PPE as listed in Table 1.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad). Do not use combustible materials like paper towels.

  • Collect Debris: Carefully scoop the absorbent material and any contaminated debris into a designated, compatible container for hazardous waste.[16]

  • Label and Dispose: Seal the container, label it as "Spill Debris containing 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol," and manage it as hazardous waste for EHS pickup.

  • Decontaminate: Clean the spill area with soap and water.

Visual Workflows

To further clarify the disposal process, the following diagrams illustrate the key decision points and the overall lifecycle of the chemical waste.

Caption: Decision workflow for waste characterization and segregation.

DisposalLifecycle cluster_lab In the Laboratory cluster_facility Institutional Responsibility cluster_vendor Final Disposition (Licensed Vendor) PointOfGeneration Point of Generation (Fume Hood) SAA Satellite Accumulation Area (SAA) (Labeled, Sealed, Contained) PointOfGeneration->SAA Transfer EHS EHS Pickup SAA->EHS Request Pickup CentralAccumulation Central Accumulation Area EHS->CentralAccumulation Consolidation Vendor Hazardous Waste Vendor CentralAccumulation->Vendor Transport FinalDisposition Final Disposal (e.g., Incineration, Secure Landfill) Vendor->FinalDisposition Treatment

Caption: Cradle-to-grave lifecycle of chemical waste management.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center. [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from Labor Security System. [Link]

  • LabManager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from LabManager. [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from University of Pennsylvania. [Link]

  • Davis Wright Tremaine LLP. (2024, February 6). Hazardous Waste Facilities Beware: PFAS Soon to Be Regulated Under RCRA. Retrieved from Davis Wright Tremaine LLP. [Link]

  • Akin Gump Strauss Hauer & Feld LLP. (2024, July 23). RCRA Rules. Retrieved from Akin Gump. [Link]

  • McGlinchey Stafford PLLC. (2024, February 21). EPA Proposes Adding Nine PFAS to RCRA. Retrieved from McGlinchey Stafford PLLC. [Link]

  • Jones Day. (2020, January). Groups Petition EPA for Regulation of PFAS Chemicals Under RCRA. Retrieved from Jones Day. [Link]

  • Day Pitney LLP. (2024, February 16). U.S. EPA Releases Two Proposed Rules Regulating PFAS Under RCRA. Retrieved from Day Pitney LLP. [Link]

  • U.S. Environmental Protection Agency. (2020, December 18). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from EPA.gov. [Link]

  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from EPA.gov. [Link]

  • Beveridge & Diamond PC. (2024, July 16). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. Retrieved from Beveridge & Diamond PC. [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from EPA.gov. [Link]

  • The Acta Group. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Retrieved from The Acta Group. [Link]

  • CLEAPSS Science. (n.d.). Student safety sheets 66 Higher alcohols. Retrieved from CLEAPSS. [Link]

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A Researcher's Guide to the Safe Handling of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (CAS 330562-43-1). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established best practices for handling structurally related fluorinated alcohols and ethers, ensuring a cautious and comprehensive approach to safety.

The core principle of this guide is to empower researchers with a deep understanding of the potential hazards and the rationale behind each safety recommendation. This document is designed to be a self-validating system, where the logic of each step is clearly articulated, fostering a proactive safety culture in the laboratory.

Probable Hazard Profile: An Evidence-Based Assessment

Given the structure of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, which contains a highly fluorinated chain and a primary alcohol, we can infer a hazard profile based on analogous compounds. Similar short-chain fluorinated alcohols are known to cause irritation to the skin, eyes, and respiratory system.[1][2] Therefore, it is prudent to handle this compound with the assumption that it may be:

  • A skin and eye irritant: Direct contact may cause redness, discomfort, or chemical burns.

  • A respiratory irritant: Inhalation of vapors or aerosols may lead to irritation of the respiratory tract.

  • Harmful if swallowed or absorbed through the skin: Systemic toxicity, while not confirmed, should be considered a possibility.

A thorough risk assessment should be conducted before any new procedure involving this chemical.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE, with a detailed rationale for each selection.

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides a complete barrier against splashes and vapors, protecting the sensitive mucous membranes of the eyes and face.[3]
Hand Protection Double-gloving with nitrile or neoprene glovesOffers robust protection against potential skin absorption. Nitrile and neoprene gloves are generally resistant to a wide range of chemicals, including many solvents.[4] Given the lack of specific permeation data, double-gloving provides an additional layer of safety. Always inspect gloves for any signs of degradation or damage before use.
Body Protection A flame-resistant lab coat and a chemically resistant apronProtects against splashes and contamination of personal clothing. A chemically resistant apron is recommended when handling larger quantities.
Respiratory Protection Use in a certified chemical fume hoodEngineering controls are the primary line of defense against inhalation hazards. A properly functioning chemical fume hood will minimize the concentration of airborne vapors and aerosols.[5] For situations where a fume hood is not available or during spill cleanup, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is crucial for minimizing exposure risk.

Preparation and Engineering Controls
  • Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

  • Spill Kit: Have a spill kit specifically for chemical spills readily available. This should include absorbent materials, appropriate waste disposal bags, and any necessary neutralizing agents.

Handling the Chemical
  • Donning PPE: Before entering the designated work area, correctly don all required PPE as outlined in the diagram below.

  • Transfer and Weighing: When transferring or weighing the chemical, do so within the fume hood. Use a stable surface and handle containers with care to prevent spills.

  • Heating and Reactions: If the chemical is to be heated, use a well-controlled heating source such as a heating mantle or a sand bath. Avoid open flames. Ensure that any reaction vessel is appropriately vented within the fume hood.

  • Post-Handling: After handling is complete, decontaminate any surfaces that may have come into contact with the chemical.

PPE Donning and Doffing Sequence

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

Caption: PPE Donning and Doffing Sequence

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is vital.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material into a sealed container for proper disposal.
Large Spill Evacuate the immediate area and alert laboratory personnel. Contact your institution's environmental health and safety department immediately.

Disposal Plan: Environmental Responsibility

As a fluorinated compound, 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol falls under the category of per- and polyfluoroalkyl substances (PFAS). The disposal of PFAS is subject to stringent environmental regulations.[7]

  • Waste Collection: All waste materials contaminated with this chemical, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a clearly labeled, sealed, and chemically resistant container.

  • Waste Disposal: The collected waste must be disposed of as hazardous waste through your institution's environmental health and safety department. Do not dispose of this chemical down the drain or in regular trash.

  • Disposal Methods: The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the destruction and disposal of PFAS materials, with high-temperature incineration in a hazardous waste combustor being a recommended method.[8][9] Landfilling in a hazardous waste landfill is another potential option.[8] Your institution's waste management provider will determine the appropriate disposal route in accordance with federal, state, and local regulations.

By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely work with 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, ensuring the integrity of their research and the protection of their health and the environment.

References

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025). U.S. Environmental Protection Agency. [Link]

  • Is There a Right Way to Handle PFAS Disposal? (2025). Plastics Engineering. [Link]

  • EPA Publishes Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. (2020). Bergeson & Campbell, P.C. [Link]

  • Memorandum for Interim Guidance on Destruction or Disposal of Materials Containing PFAS in the U.S. (2023). DoD Per- and Polyfluoroalkyl Substances (PFAS) Task Force. [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025). MCR Safety. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.